3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dipyridin-2-yl-1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBIRMIEJBPDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311116 | |
| Record name | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1671-87-0 | |
| Record name | 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 238155 | |
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| Record name | 1671-87-0 | |
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| Record name | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Properties and Applications
Introduction: The Rise of a Versatile Heterocycle
In the landscape of modern chemistry, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT), often abbreviated as dptz, has emerged as a molecule of significant interest.[1] This nitrogen-rich heterocyclic compound, with its unique electronic and structural attributes, stands at the forefront of advancements in bioorthogonal chemistry, materials science, and catalysis.[1][2] Its electron-deficient tetrazine core, flanked by two pyridyl substituents, imparts a remarkable reactivity profile, most notably in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1] This powerful cycloaddition chemistry has unlocked new frontiers in biological imaging, drug delivery, and the synthesis of complex molecular architectures.[3]
This technical guide provides a comprehensive overview of the physical and chemical properties of DPT, offering insights into its synthesis, characterization, and key applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique capabilities of this versatile molecule in their respective fields.
Synthesis and Characterization: Crafting the Core Scaffold
The most common and efficient synthesis of this compound involves the self-condensation of 2-cyanopyridine in the presence of a sulfur-based catalyst, followed by oxidative aromatization. A widely adopted method utilizes hydrazine hydrate and elemental sulfur.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-cyanopyridine
-
Hydrazine hydrate
-
Elemental sulfur
-
Ethanol
-
Nitric acid (for oxidation)
Procedure:
-
A mixture of 2-cyanopyridine and elemental sulfur in ethanol is prepared in a round-bottom flask.
-
Hydrazine hydrate is added dropwise to the stirred solution. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, resulting in the precipitation of the dihydrotetrazine intermediate, 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, as a yellow solid.[4][5][6]
-
The intermediate is collected by filtration and washed with cold ethanol.
-
The dried dihydrotetrazine is then oxidized to the final product, this compound. This is typically achieved by treatment with an oxidizing agent such as nitric acid in a suitable solvent.
-
The resulting red to dark red crystalline powder is collected, washed, and dried.[2] Purity can be assessed by HPLC and melting point determination.[2][7]
Caption: Synthesis of this compound.
Physicochemical Properties: A Data-Driven Overview
The utility of DPT is intrinsically linked to its distinct physical and chemical properties. A summary of these key characteristics is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈N₆ | [2] |
| Molecular Weight | 236.24 g/mol | [2][7] |
| Appearance | Red, dark red, or brown crystalline powder | [2] |
| Melting Point | 225 °C (decomposes) | [2] |
| Solubility | Slightly soluble in water | [8][9] |
| Purity (typical) | ≥ 98% (HPLC) | [2] |
| CAS Number | 1671-87-0 | [1][2] |
Spectroscopic Properties
The UV-visible absorption spectrum of DPT is characterized by a prominent absorption band in the visible region, which is responsible for its intense color. This absorption is significantly diminished upon its reaction in IEDDA cycloadditions, a property that is exploited for reaction monitoring.[10]
-
UV-Vis Spectroscopy: The UV-visible absorption spectrum of DPT typically shows a maximum absorption wavelength (λmax) around 520-540 nm.[11] This absorption is attributed to the n→π* transition of the tetrazine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of DPT. The chemical shifts of the pyridyl protons and carbons are well-documented.[12]
Electrochemical Properties and Redox Behavior
The tetrazine core of DPT is redox-active. It can be reversibly reduced to its dihydrotetrazine form.[13] This redox behavior can be harnessed to control the reactivity of DPT, effectively acting as an "on-off" switch for IEDDA reactions.[13] The dihydrotetrazine is inactive in cycloadditions, and oxidation regenerates the reactive tetrazine.[13] This controlled reactivity has significant implications for applications in bioorthogonal chemistry where temporal control of labeling is desired.[13][14]
Chemical Reactivity: The Power of Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The hallmark of DPT's chemical reactivity is its participation in IEDDA reactions.[1] In this type of cycloaddition, the electron-deficient tetrazine acts as the diene, reacting rapidly with electron-rich dienophiles, such as strained alkenes and alkynes (e.g., trans-cyclooctene, norbornene).[15][16]
The reaction is exceptionally fast and highly selective, proceeding readily under mild, often physiological, conditions with the release of dinitrogen gas as the only byproduct.[16] The electron-withdrawing nature of the pyridyl substituents enhances the reactivity of the tetrazine core, making DPT one of the more reactive tetrazines for bioorthogonal applications.[17][18]
Caption: Mechanism of the IEDDA reaction with DPT.
Experimental Protocol: A Typical IEDDA Reaction
Materials:
-
This compound (DPT)
-
A dienophile (e.g., trans-cyclooctene (TCO)-functionalized molecule)
-
A suitable solvent (e.g., methanol, acetonitrile, or aqueous buffer)
Procedure:
-
Dissolve the DPT in the chosen solvent to a known concentration.
-
In a separate vial, dissolve the dienophile-functionalized molecule in the same solvent.
-
Mix the two solutions at room temperature. The characteristic red color of the DPT solution will disappear as the reaction proceeds, providing a visual indication of the reaction's progress.
-
The reaction is typically very fast and can be complete within minutes.
-
The formation of the pyridazine product can be confirmed by techniques such as mass spectrometry and NMR spectroscopy.
Applications in Research and Development
The unique properties of DPT have led to its widespread adoption in several cutting-edge research areas.
Bioorthogonal Chemistry and Biological Imaging
The fast kinetics and biocompatibility of the IEDDA reaction with DPT make it an ideal tool for "click chemistry" in biological systems.[15] It allows for the specific labeling of biomolecules (proteins, nucleic acids, glycans) that have been metabolically or genetically engineered to incorporate a strained alkene or alkyne. This has revolutionized in vivo imaging and the study of biological processes in their native environment.[3]
Furthermore, DPT can act as a fluorescence quencher.[11][19][20] When conjugated to a fluorophore, the fluorescence is quenched. Upon reaction with a dienophile, the tetrazine is consumed, and the fluorescence is "turned on," providing a powerful tool for no-wash imaging applications.[14][21][22]
Drug Delivery and Prodrug Activation
The ability to trigger the release of a therapeutic agent at a specific location and time is a central goal in drug delivery. The IEDDA reaction of DPT can be used as a trigger for drug release. A prodrug can be designed where the active drug is linked to a dienophile and masked by a DPT-containing moiety. The administration of a trigger molecule can initiate the IEDDA reaction, leading to the release of the active drug.[13]
Materials Science and Coordination Chemistry
The pyridyl nitrogen atoms in DPT serve as excellent coordination sites for metal ions.[1][12] This has led to its use as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][23] These materials have potential applications in catalysis, gas storage, and sensor technology.[2] The IEDDA reaction can also be used to modify the surface of materials, introducing new functionalities in a controlled manner.[15]
Conclusion: A Bright Future for a Reactive Core
This compound is a testament to the power of fundamental chemical principles in driving innovation across diverse scientific disciplines. Its robust synthesis, well-defined physicochemical properties, and exceptional reactivity in IEDDA cycloadditions have solidified its position as an indispensable tool for researchers. As our understanding of this remarkable molecule continues to grow, so too will its applications, promising further breakthroughs in medicine, materials science, and beyond.
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Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. National Center for Biotechnology Information. [Link]
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Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. PubMed. [Link]
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Electron deficient dihydrotetrazines: synthesis, redox properties and applications in biochemical systems. University of Delaware. [Link]
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Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. ResearchGate. [Link]
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Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels. National Center for Biotechnology Information. [Link]
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Fluorescence Quenching Effects of Tetrazines and Their Diels–Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. ResearchGate. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT). DPT is a pivotal heterocyclic compound, distinguished by its electron-deficient tetrazine core flanked by two pyridyl substituents. This unique architecture underpins its extensive applications in coordination chemistry, bioorthogonal catalysis, and materials science.[1][2][3] This document synthesizes crystallographic, spectroscopic, and computational data to deliver an in-depth understanding of DPT's structural nuances. We will explore the causality behind its conformational isomerism, detailing the experimental and theoretical methodologies employed for its characterization. This guide is intended for researchers, scientists, and drug development professionals who seek a thorough, application-oriented understanding of DPT's fundamental properties.
Introduction: The Significance of this compound (DPT)
This compound, a red to brown crystalline powder with a melting point of approximately 225 °C, is more than a simple heterocyclic molecule.[1] Its structure, a π-deficient 1,2,4,5-tetrazine ring symmetrically substituted with two pyridin-2-yl groups, creates a molecule with a rich and versatile chemical personality. The electron-withdrawing nature of the tetrazine ring, coupled with the coordinating capabilities of the pyridyl nitrogen atoms, makes DPT a highly sought-after component in several advanced chemical applications.[4]
The core utility of DPT stems from two key features:
-
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The electron-deficient tetrazine core readily participates in IEDDA cycloadditions with electron-rich dienophiles. This "click chemistry" reaction is exceptionally fast and bioorthogonal, enabling its use in complex biological systems for applications such as cellular imaging and drug delivery.[2] The substitution with pyridyl groups significantly enhances the reaction rate compared to simpler aryl-substituted tetrazines.[4]
-
Ligand in Coordination Chemistry: The pyridyl and tetrazine nitrogen atoms act as excellent coordination sites for a wide array of transition metals.[2][5] This has led to the development of novel mononuclear and polynuclear metal complexes, metal-organic frameworks (MOFs), and catalysts with diverse applications in areas such as organic transformations and materials science.[2][3]
Understanding the three-dimensional structure and conformational flexibility of DPT is paramount, as these factors directly influence its reactivity in IEDDA reactions and its binding affinity and geometry in metal complexes.
Molecular Structure and Conformational Isomerism
The defining structural characteristic of DPT is the rotational freedom around the C-C single bonds connecting the central tetrazine ring to the peripheral pyridyl rings. This rotation gives rise to two principal planar conformations: t-trans and t-cis.[6][7]
Figure 1: Conformational Isomers of DPT.
The Energetically Favored t-trans Conformation
In its crystalline solid state, and as predicted by computational modeling, the t-trans conformation is the more stable isomer.[6] In this arrangement, the nitrogen atoms of the pyridyl rings are positioned on opposite sides of the tetrazine ring. This conformation minimizes steric hindrance between the pyridyl rings and is the ground-state geometry for the isolated molecule.
The t-cis Conformation: Stabilization through Intermolecular Interactions
While less stable in isolation, the t-cis conformation, where both pyridyl nitrogen atoms are on the same side of the tetrazine ring, is frequently observed in two key scenarios:
-
Co-crystals: The formation of co-crystals with molecules capable of acting as hydrogen or halogen bond donors can stabilize the t-cis conformation.[6][7] These intermolecular interactions overcome the inherent steric repulsion of the cis arrangement.
-
Metal Coordination: When DPT acts as a bidentate chelating ligand, it is constrained to the t-cis conformation to facilitate the simultaneous coordination of both pyridyl nitrogen atoms to a metal center.[6]
This conformational switching is a clear example of how the supramolecular environment can dictate molecular geometry.
Experimental Determination of Structure and Conformation
A multi-faceted experimental approach is required to fully elucidate the structure of DPT.
X-ray Crystallography: The Definitive Solid-State View
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and conformation in the solid state. Analysis of DPT in its pure form and in co-crystals has been instrumental in identifying and characterizing both the t-trans and t-cis conformers.[6][7]
Table 1: Selected Crystallographic Data for DPT Conformations
| Parameter | t-trans Conformation (Pure DPT) | t-cis Conformation (in Co-crystal) |
| C-C (tetrazine-pyridyl) Bond Length | ~1.48 Å | ~1.49 Å |
| N-N (tetrazine) Bond Length | ~1.32 Å | ~1.33 Å |
| C-N (tetrazine) Bond Length | ~1.34 Å | ~1.34 Å |
| Dihedral Angle (N-C-C-N) | ~180° | ~0° |
Note: These are representative values and can vary slightly between different crystal structures.
Spectroscopic Characterization
While X-ray crystallography provides a static picture, spectroscopic methods offer insights into the structure in solution and provide characteristic fingerprints for the molecule.
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. In a symmetric solvent environment, the two pyridyl rings are chemically equivalent, leading to a simplified spectrum. The chemical shifts of the pyridyl protons and carbons are influenced by the electron-withdrawing nature of the tetrazine ring.
The IR spectrum of DPT is characterized by vibrations of the tetrazine and pyridyl rings. Distinctive bands can be observed that are associated with C=N and N-N stretching modes within the tetrazine core, as well as C-H and C=C stretching of the pyridyl groups.
Synthesis of DPT
While commercially available, DPT can be synthesized in the laboratory. A common method involves the reaction of 2-cyanopyridine with hydrazine to form the dihydrotetrazine intermediate, followed by oxidation to yield the final tetrazine product.
Experimental Protocol: Synthesis of DPT (Generalized)
Figure 2: Synthetic Pathway to DPT.
-
Formation of the Dihydro-Intermediate: 2-Cyanopyridine is reacted with hydrazine hydrate, often in the presence of a catalyst such as sulfur or a metal salt, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours.
-
Isolation of the Dihydro-Intermediate: Upon cooling, the dihydrotetrazine product often precipitates from the reaction mixture and can be collected by filtration.
-
Oxidation to DPT: The isolated dihydrotetrazine is then oxidized to form the aromatic tetrazine ring. This can be achieved using various oxidizing agents, such as sodium nitrite in an acidic solution or simply by exposure to air, sometimes with catalytic assistance.
-
Purification: The final DPT product is purified by recrystallization from an appropriate solvent to yield the characteristic colored crystalline solid.
Computational Analysis of Conformational Stability
Computational chemistry provides a powerful lens through which to understand the energetic landscape of DPT's conformations.
Theoretical Methods
Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance of accuracy and computational cost. Functionals such as B3LYP, paired with basis sets like 6-311++G**, are well-suited for optimizing the geometries and calculating the relative energies of the DPT conformers.[8] More advanced methods like Møller-Plesset perturbation theory (MP2) can be used for higher accuracy single-point energy calculations on the DFT-optimized structures.[8]
Energetic Landscape
Computational studies consistently show that the t-trans conformation is the global minimum on the potential energy surface for an isolated DPT molecule. The t-cis conformation is a higher energy local minimum. The energy difference between the two is relatively small, suggesting that the rotational barrier can be overcome, and the conformational preference can be influenced by the molecular environment, as observed experimentally.
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A Senior Application Scientist's Guide to the Electron-Deficient Nature of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond a Reagent, A Principle of Reactivity
In the landscape of modern chemical biology and materials science, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (DpTz) has emerged as a cornerstone reagent. Its utility, however, is not merely a consequence of its structure but a direct manifestation of its profound electron-deficient character. This guide moves beyond a simple cataloging of reactions to provide a deep, mechanistic understanding of why DpTz behaves as it does. By grasping the core principles of its electronic nature, researchers can more effectively harness its power, troubleshoot experimental challenges, and innovate new applications. We will explore the origins of its electron deficiency, the chemical consequences of this property, and the practical methodologies that leverage it for transformative results in imaging, drug delivery, and beyond.
The Electronic Core: Understanding the Source of Reactivity
The exceptional reactivity of dipyridyl tetrazine is rooted in the synergistic electronic properties of its two constituent components: the 1,2,4,5-tetrazine ring and the two pyridyl substituents.
The Intrinsically Electron-Poor Tetrazine Ring
The 1,2,4,5-tetrazine core is one of the most electron-poor aromatic systems known in organic chemistry.[1] This is due to the presence of four highly electronegative nitrogen atoms within the six-membered aromatic ring. These nitrogen atoms exert a powerful inductive electron-withdrawing effect, significantly lowering the energy of the ring's molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy makes the tetrazine an exceptionally potent electrophile and an ideal diene for a specific class of reactions.
Amplification by Pyridyl Substituents
The attachment of two pyridyl rings at the 3- and 6-positions further exacerbates this electron deficiency. The pyridyl groups themselves are electron-withdrawing heteroaromatics. This dual substitution acts to further lower the energy of the tetrazine's LUMO, enhancing its electrophilicity beyond that of alkyl- or phenyl-substituted tetrazines.[2] Computational studies have corroborated that electron-withdrawing substituents lower the LUMO+1 of tetrazines, leading to a smaller energy gap and stronger interaction with the Highest Occupied Molecular Orbital (HOMO) of a reaction partner.[2] Interestingly, for 2-pyridyl substituted tetrazines, the high reactivity is also attributed to intramolecular repulsive N-N interactions between the pyridyl nitrogen and the adjacent tetrazine nitrogen, which destabilizes the ground state of the reactant.[3][4] This ground state destabilization reduces the activation energy required to enter the reaction transition state.
Caption: Electronic drivers of DpTz's reactivity.
The Chemical Consequence: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The profound electron-deficient nature of DpTz makes it a superlative diene for the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This reaction is the cornerstone of tetrazine bioorthogonal chemistry.[1][5]
Unlike the classical Diels-Alder reaction, the IEDDA involves an electron-poor diene (the tetrazine) and an electron-rich dienophile (e.g., a strained alkene like trans-cyclooctene or norbornene).[3][6] The reaction rate is governed by the interaction between the diene's low-energy LUMO and the dienophile's high-energy HOMO. The exceptionally low LUMO of DpTz results in extremely rapid reaction kinetics, often with second-order rate constants exceeding 10³ M⁻¹s⁻¹, and in some cases approaching 10⁶ M⁻¹s⁻¹ with highly strained dienophiles like certain trans-cyclooctenes (TCO).[7]
This reaction is characterized by several features making it ideal for biological applications:
-
Exceptional Speed: The rapid kinetics allow for efficient labeling even at the low micromolar concentrations typically found in biological systems.[1][8]
-
Bioorthogonality: Neither the tetrazine nor the strained alkene dienophile typically cross-reacts with endogenous functional groups found in cells, ensuring the reaction is highly specific.
-
Irreversibility: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂), rendering the entire process irreversible and driving the reaction to completion.
-
Biocompatibility: The reaction proceeds rapidly under physiological conditions (aqueous environment, neutral pH, 37 °C) without the need for cytotoxic catalysts like copper.[6]
Caption: Mechanism of the DpTz-TCO IEDDA reaction.
Quantitative Reactivity Data
The choice of dienophile significantly impacts the reaction kinetics. The table below summarizes representative second-order rate constants for the reaction of DpTz with various dienophiles, highlighting the impact of dienophile strain and electronics.
| Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes | Reference |
| trans-Cyclooctene (TCO) | ~2,000 | Fast reaction due to high ring strain. | [7] |
| axial-TCO-carbamate | 57.7 | Reacts much faster than equatorial isomers. | [9] |
| d-TCO (cis-dioxolane-fused) | ~366,000 | Exceptionally fast due to conformational strain. | [10] |
| Norbornene | ~1 | Slower kinetics, but still useful. | [11] |
| Vinylboronic acid | 3.3 x 10⁻³ | Slower, but enables coordination-assisted release. | [9] |
Note: Reaction rates are highly dependent on solvent and temperature. The values presented are for comparative purposes.
Synthesis and Handling: A Practical Protocol
The accessibility of DpTz is crucial for its widespread adoption. The most common synthetic route involves the Pinner-type reaction of 2-cyanopyridine with hydrazine, followed by oxidation of the intermediate 1,2-dihydro-3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.
Experimental Protocol: Synthesis of this compound
Causality: This protocol follows a well-established two-step, one-pot procedure. The first step forms the dihydrotetrazine intermediate through nucleophilic attack of hydrazine on the nitrile carbons. The second step uses a mild oxidant to aromatize the ring to the final tetrazine product. The choice of air or a mild chemical oxidant is critical to avoid over-oxidation or side reactions.
Materials:
-
2-cyanopyridine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Zinc triflate (catalyst)
-
Absolute Ethanol
-
Sodium nitrite (NaNO₂) (alternative oxidant)
-
Acetic Acid
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-cyanopyridine (1.0 eq) and a catalytic amount of a Lewis acid like NiCl₂·6H₂O or zinc triflate (~0.1 eq).
-
Hydrazine Addition: Add absolute ethanol to dissolve the solids, followed by the slow, dropwise addition of hydrazine hydrate (1.5-2.0 eq). CAUTION: Hydrazine is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) for 12-24 hours. The reaction progress can be monitored by TLC. The solution will typically turn a deep orange or red as the dihydrotetrazine intermediate forms.
-
Oxidation (Method A - Air): After cooling to room temperature, open the flask to the air and stir vigorously for 24-48 hours. The color will intensify to a deep magenta/red as the dihydrotetrazine is oxidized by atmospheric oxygen to the final tetrazine product. This is a "greener" but slower method.
-
Oxidation (Method B - Chemical): Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (2.5 eq) in water, followed by dropwise addition of glacial acetic acid until the solution is acidic. Stir for 1-2 hours. This method is faster but requires careful control of temperature and pH.
-
Isolation: The product often precipitates from the reaction mixture as a vibrant red or magenta solid. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid sequentially with water, cold ethanol, and diethyl ether to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Validation: The final product, a red crystalline powder, should be dried under vacuum. Confirm its identity and purity via HPLC, melting point (Lit. ~225 °C), and NMR/Mass Spectrometry.[12]
Trustworthiness Check: A successful synthesis is validated by the appearance of the characteristic deep red/magenta color and the isolation of a crystalline solid with the correct melting point and spectral data. Yields can vary but are typically in the 70-90% range for optimized procedures.
Applications in Drug Development and Research
The unique reactivity of DpTz has made it a powerful tool in chemical biology and drug development.[5]
Bioorthogonal Labeling and Imaging
DpTz derivatives are frequently conjugated to fluorophores for bioorthogonal labeling.[1] A common strategy involves "turn-on" fluorescence. The tetrazine moiety effectively quenches the fluorescence of a nearby dye through mechanisms like Förster Resonance Energy Transfer (FRET) or intramolecular charge transfer (ICT).[1] Upon IEDDA reaction with a dienophile-tagged biomolecule of interest (e.g., a protein or glycan), the tetrazine is consumed. This consumption breaks the quenching pathway, leading to a dramatic increase in fluorescence, allowing for no-wash imaging of biological processes in living cells.[1][5]
"Click-to-Release" Prodrug Activation
The IEDDA reaction can be engineered to trigger the release of a payload, a concept known as "click-to-release".[9][13] In this strategy, a therapeutic agent is linked to a dienophile (like TCO) via a self-immolative linker. This prodrug is biologically inert. Upon systemic or targeted administration of a tetrazine, the IEDDA reaction occurs specifically at the site of the prodrug. The subsequent electronic rearrangement of the cycloadduct cleaves the linker, releasing the active drug with high spatiotemporal precision. This approach is highly promising for targeted cancer therapy, reducing off-target toxicity.[9][14] The high reactivity of DpTz is advantageous, but its stability can be a concern; sometimes, slightly less reactive but more stable tetrazines are used to balance these factors for in vivo applications.[9][15]
Caption: Key application workflows using DpTz.
Coordination Chemistry and Materials Science
Beyond bioorthogonal chemistry, the two pyridyl nitrogen atoms make DpTz an excellent chelating ligand for transition metals.[16] It can be used to construct metal-organic frameworks (MOFs) and coordination polymers.[16][17] Density functional theory calculations have shown that in Pt-dipyridyl tetrazine networks, the Pt centers become positively charged by donating electrons to the DpTz ligands, highlighting its potent electron-accepting nature.[18][19] These materials have potential applications in catalysis, sensing, and molecular electronics.[20]
Conclusion and Future Outlook
The electron-deficient nature of this compound is not a mere chemical curiosity; it is the fundamental principle that underpins its widespread utility. This property drives the exceptionally fast and selective inverse-electron-demand Diels-Alder reactions that have revolutionized bioorthogonal chemistry. For researchers in drug development and chemical biology, a thorough understanding of the electronic structure and reactivity of DpTz is paramount for designing robust imaging probes, precisely activated prodrugs, and novel biomaterials. While challenges related to in vivo stability persist, ongoing research into novel tetrazine scaffolds continues to refine the balance between reactivity and stability, promising even more powerful tools for interrogating and manipulating biological systems.[3][10]
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Title: Advances in the Synthesis of Bioorthogonal Reagents: s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PubMed Source: PubMed URL: [Link]
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Title: Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels-Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PubMed Source: PubMed URL: [Link]
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solubility of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine in common solvents
An In-depth Technical Guide to the Solubility of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT)
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (DPT), a pivotal compound in bioorthogonal chemistry, materials science, and coordination chemistry.[1][2] The solubility of a compound is a critical physical property that dictates its utility in a vast array of applications, from reaction kinetics and purification to formulation and biological availability. This document synthesizes available data on the solubility of DPT in common solvents, explores the underlying molecular and physicochemical principles governing its solubility profile, and presents a robust, field-proven experimental protocol for its empirical determination. Designed for researchers, scientists, and drug development professionals, this guide aims to provide both theoretical insights and practical methodologies to effectively work with DPT.
Introduction to this compound (DPT)
Overview of the Compound
This compound, also known as 3,6-bis(2-pyridyl)-s-tetrazine, is a heterocyclic aromatic compound featuring a central, electron-deficient 1,2,4,5-tetrazine ring substituted with two pyridyl groups at the 3 and 6 positions.[2] Its molecular formula is C₁₂H₈N₆, and its structure gives rise to unique chemical and physical properties.[3] DPT is renowned for its role as a highly reactive diene in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of "click chemistry".[1][2] This reactivity has established DPT as an invaluable tool for bio-conjugation, labeling, and in vivo imaging. Furthermore, the nitrogen atoms in its pyridyl and tetrazine rings act as effective coordination sites, making it a versatile ligand in the synthesis of transition metal complexes with interesting catalytic and material properties.[2][4]
The Critical Importance of Solubility in Scientific Applications
The solubility of a compound is a fundamental parameter that profoundly impacts its application. For synthetic chemists, solubility dictates the choice of solvent for a reaction, influencing reaction rates and outcomes. In purification processes like crystallization, solubility differences are exploited to achieve high purity. For drug development professionals, poor aqueous solubility is a major hurdle, affecting bioavailability and limiting therapeutic potential.[5] In the context of DPT, its solubility is paramount for:
-
Bioorthogonal Labeling: For in vitro and in vivo applications, DPT must have sufficient aqueous solubility and stability to react with its target dienophile in complex biological media.[1][6]
-
Reaction Chemistry: Ensuring DPT is fully dissolved in a reaction solvent is crucial for achieving homogeneous reaction conditions and maximizing yields.
-
Materials Science: When fabricating DPT-containing polymers or metal-organic frameworks, solubility in appropriate organic solvents is necessary for processing and deposition.[7]
The Molecular Basis for DPT's Solubility Profile
The principle of "like dissolves like" provides a foundational framework for predicting solubility. A compound's solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Analysis of the DPT Molecular Structure
The solubility characteristics of DPT can be rationalized by examining its structure:
-
Aromatic System: The large, planar, and rigid aromatic system, composed of the tetrazine and two pyridine rings, contributes to significant crystal lattice energy. Overcoming this energy requires favorable solute-solvent interactions.
-
Polarity and Hydrogen Bonding: DPT possesses six nitrogen atoms, which are electronegative and create polar C-N bonds, resulting in a significant molecular dipole. The lone pairs on the pyridyl nitrogen atoms can act as hydrogen bond acceptors. However, DPT lacks hydrogen bond donors.[3]
-
Hydrophobicity: While the nitrogen atoms impart polarity, the twelve carbon atoms and eight hydrogen atoms in the aromatic rings contribute to the molecule's hydrophobic character.
This duality—a polar core with hydrophobic peripheries—suggests that DPT will exhibit limited solubility in highly non-polar solvents like hexane and also in highly polar, protic solvents like water, where strong solvent-solvent hydrogen bonding networks are difficult to disrupt. Its optimal solubility is anticipated in polar aprotic solvents that can engage in dipole-dipole interactions without demanding hydrogen bond donation.
Solubility Data for DPT
Qualitative and Quantitative Solubility Profile
Literature reports on the solubility of DPT are often qualitative. However, by combining these descriptions with data from chemical suppliers and studies on related complexes, a clearer picture emerges.
| Solvent | Solvent Type | Reported Solubility | Reference |
| Water | Polar Protic | Slightly soluble | [8][9][10] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [4] |
| Common Organic Solvents | Various | Generally Insoluble | [4] |
Note: The "soluble" designation for DMF and DMSO comes from a study on gold(III) complexes of DPT, which states the complexes themselves are soluble in these solvents, implying solubility of the parent ligand.[4] The term "common organic solvents" in the same study likely refers to less polar solvents such as ethanol, chloroform, or diethyl ether.
A quantitative value of 20.8 µg/mL has been reported for the related compound 3,6-Di(pyridin-2-yl)-1,2-dihydro-1,2,4,5-tetrazine at pH 7.4, which can serve as a rough estimate for the low aqueous solubility of the parent tetrazine.[11]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic shake-flask method is the gold standard.[5] This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured.
Principle of the Method
A surplus of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period, allowing the concentration of the dissolved solute to reach equilibrium with the undissolved solid phase.[5] The resulting saturated solution is then carefully separated from the excess solid and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy, given DPT's chromophoric nature.
Materials and Reagents
-
This compound (DPT), solid
-
Solvents of interest (e.g., Water, DMSO, Acetonitrile, Methanol, Dichloromethane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and quartz cuvettes
Step-by-Step Experimental Procedure
-
Solvent Preparation: Pre-saturate the solvent to be tested by adding a small amount of DPT, shaking for an hour, and then filtering. This prevents the solvent from dissolving the DPT used for the actual measurement during later filtration steps.
-
Sample Preparation: Add an excess amount of solid DPT to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium was reached.[5]
-
Equilibration: Add a known volume of the pre-saturated solvent (e.g., 2 mL) to the vial. Seal the vial tightly.
-
Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This extended time is necessary to ensure the dissolution process has reached a true equilibrium.
-
Sample Separation: After equilibration, allow the vials to rest for at least 1 hour to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulate matter.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated UV-Vis spectrophotometer to determine the concentration of DPT.
Analytical Quantification via UV-Vis Spectroscopy
-
Prepare a Stock Solution: Accurately weigh a known amount of DPT and dissolve it in a known volume of the solvent to create a stock solution of known concentration.
-
Create a Calibration Curve: Prepare a series of dilutions from the stock solution to create at least five calibration standards.
-
Measure Absorbance: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for DPT.
-
Plot and Analyze: Plot absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) will be used to calculate the concentration of the unknown samples.
Visualization of Experimental Workflow
The following diagram outlines the robust, self-validating workflow for determining the thermodynamic solubility of DPT.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This compound is a compound of significant scientific interest with a nuanced solubility profile. Its structure, possessing both polar nitrogen-containing rings and hydrophobic aromatic systems, results in slight solubility in water and good solubility in polar aprotic solvents like DMF and DMSO.[4][8][9][10] For research and development, understanding and accurately quantifying its solubility is not merely an academic exercise but a practical necessity for experimental design, reproducibility, and successful application. The shake-flask method detailed herein provides a reliable framework for obtaining this critical data, empowering researchers to leverage the full potential of this versatile molecule.
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- 11. 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine | C12H10N6 | CID 286497 - PubChem [pubchem.ncbi.nlm.nih.gov]
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine stability and degradation pathways
An In-Depth Technical Guide to the Stability and Degradation Pathways of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
Foreword
As a Senior Application Scientist, my experience is rooted in the practical application of chemical tools to solve complex biological and materials science challenges. This compound, often abbreviated as DPT, stands out as a cornerstone reagent in the field of bioorthogonal chemistry. Its utility, however, is intrinsically linked to its reactivity—a double-edged sword that offers remarkable efficiency in cycloaddition reactions while simultaneously presenting challenges related to its stability. This guide is designed not merely to present data, but to provide a causal understanding of DPT's behavior. We will explore the electronic factors that govern its reactivity, the conditions that threaten its structural integrity, and the pathways through which it degrades. This knowledge is paramount for any researcher aiming to harness the full potential of this powerful molecule, ensuring experimental success through robust and reliable protocol design.
Executive Summary: The Profile of a High-Performance Tetrazine
This compound (CAS 1671-87-0) is a nitrogen-rich heterocyclic compound central to the advancement of "click chemistry".[1] Its electron-deficient tetrazine core, flanked by two electron-withdrawing pyridyl rings, makes it an exceptionally reactive diene for inverse electron demand Diels-Alder (IEDDA) reactions.[1][2] This reactivity allows for rapid and specific covalent bond formation with strained alkenes (dienophiles) under physiological conditions, a cornerstone of modern bioconjugation, live-cell imaging, and materials science.[3][4][5][6]
However, the very electronic properties that make DPT highly reactive also render it susceptible to degradation, particularly in aqueous environments.[7][8] Understanding the interplay between its high reactivity and inherent stability limitations is critical for its effective application. This guide provides a comprehensive analysis of DPT's stability profile, its primary degradation pathways, and validated protocols for its handling and evaluation.
Key Chemical and Physical Properties
A foundational understanding begins with the molecule's basic characteristics, which dictate its handling, storage, and behavior in various solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈N₆ | [9][10] |
| Molecular Weight | 236.24 g/mol | [9][10] |
| Appearance | Red to dark red/purple crystalline powder | [10] |
| Melting Point | ~225 °C (with decomposition) | [10][11][12] |
| Solubility | Slightly soluble in water | [9][10] |
| Storage | Recommended: Inert atmosphere, room temperature | [9][10][12] |
The Core Stability Profile: A Reactivity/Stability Trade-Off
The utility of any chemical probe is governed by its stability under experimental conditions. For DPT, a delicate balance exists. The electron-withdrawing nature of the pyridyl substituents, which is key to its high IEDDA reaction rate, simultaneously increases its susceptibility to nucleophilic attack and degradation.[2][8]
General, Thermal, and Photochemical Stability
Under ideal storage conditions (dark, inert atmosphere, room temperature), DPT is a stable solid.[9][10] It is, however, incompatible with strong oxidizing agents.[9]
-
Thermal Stability : DPT exhibits a sharp decomposition point around its melting temperature of 225 °C.[10][11][12] High-energy input, whether thermal or through electron impact, leads to the fragmentation of the tetrazine ring. The primary decomposition pathway involves the elimination of dinitrogen (N₂), a thermodynamically favorable process, followed by the cleavage of the remaining N-N bond.[13][14]
-
Aqueous & pH-Dependent Stability : This is the most critical stability parameter for applications in biological systems. DPT is highly susceptible to degradation in aqueous solutions, a vulnerability that is exacerbated under basic conditions.[7][15] The electron-deficient tetrazine ring is prone to attack by nucleophiles, including water and hydroxide ions.
This inherent instability in aqueous media necessitates careful experimental design, including minimizing incubation times and using freshly prepared solutions.
Summary of Stability Data
| Condition | Stability Profile | Key Insights | Source(s) |
| Solid State (Ideal Storage) | High | Stable when stored in a cool, dark, dry place under an inert atmosphere. | [9][10] |
| Thermal Stress | Low | Decomposes at ~225 °C, releasing N₂ gas. | [10][11][13][14] |
| Aqueous Solution (pH 7.4, 37°C) | Low to Moderate | Significant degradation occurs within hours. 73% loss in 24h in PBS. | [7] |
| Biological Media (Cell Lysate) | Very Low | Rapid degradation. 100% loss in 24h. | [7] |
| Basic Conditions (pH > 8) | Very Low | Degradation is accelerated due to increased nucleophilic attack. | [15] |
| Acidic Conditions (pH < 6) | Moderate | Generally more stable than in basic conditions, but specific data is limited. | [15] |
Degradation Pathways: From Controlled Reaction to Unwanted Decomposition
The term "degradation" can be viewed in two contexts: the desired, productive transformation via the IEDDA reaction, and the undesired, off-pathway decomposition that leads to loss of function.
Pathway 1: Inverse Electron Demand Diels-Alder (IEDDA) Reaction
This is the primary, functional "degradation" pathway for DPT. The reaction is a powerful tool for covalent modification due to its speed and bioorthogonality.
Causality: The electron-withdrawing pyridyl groups lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy facilitates a rapid [4+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich or strained dienophile (e.g., trans-cyclooctene, TCO).[2][8]
The reaction proceeds in two main steps:
-
[4+2] Cycloaddition: The tetrazine (diene) and dienophile react to form an unstable, bicyclic intermediate.
-
Retro-Diels-Alder (Cycloreversion): This intermediate rapidly eliminates a molecule of highly stable dinitrogen gas (N₂) to yield a 4,5-dihydropyridazine product. This product can then tautomerize and subsequently be oxidized to a more stable aromatic pyridazine.[5][6]
Caption: Generalized high-energy fragmentation pathway for DPT.
Field-Proven Experimental Protocols
To ensure the reliable use of DPT, its stability must be validated under specific experimental conditions. The following protocols provide a framework for these assessments.
Protocol: Assessment of pH-Dependent Stability via UV-Vis Spectrophotometry
Objective: To quantify the degradation rate of DPT in aqueous buffers of different pH.
Rationale: DPT possesses a characteristic visible absorbance due to the tetrazine chromophore. Its degradation can be monitored by the decrease in this absorbance over time. This method is rapid, straightforward, and provides quantitative kinetic data.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPT (e.g., 10 mM in DMSO).
-
Prepare a series of aqueous buffers (e.g., 100 mM sodium acetate, pH 5.0; 100 mM phosphate, pH 7.4; 100 mM sodium borate, pH 9.0).
-
-
Reaction Setup:
-
Equilibrate the buffers to the desired temperature (e.g., 37 °C) in a UV-transparent cuvette.
-
Initiate the experiment by adding a small aliquot of the DPT stock solution to the buffer to achieve a final concentration with a starting absorbance between 0.8 and 1.2 (e.g., 50-100 µM). Mix rapidly.
-
-
Data Acquisition:
-
Immediately begin monitoring the absorbance at the λ_max of DPT's visible peak (typically ~520 nm) over time using the kinetics mode of a UV-Vis spectrophotometer.
-
Record data points at regular intervals (e.g., every 5 minutes) for a total duration relevant to the experimental application (e.g., 24 hours).
-
-
Data Analysis:
-
Plot Absorbance vs. Time for each pH condition.
-
Calculate the half-life (t₁/₂) of DPT at each pH by determining the time required for the initial absorbance to decrease by 50%.
-
Protocol: Workflow for a Forced Degradation Study
Objective: To identify potential degradation products and understand degradation pathways under various stress conditions.
Rationale: Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition. The resulting degradants are then analyzed by a separation technique coupled with mass spectrometry (LC-MS) to elucidate their structures, providing critical insights into potential liabilities.
Caption: Workflow for a forced degradation study of DPT.
Conclusion and Recommendations for Researchers
This compound is a powerful but sensitive tool. Its high reactivity in IEDDA cycloadditions is a direct consequence of the electronic properties that also make it prone to degradation, especially in the aqueous, nucleophile-rich environments common in biological research.
Key Recommendations:
-
Always Use Fresh Solutions: Given its limited stability in aqueous buffers, prepare DPT solutions immediately before use.
-
Mind the pH: Avoid highly basic conditions. For most bioconjugations, working at a physiological pH of 7.2-7.5 is standard, but be aware that degradation is still occurring. [15]3. Control Incubation Times: Minimize the time DPT is incubated in aqueous media before the addition of its dienophile partner to reduce the impact of hydrolytic degradation.
-
Validate Stability: For new applications or complex media, perform a preliminary stability assessment using the UV-Vis protocol described herein to determine the practical working window for DPT.
-
Consider Alternatives for Long-Term Stability: If an experiment requires prolonged stability in aqueous media (e.g., > 24 hours), consider a more stable tetrazine derivative, such as one bearing electron-donating groups, while accepting a potential trade-off in reaction kinetics. [8][15] By embracing a scientifically rigorous approach that acknowledges both the strengths and weaknesses of DPT, researchers can design more robust experiments, ensure the validity of their results, and successfully leverage this exceptional molecule for cutting-edge applications.
References
- This compound: A Key Player in Advanced Organic Synthesis and Catalysis.
- Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. (2014). Tetrahedron Lett.
- Proline-Catalyzed Direct Inverse Electron Demand Diels–Alder Reactions of Ketones with 1,2,4,5-Tetrazines. (No Date).
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96%.
- X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. (2023). Acta Crystallogr C Struct Chem.
- Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). (2007). Journal of Applied Sciences.
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96%.
- Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). (2025).
- UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). (No Date).
- 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications.
- Adjusting pH for optimal 3,6-Bis(diethylamino)-1,2,4,5-tetrazine reactivity.
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine 96%.
- Decomposition pathways of some 3,6-substituted s-tetrazines. (2000). DigitalCommons@URI.
- Decomposition Pathways of Some 3,6-Substituted s -Tetrazines. (2025).
- Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction.
- Inverse electron demand Diels-Alder reactions of 3,6-bis(methylthio)-1,2,4,5-tetrazine. 1,2-Diazine introduction and direct implementation of a divergent 1,2,4,5-tetrazine .fwdarw. 1,2-diazine .fwdarw. benzene (indoline/indole). (No Date).
- Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines.
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (2025).
- Inverse Electron Demand Diels-Alder Reactions.
- Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. (2022). PMC - NIH.
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
- 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE CAS.
- Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs).
- X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. (No Date).
- Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. (2022). PMC - NIH.
- 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine.
- 3,6-Dimethyl-N,N-bis-(pyridin-2-yl)-1,2,4,5-tetra-zine-1,4-dicarboxamide. (2012). Acta Crystallogr Sect E Struct Rep Online.
- 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine.
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- 3. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 7. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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spectroscopic data for 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (NMR, IR, UV-Vis)
An In-depth Technical Guide to the Spectroscopic Properties of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
This guide provides a comprehensive overview of the key spectroscopic data for this compound (dptz), a versatile heterocyclic compound pivotal in advanced organic synthesis and catalysis.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.
Introduction: The Significance of this compound
This compound, also known as 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine, is a red to brown crystalline solid with the molecular formula C₁₂H₈N₆ and a molecular weight of approximately 236.23 g/mol .[2][3] Its electron-deficient tetrazine core coupled with two pyridyl substituents makes it a highly valuable molecule in several areas of chemistry.[1] It is particularly renowned for its role as an electron-deficient diene in inverse electron demand Diels-Alder (IEDDA) reactions, a powerful bioorthogonal "click chemistry" tool for creating complex molecular architectures.[1][4][5] Furthermore, the pyridine and tetrazine nitrogen atoms serve as excellent coordination sites, enabling its use as a ligand in the formation of metal complexes with diverse catalytic and material science applications.[1][5][6]
Accurate and comprehensive spectroscopic characterization is the bedrock of utilizing this reagent effectively. This guide provides an in-depth analysis of its NMR, IR, and UV-Vis spectra to confirm its structural integrity and predict its reactivity.
Molecular Structure and Conformation
The structure of this compound consists of a central 1,2,4,5-tetrazine ring substituted at the 3 and 6 positions with pyridin-2-yl groups. The molecule's symmetry is a critical factor in interpreting its spectroscopic data. Due to rotation around the C-C single bonds connecting the pyridyl and tetrazine rings, the molecule can exist in different conformations, primarily the t-trans and t-cis forms.[7] The t-trans conformation is generally more stable. This conformational flexibility can influence its crystalline packing and reactivity.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive proof of its symmetric structure.
¹H NMR Data Interpretation & Analysis
The ¹H NMR spectrum of the free, symmetric dptz ligand is expected to show four distinct signals corresponding to the four unique protons on the pyridyl rings.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.573 | t | 8.0 | 4H | Pyridyl H3'/H5' & H3''/H5'' |
| 8.052 | d | 8.0 | 2H | Pyridyl H6'/H6'' |
| 7.744 | m | - | 2H | Pyridyl H4'/H4'' |
| 7.338 | dd | 8.0 | 2H | Pyridyl H5'/H5'' |
Data obtained in CDCl₃ at 300 MHz.[8]
-
Expertise & Experience: The downfield chemical shifts of the pyridyl protons are indicative of the electron-withdrawing nature of both the pyridine nitrogen and the tetrazine ring. The symmetry of the molecule in solution results in chemically equivalent protons on both pyridyl rings, simplifying the spectrum. For example, the proton at the 6-position of one pyridyl ring is equivalent to the 6-position proton on the second ring.
¹³C NMR Data Interpretation & Analysis
Consistent with its molecular symmetry, the ¹³C NMR spectrum of dptz displays six signals, representing the six chemically non-equivalent carbon atoms.[6]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 148.60 | Pyridyl C2'/C2'' |
| 147.69 | Pyridyl C6'/C6'' |
| 146.85 | Tetrazine C3/C6 |
| 139.92 | Pyridyl C4'/C4'' |
| 125.06 | Pyridyl C3'/C3'' |
| 121.52 | Pyridyl C5'/C5'' |
Data obtained in CDCl₃ at 125 MHz.[8]
-
Trustworthiness: The presence of only six distinct carbon signals is a powerful validation of the molecule's C₂h symmetry in solution. The signal at 146.85 ppm is characteristic of the carbon atoms within the electron-deficient tetrazine ring. When dptz acts as a ligand to form unsymmetrical complexes, this symmetry is broken, and the number of carbon signals doubles to twelve.[6]
Experimental Protocol for NMR Spectroscopy
This protocol outlines a self-validating system for acquiring high-quality NMR spectra of dptz.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
The choice of solvent is critical; CDCl₃ is suitable for good solubility, but DMSO-d₆ can be used if solubility is an issue.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H signals and pick the peaks for both spectra.
-
Figure 2. Experimental workflow for NMR analysis of dptz.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
IR Data Interpretation & Analysis
The IR spectrum of dptz is characterized by vibrations from the pyridyl and tetrazine rings.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |
| ~1590 | Medium | C=N and C=C stretching vibrations (pyridyl ring) |
| ~1472 | Medium | Aromatic ring stretching |
| ~1445 | Strong | Aromatic ring stretching |
| ~1385 | Strong | Tetrazine ring stretching/breathing mode |
| ~1113 | Medium | C-H in-plane bending |
| ~993 | Medium | Ring breathing mode (pyridyl) |
| ~785 | Strong | C-H out-of-plane bending |
| ~744 | Strong | C-H out-of-plane bending |
Data is a compilation from typical ATR-IR and KBr-Pellet spectra.[8][9][10]
-
Authoritative Grounding: The bands in the 1600-1400 cm⁻¹ region are characteristic of aromatic C=C and C=N stretching vibrations. The strong band around 1385 cm⁻¹ is particularly diagnostic for the tetrazine ring system. The C-H bending vibrations below 1000 cm⁻¹ are typical for substituted aromatic rings.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
-
Sample Application:
-
Place a small amount of the crystalline this compound powder onto the ATR crystal.
-
Use the pressure arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
The spectral range should be from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The intense color of dptz is a direct result of its electronic structure.
UV-Vis Data Interpretation & Analysis
The UV-Vis spectrum of dptz is characterized by two main absorption bands.
Table 4: UV-Vis Spectroscopic Data for this compound
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
| ~290 | Not specified | π → π |
| ~550 | Not specified | n → π |
Data obtained from a published spectrum.[4]
-
Expertise & Experience: The high-energy absorption around 290 nm is attributed to a π → π* transition, typical for aromatic systems. The lower-energy absorption in the visible region (~550 nm) is the hallmark of the tetrazine chromophore and is assigned to an n → π* transition involving the non-bonding electrons on the nitrogen atoms. This latter transition is responsible for the compound's characteristic red/purple color. The position and intensity of this band are sensitive to the solvent and substitution on the tetrazine ring.
Experimental Protocol for UV-Vis Spectroscopy
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable UV-grade solvent (e.g., acetonitrile, methanol, or dichloromethane).
-
From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance between 0.1 and 1.0 at the λ_max.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Replace the blank with a cuvette containing the sample solution.
-
Scan the absorbance from approximately 200 to 800 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Conclusion
The spectroscopic data presented in this guide—NMR, IR, and UV-Vis—collectively provide an unambiguous structural confirmation of this compound. The symmetry of the molecule is clearly reflected in the simplicity of its ¹H and ¹³C NMR spectra. The characteristic vibrational bands in the IR spectrum confirm the presence of both pyridyl and tetrazine rings, while the UV-Vis spectrum explains its vibrant color through a low-energy n → π* transition. These data and the accompanying protocols offer a robust framework for researchers to reliably identify and utilize this important chemical entity in their synthetic and catalytic endeavors.
References
-
EL-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7, 2661-2665. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). [Link]
-
SpectraBase. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine - Optional[ATR-IR]. [Link]
-
SpectraBase. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine. [Link]
-
ResearchGate. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). [Link]
-
Royal Society of Chemistry. (n.d.). This compound capped Pd(0) nanoparticles: catalyst for copper-free Sonogashira coupling of aryl halide. [Link]
-
SpectraBase. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine - Optional[FTIR]. [Link]
-
SpectraBase. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine - Optional[15N NMR]. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Player in Advanced Organic Synthesis and Catalysis. [Link]
-
PubChem. (n.d.). 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine. [Link]
-
ResearchGate. (n.d.). X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. [Link]
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- 10. spectrabase.com [spectrabase.com]
The Emergence and Ascendance of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A Technical Guide
Foreword: A Molecule of Versatility and Impact
In the landscape of heterocyclic chemistry, few molecules have demonstrated the remarkable versatility and profound impact of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT). From its foundational role in coordination chemistry to its cutting-edge applications in bioorthogonal labeling and materials science, DPT has captivated the attention of researchers for decades. This guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of this pivotal compound, offering a technical resource for scientists and professionals in drug development and materials research. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative narrative grounded in robust scientific literature.
A Historical Perspective: The Genesis of a Key Ligand
The story of this compound is intrinsically linked to the broader history of s-tetrazine chemistry, which dates back to the pioneering work of Pinner in the late 19th century. The general synthetic pathway to s-tetrazines through the condensation of nitriles with hydrazine laid the groundwork for future explorations.
The first synthesis of DPT itself is credited to the work of Butte and Case in 1961[1] and was subsequently utilized by Geldard and Lions in 1965[2][3][4]. These early preparations established DPT as a readily accessible and highly versatile building block, particularly in the realm of coordination chemistry, where its unique electronic and structural features made it an attractive ligand for a variety of metal ions.
The Synthesis of this compound: A Step-by-Step Protocol
The synthesis of DPT is a two-step process involving the formation of a dihydrotetrazine intermediate followed by an oxidation to the final aromatic tetrazine. The following protocol represents a modern and reliable method for its preparation.
Synthesis of the Dihydrotetrazine Precursor: 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine
The initial and crucial step is the formation of the dihydrotetrazine ring from 2-cyanopyridine and hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-cyanopyridine (10.0 g, 96.0 mmol) and hydrazine hydrate (15.1 g, 300 mmol).
-
Reaction Conditions: Heat the mixture at 90°C overnight under an inert atmosphere (e.g., nitrogen or argon). The mixture will become turbid.
-
Work-up and Isolation: After cooling to room temperature, filter the resulting suspension. Wash the collected solid sequentially with water (20 mL) and ethanol (20 mL).
-
Drying: Dry the isolated orange solid in a vacuum oven to yield the crude 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. The typical yield for this step is approximately 65%.
Causality of Experimental Choices:
-
Excess Hydrazine Hydrate: The use of a significant excess of hydrazine hydrate drives the reaction towards the formation of the desired dihydrotetrazine and helps to minimize the formation of side products.
-
Inert Atmosphere: Heating in the presence of air can lead to undesired oxidation of the reactants and intermediates. An inert atmosphere ensures a cleaner reaction profile.
-
Washing Procedure: The sequential washing with water and ethanol effectively removes unreacted starting materials and impurities, yielding a product of sufficient purity for the subsequent oxidation step.
Diagram of the Dihydrotetrazine Synthesis Workflow:
Caption: Workflow for the synthesis of the dihydrotetrazine precursor.
Oxidation to this compound
The final step involves the gentle oxidation of the dihydrotetrazine intermediate to the aromatic DPT. This can be achieved using various mild oxidizing agents.
Experimental Protocol:
-
Reaction Setup: Suspend the crude 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine in a suitable solvent such as acetic acid or a mixture of acetonitrile and methanol.
-
Oxidation: Add a mild oxidizing agent, such as sodium nitrite (NaNO₂) in an acidic medium, or simply expose the solution to air with vigorous stirring over an extended period. The reaction progress can be monitored by the color change from orange to a deep red/purple.
-
Isolation: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Mild Oxidizing Agent: The use of a mild oxidizing agent is crucial to prevent over-oxidation and decomposition of the desired tetrazine product.
-
Solvent Choice: The choice of solvent depends on the oxidizing agent used and the solubility of the dihydrotetrazine. Acetic acid is often used with sodium nitrite to generate nitrous acid in situ as the oxidant.
Diagram of the Oxidation Workflow:
Caption: Workflow for the oxidation of the dihydrotetrazine to DPT.
Physicochemical Properties and Characterization
The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.
| Property | Value | Reference |
| CAS Number | 1671-87-0 | |
| Molecular Formula | C₁₂H₈N₆ | |
| Molecular Weight | 236.23 g/mol | |
| Appearance | Red to dark red crystalline powder | [5] |
| Melting Point | 225 °C (decomposition) |
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy: The NMR spectra of DPT are characteristic of its symmetric structure. The following data is for the free ligand in DMSO-d₆.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 8.95 | d | H6' |
| 8.62 | d | H3' | |
| 8.17 | t | H4' | |
| 7.74 | t | H5' | |
| ¹³C NMR | 162.0 | s | C3, C6 (tetrazine) |
| 149.5 | s | C2' | |
| 148.9 | s | C6' | |
| 136.8 | s | C4' | |
| 125.6 | s | C5' | |
| 123.1 | s | C3' |
Note: The assignments are based on data from complexes of DPT and may show slight variations for the free ligand. Data from a study on gold(III) complexes of DPT provides a good reference[6].
UV-Vis Spectroscopy: The UV-Vis spectrum of DPT in solution exhibits characteristic absorption bands. A representative spectrum shows a strong absorption in the UV region and a weaker absorption in the visible region, which is responsible for its red color[7].
Mass Spectrometry: The mass spectrum of DPT will show a prominent molecular ion peak (M⁺) at m/z = 236, corresponding to its molecular weight.
Infrared (IR) Spectroscopy: The IR spectrum of DPT displays characteristic vibrational bands for the pyridine and tetrazine rings.
Key Applications: A Molecule at the Forefront of Innovation
The unique electronic properties and versatile coordination capabilities of this compound have led to its widespread use in several key areas of research.
Coordination Chemistry
DPT is a highly effective chelating ligand, capable of forming stable complexes with a wide range of transition metals. The two pyridine nitrogen atoms and the two adjacent tetrazine nitrogen atoms can coordinate to a metal center, leading to the formation of mononuclear or polynuclear complexes with interesting magnetic, electronic, and catalytic properties[6].
Bioorthogonal Chemistry: Inverse Electron Demand Diels-Alder (iEDDA) Reactions
One of the most significant applications of DPT is in bioorthogonal chemistry, specifically in inverse electron demand Diels-Alder (iEDDA) reactions. The electron-deficient tetrazine ring readily reacts with electron-rich dienophiles, such as strained alkenes and alkynes, to form dihydropyridazine products. This reaction is extremely fast and can be performed under physiological conditions, making it an ideal tool for labeling and tracking biomolecules in living systems.
Diagram of the iEDDA Reaction:
Caption: The iEDDA reaction of DPT with a strained dienophile.
Materials Science
The rigid, planar structure and the presence of multiple nitrogen atoms make DPT an excellent building block for the construction of functional materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.
Conclusion and Future Outlook
From its initial synthesis over half a century ago, this compound has evolved from a simple heterocyclic compound to a cornerstone of modern chemical research. Its straightforward synthesis, coupled with its remarkable electronic and structural properties, ensures its continued relevance in coordination chemistry, bioorthogonal chemistry, and materials science. As our understanding of this versatile molecule deepens, we can anticipate the development of new and innovative applications, further solidifying the legacy of DPT in the scientific landscape.
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El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7(18), 2661-2665. [Link]
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Geldard, J. F., & Lions, F. (1965). The Organic Chemistry of a New Weak Field Tridentate Chelating Agent. 3,5-Di(2-pyridyl)-1,2,4-triazole. The Journal of Organic Chemistry, 30(1), 318–319. [Link]
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SpectraBase. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine. [Link]
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This compound (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous medium. (2014). RSC Advances, 4(78), 41539-41545. [Link]
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3,6-Di(2-pyridyl)-1,2,4,5-tetrazine. (n.d.). Chem-Impex. [Link]
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Unlocking the Potential of Pyridyl-Tetrazines: A Technical Guide to Theoretical Electronic Property Calculations for Advanced Drug Development
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the landscape of modern drug development, particularly in the realm of targeted therapies and advanced diagnostics, the principles of bioorthogonal chemistry have become indispensable. Among the chemical tools that have revolutionized this field, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) and its derivatives stand out for their exceptional reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][2] This unique reactivity allows for the precise and efficient labeling of biomolecules in complex biological environments, opening up new avenues for antibody-drug conjugates, in-vivo imaging, and targeted drug delivery.
However, the successful application of pytz-based compounds hinges on a delicate balance between reactivity and stability.[3][4] A tetrazine that is too reactive may degrade prematurely in the physiological environment, while one that is too stable may not react efficiently with its target. This guide, intended for researchers, computational chemists, and drug development professionals, provides an in-depth technical overview of how theoretical calculations, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be leveraged to predict and understand the electronic properties of pytz. By mastering these computational techniques, researchers can rationally design novel pytz derivatives with tailored reactivity and stability profiles, thereby accelerating the development of next-generation therapeutics and diagnostics.
This document moves beyond a simple recitation of methods. It is structured to provide a logical workflow, from the foundational principles to the practical execution and interpretation of calculations, all while emphasizing the causal links between computational choices and the reliability of the results.
The Heart of the Matter: Why Electronic Properties Define Pytz Functionality
The utility of this compound in bioorthogonal chemistry is fundamentally governed by its electronic structure. The electron-deficient nature of the central tetrazine ring is the primary driver for its rapid reactivity in IEDDA reactions with electron-rich dienophiles, such as strained alkenes and alkynes.[1] The pyridyl substituents further modulate this reactivity through their electron-withdrawing effects.
Key electronic properties that are computationally accessible and directly correlate with the experimental behavior of pytz include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the reactivity of pytz in IEDDA reactions. According to FMO theory, a smaller energy gap between the LUMO of the tetrazine (the diene) and the HOMO of the dienophile leads to a faster reaction rate.[5]
-
Electron Density Distribution and Electrostatic Potential: These properties provide insights into the regions of the molecule that are susceptible to nucleophilic or electrophilic attack, which is crucial for understanding its stability in biological media.
-
Electronic Transitions: The absorption of light by pytz involves the excitation of electrons from occupied to unoccupied molecular orbitals. Understanding these transitions is essential for applications that utilize the fluorescent properties of pytz or its reaction products, for instance, in biological imaging.[6]
Theoretical calculations offer a powerful and cost-effective means to probe these electronic properties with a high degree of accuracy, thereby guiding the synthetic efforts towards molecules with desired characteristics.
The Computational Scientist's Toolkit: Methodologies for Probing Pytz's Electronic Structure
The following sections detail a robust and self-validating computational workflow for the theoretical investigation of pytz's electronic properties.
Foundational Step: Geometry Optimization
An accurate representation of the molecule's three-dimensional structure is the bedrock of any meaningful electronic property calculation. The initial step is therefore a geometry optimization using DFT.
Protocol 1: Ground State Geometry Optimization
-
Input Structure: Obtain an initial 3D structure of this compound. This can be generated using molecular building software or retrieved from crystallographic databases.
-
Choice of DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked functional for the geometry optimization of organic molecules and is a suitable starting point.[1] For higher accuracy, especially when considering non-covalent interactions, dispersion-corrected functionals like ωB97X-D are recommended.[4]
-
Basis Set Selection: A Pople-style basis set such as 6-31G(d) provides a good balance between accuracy and computational cost for initial optimizations. For more precise calculations, a larger basis set like 6-311+G(d,p) is advisable.
-
Solvent Effects: To mimic the biological environment, it is crucial to include the effect of a solvent. The Polarizable Continuum Model (PCM) is an efficient and accurate implicit solvation model for this purpose, with water or a solvent mixture representing the physiological milieu.[7]
-
Execution and Verification: Perform the geometry optimization calculation. A true energy minimum is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
Causality in Method Selection: The choice of a hybrid functional like B3LYP is deliberate; it incorporates a portion of exact Hartree-Fock exchange, which improves the description of electron correlation compared to pure DFT functionals. The inclusion of polarization functions (d,p) in the basis set is essential to accurately model the bonding in a molecule with multiple heteroatoms like pytz.
Caption: Workflow for obtaining an accurate ground state geometry of pytz.
Probing Reactivity and Stability: Frontier Molecular Orbitals and Electrostatic Potential
With an optimized geometry, the next step is to analyze the electronic structure to predict reactivity and stability.
Protocol 2: FMO and ESP Analysis
-
Single-Point Energy Calculation: Using the optimized geometry from Protocol 1, perform a single-point energy calculation with the same DFT functional and basis set.
-
FMO Analysis: From the output of the single-point calculation, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
-
Visualization of FMOs: Generate cube files for the HOMO and LUMO and visualize them. This provides a qualitative understanding of where the electron density is highest (HOMO) and where an incoming electron would be accepted (LUMO), which is crucial for understanding the regioselectivity of IEDDA reactions.
-
Electrostatic Potential (ESP) Mapping: Calculate the electrostatic potential and map it onto the electron density surface of the molecule. The ESP map reveals the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. This is invaluable for predicting sites susceptible to nucleophilic attack and for understanding intermolecular interactions.
Expert Insight: While FMO theory is a powerful predictive tool, it's important to recognize its limitations. For some pyridyl-tetrazines, intramolecular repulsive interactions between the nitrogen atoms of the pyridyl and tetrazine rings can lead to a distortion of the tetrazine ring, which in turn enhances its reactivity beyond what FMO theory would predict.[4][8] This highlights the importance of a holistic analysis that combines FMO data with structural considerations.
| Property | Significance in Drug Development |
| HOMO Energy | Relates to the molecule's ability to donate electrons; relevant for understanding potential side reactions. |
| LUMO Energy | Crucial for predicting reactivity in IEDDA reactions; a lower LUMO energy generally leads to faster kinetics.[5] |
| HOMO-LUMO Gap | A smaller gap indicates higher reactivity and lower kinetic stability. This can be tuned to achieve the desired reaction rate for a specific bioorthogonal application.[9] |
| Electrostatic Potential | Identifies sites prone to nucleophilic attack, which can inform on the stability of the tetrazine in the presence of biological nucleophiles like thiols. |
Predicting Optical Properties: Simulating UV-Vis Spectra with TD-DFT
For applications in fluorescence imaging, understanding the light absorption properties of pytz and its derivatives is essential. TD-DFT is the workhorse method for simulating UV-Vis spectra.
Protocol 3: UV-Vis Spectrum Simulation
-
TD-DFT Calculation: Using the optimized ground state geometry, perform a TD-DFT calculation.
-
Choice of Functional for TD-DFT: The choice of functional is critical for accurate prediction of excitation energies. While B3LYP can provide a reasonable qualitative picture, for systems like pytz which can exhibit charge-transfer character in their electronic transitions, range-separated functionals like CAM-B3LYP are highly recommended.[10][11] These functionals provide a more accurate description of long-range electron-hole interactions.
-
Basis Set and Solvent Model: Use the same basis set and solvent model as in the geometry optimization for consistency.
-
Analysis of Results: The output will provide a list of vertical excitation energies, oscillator strengths (which are related to the intensity of the absorption peaks), and the major orbital contributions to each transition.
-
Spectrum Generation: The calculated excitation energies and oscillator strengths can be convoluted with Gaussian or Lorentzian functions to generate a theoretical UV-Vis spectrum.
-
Benchmarking: Compare the simulated spectrum with experimental UV-Vis data for pytz to validate the computational methodology.[12] Discrepancies can often be traced back to the choice of functional or the need for a more sophisticated solvent model.
Self-Validation through Benchmarking: The comparison of the calculated spectrum with experimental data is a crucial self-validating step. A good agreement between the calculated and experimental λmax values provides confidence in the chosen computational protocol, which can then be applied to predict the properties of novel, yet-to-be-synthesized pytz derivatives.
Caption: A self-validating workflow for simulating UV-Vis spectra.
From Data to Design: Applying Computational Insights to Drug Development
The true power of these theoretical calculations lies in their ability to guide the rational design of pytz derivatives for specific applications in drug development.
-
Tuning Reactivity for Bioorthogonal Ligation: By systematically modifying the substituents on the pyridyl rings in silico and calculating the resulting LUMO energies, researchers can predict how these modifications will affect the IEDDA reaction rate. For example, adding electron-withdrawing groups is expected to lower the LUMO energy and accelerate the reaction, while electron-donating groups will have the opposite effect.[13] This allows for the fine-tuning of reactivity to match the requirements of a particular biological system.
-
Enhancing Stability in Biological Media: The stability of tetrazines in the presence of biological nucleophiles, such as glutathione, is a critical parameter.[3] Computational analysis of the electrostatic potential map can identify regions of the molecule that are particularly electron-deficient and thus susceptible to nucleophilic attack. By modifying the substituents to shield these sites or reduce their electrophilicity, the stability of the tetrazine can be enhanced.
-
Designing Fluorogenic Probes: The reaction of a tetrazine with a dienophile often leads to a fluorescent dihydropyridazine product. TD-DFT calculations can be used to predict the fluorescence properties of these products, aiding in the design of "turn-on" fluorescent probes for imaging applications.
Conclusion: A New Era of Rational Design in Bioorthogonal Chemistry
The theoretical calculation of electronic properties provides a powerful, predictive, and cost-effective framework for the rational design of this compound derivatives. By following the robust and self-validating protocols outlined in this guide, researchers in drug development can move beyond trial-and-error synthesis and instead adopt a design-first approach. This will undoubtedly accelerate the discovery and optimization of novel tetrazine-based tools for a wide range of applications, from targeted cancer therapy to advanced in-vivo imaging, ultimately shaping the future of medicine.
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Mayer, F., et al. (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters, 55(34), 4763-4766. Available from: [Link]
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Wang, Y., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry, 29(9), 2836-2841. Available from: [Link]
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Li, J., et al. (2024). Computation-Guided Discovery of Diazole Monosubstituted Tetrazines as Optimal Bioorthogonal Tools. Journal of the American Chemical Society. Available from: [Link]
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Yang, J., et al. (2012). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 45(9), 1435-1445. Available from: [Link]
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Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263-2270. Available from: [Link]
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Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2020). A molecular electron density theory study of the participation of tetrazines in aza-Diels–Alder reactions. Organic & Biomolecular Chemistry, 18(16), 3127-3137. Available from: [Link]
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Zhabanov, Y. A., et al. (2022). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Molecules, 27(22), 7844. Available from: [Link]
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Versteegen, R. M., et al. (2013). Synthesis and reactivity/stability study of double-functionalizable strained trans-cyclooctenes for tetrazine bioorthogonal reactions. Pure and Applied Chemistry, 92(1), 15-23. Available from: [Link]
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Jacquemin, D., et al. (2016). Benchmarking DFT functionals for excited-state calculations of Donor Acceptor TADF emitters: Insights on the key parameters. Physical Chemistry Chemical Physics, 18(48), 33033-33042. Available from: [Link]
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Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Available from: [Link]
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Curchod, B. F. E., & Rothlisberger, U. (2003). s-tetrazine in aqueous solution: A density functional study of hydrogen bonding and electronic excitations. ZORA. Available from: [Link]
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Zhabanov, Y. A., et al. (2022). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. International Journal of Molecular Sciences, 23(10), 5379. Available from: [Link]
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Zhabanov, Y. A., et al. (2022). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. OUCI. Available from: [Link]
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Peach, M. J. G., et al. (2006). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Scribd. Available from: [Link]
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Rebolini, E., et al. (2006). Density functional theory for charge transfer: the nature of the N-bands of porphyrins and chlorophylls revealed through CAM-B3LYP, CASPT2, and SAC-CI calculations. The Journal of Physical Chemistry B, 110(31), 15624-15632. Available from: [Link]
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Zhang, G., et al. (2020). TD-DFT benchmark for UV-visible spectra of fused-ring electron acceptors using global and range-separated hybrids. Physical Chemistry Chemical Physics, 22(11), 6049-6058. Available from: [Link]
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Zhabanov, Y. A., et al. (2022). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for Inverse Electron Demand Diels-Alder (IEDDA) Reactions with 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
Introduction: Harnessing the Power of Bioorthogonal Chemistry
The inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a cornerstone of bioorthogonal chemistry, offering a powerful tool for the precise and efficient conjugation of molecules in complex biological systems.[1][2] Its exceptional speed, high specificity, and ability to proceed without the need for cytotoxic catalysts make it invaluable for applications ranging from live-cell imaging and proteomics to the development of targeted therapeutics and advanced materials.[3][4][5]
At the heart of this remarkable reaction is the 1,2,4,5-tetrazine core, an electron-deficient diene that reacts with astonishing rapidity with electron-rich dienophiles, particularly strained alkenes and alkynes.[4][6] Among the various tetrazine derivatives, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DP-Tetrazine) stands out due to its unique electronic and structural properties.[7] The electron-withdrawing nature of the two pyridyl rings significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine, thereby accelerating the reaction rate with the Highest Occupied Molecular Orbital (HOMO) of a dienophile.[3][8][9] This makes DP-Tetrazine a highly reactive and versatile tool for researchers.[7][9]
This comprehensive guide provides an in-depth exploration of the theoretical underpinnings and practical applications of IEDDA reactions featuring DP-Tetrazine. We will delve into detailed, field-proven protocols, offer insights into experimental design, and provide a framework for troubleshooting, empowering researchers, scientists, and drug development professionals to successfully implement this transformative technology in their work.
Core Principles of the DP-Tetrazine IEDDA Reaction
The IEDDA reaction is a [4+2] cycloaddition that proceeds through a concerted mechanism.[1][2] The key to its rapid kinetics lies in the inverse electron demand, where the diene (DP-Tetrazine) is electron-deficient and the dienophile is electron-rich.[3]
The Reaction Mechanism
The reaction is initiated by the cycloaddition of DP-Tetrazine with a dienophile to form an unstable bicyclic intermediate. This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂), which drives the reaction to completion.[2][8] The final product is a stable dihydropyridazine, which can further oxidize to a pyridazine.[10][11]
Caption: General mechanism of the IEDDA reaction with DP-Tetrazine.
Choosing the Right Dienophile
The choice of dienophile is critical and is dictated by the desired reaction kinetics and the experimental context.
-
Strained Dienophiles: For applications requiring exceptionally fast kinetics, such as live-cell imaging or in vivo studies, strained alkenes and alkynes are the dienophiles of choice.[12][13] Trans-cyclooctene (TCO) and its derivatives are the most commonly used due to their high ring strain, which significantly raises the energy of the HOMO, leading to very fast reaction rates.[13][14] Norbornenes are another class of strained dienophiles that offer a good balance of reactivity and stability.[8][15]
-
Unstrained Dienophiles: While slower, unstrained dienophiles can be advantageous due to their higher stability and simpler synthesis.[12][16] Recent advancements have introduced unstrained dienophiles, such as certain vinylboronic acids and arylethynyltrifluoroborates, that exhibit satisfactory kinetics for specific applications.[12][16]
Materials and Reagents
Core Components
-
This compound (DP-Tetrazine): CAS Number: 1671-87-0. Typically a red to dark red crystalline powder.[17] Store in a cool, dark, and dry place. It is stable under recommended storage conditions but incompatible with strong oxidizing agents.[18]
-
Dienophile: Select based on the application (e.g., TCO-NHS ester for antibody labeling, norbornene-functionalized small molecule).
-
Solvents: High-purity, anhydrous solvents are recommended for optimal results in organic synthesis. For biological applications, aqueous buffers such as phosphate-buffered saline (PBS) are commonly used. Methanol and acetonitrile are also frequently employed.[9][19]
Equipment
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and product analysis
-
UV-Vis spectrophotometer for kinetic studies
-
For bioconjugation: size-exclusion chromatography columns (e.g., desalting columns) for purification.[20]
Experimental Protocols
Protocol 1: General Procedure for IEDDA Reaction in Organic Solvent
This protocol describes a general procedure for the reaction of DP-Tetrazine with a dienophile in an organic solvent, which is typical for small molecule synthesis.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or methanol).
-
Addition of DP-Tetrazine: To the stirred solution of the dienophile, add a solution of DP-Tetrazine (1.0-1.2 equivalents) in the same solvent. The characteristic reddish-purple color of the tetrazine will begin to fade as the reaction proceeds.[19]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The disappearance of the DP-Tetrazine is a clear indicator of reaction progression.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired pyridazine product.
Protocol 2: Bioconjugation - Labeling of a TCO-Functionalized Antibody
This protocol provides a step-by-step guide for the bioorthogonal labeling of an antibody that has been pre-functionalized with a trans-cyclooctene (TCO) group.
-
Antibody Preparation: Prepare a solution of the TCO-functionalized antibody in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1]
-
DP-Tetrazine-Probe Conjugate Preparation: Prepare a stock solution of the DP-Tetrazine-functionalized probe (e.g., a fluorophore or a drug) in a biocompatible solvent like dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add the DP-Tetrazine-probe conjugate to the antibody solution at a 5-10 fold molar excess. Gently mix the solution and incubate at room temperature for 30-60 minutes. For less reactive systems, incubation at 37°C or for a longer duration may be necessary.
-
Purification: Remove the excess, unreacted DP-Tetrazine-probe conjugate using a spin desalting column or through dialysis against the reaction buffer.[20]
-
Characterization: Confirm the successful labeling of the antibody by methods such as SDS-PAGE, UV-Vis spectroscopy (to determine the degree of labeling), and mass spectrometry.
Caption: Workflow for antibody labeling via DP-Tetrazine IEDDA.
Quantitative Data and Performance
The reaction rate of the IEDDA ligation is a critical parameter, and DP-Tetrazine is known for its high reactivity. The second-order rate constants are highly dependent on the dienophile and the solvent system.
| Diene | Dienophile | Solvent | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
| DP-Tetrazine | Bicyclononyne (BCN) | Methanol | 118 | [9] |
| DP-Tetrazine | trans-cyclooctene (TCO) | Methanol/Water (9:1) | 2000 ± 400 | [14] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 3.6 | [9] |
| DP-Tetrazine | Norbornene | Aqueous Buffer | 1.9 | [13] |
Note: The data clearly shows that DP-Tetrazine reacts significantly faster than its diphenyl analog, highlighting the activating effect of the pyridyl substituents.[9] The reaction with the highly strained TCO is exceptionally rapid, making it ideal for in vivo applications.[14]
Troubleshooting and Expert Insights
Even with a robust reaction like the IEDDA ligation, experimental challenges can arise. Here are some common issues and their solutions.
Caption: Troubleshooting guide for DP-Tetrazine IEDDA reactions.
Expert Insight: One often overlooked aspect is the potential for tetrazines to act as fluorescence quenchers.[6][14] This property can be ingeniously exploited to create "turn-on" fluorescent probes, where fluorescence is restored only after the IEDDA reaction consumes the tetrazine moiety.[10][14] This is a powerful strategy for reducing background noise in imaging experiments.
Safety and Handling
-
DP-Tetrazine: Causes skin and serious eye irritation. May cause respiratory irritation.[17][18] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]
-
Solvents: Handle flammable organic solvents with care and away from ignition sources.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The inverse electron demand Diels-Alder reaction with this compound is a remarkably robust and versatile tool in the arsenal of modern chemists and biologists. Its high reactivity, specificity, and bioorthogonality have paved the way for groundbreaking advancements in drug development, diagnostics, and fundamental biological research. By understanding the core principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and effectively leverage the power of this exceptional chemical ligation.
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Application Notes and Protocols: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine in Bioorthogonal Chemistry
Introduction: The Power of Bioorthogonal Chemistry and the Rise of Tetrazines
Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2][3] This powerful concept, pioneered by Carolyn R. Bertozzi, has revolutionized our ability to study biomolecules in their natural context, enabling real-time visualization of cellular processes, targeted drug delivery, and advanced diagnostics.[1][3][4]
At the heart of bioorthogonal chemistry lies the "click reaction," a term that describes reactions that are rapid, selective, and high-yielding.[2][5] Among the most prominent of these is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne.[1][5][6][7][8] This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for applications in complex biological environments.[9]
This guide focuses on a particularly effective tetrazine derivative: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT) . Its unique electronic and structural properties make it a valuable reagent in advanced organic synthesis and a key player in the field of bioorthogonal chemistry.[10]
Core Concepts and Mechanistic Insights: The DPT-IEDDA Reaction
The IEDDA reaction is a cornerstone of bioorthogonal chemistry due to its exceptional kinetics and specificity.[7][11] In this reaction, the electron-deficient tetrazine (the diene) reacts with an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (TCO).[1][6][11] The reaction is driven by the favorable energetics of the frontier molecular orbitals—the low energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene.[6]
The pyridyl substituents in DPT are electron-withdrawing, which lowers the LUMO energy of the tetrazine ring, thereby accelerating the IEDDA reaction.[11][12] This increased reactivity, however, often comes at the cost of reduced stability in aqueous environments.[6][7] The choice of tetrazine is therefore a critical consideration, balancing the need for rapid kinetics with sufficient stability for the desired application.[7][8][11]
The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction, which eliminates nitrogen gas and renders the reaction irreversible.[1][5]
Caption: Mechanism of the DPT-TCO IEDDA reaction.
The Reactivity-Stability Trade-off
A crucial aspect of selecting a tetrazine for bioorthogonal applications is the balance between reactivity and stability.[7][11] Electron-withdrawing substituents, like the pyridyl groups in DPT, increase the rate of the IEDDA reaction but can also make the tetrazine more susceptible to degradation in aqueous media.[7] Conversely, electron-donating groups enhance stability but slow down the reaction kinetics.[7][8]
| Tetrazine Derivative | Key Feature | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Stability |
| This compound (DPT) | High Reactivity | ~2000 - 22,000[1][13] | Moderate |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Moderate Reactivity & Stability | ~3.6 - 3,100[13][14] | Good |
| 3-Methyl-6-phenyl-1,2,4,5-tetrazine | Increased Stability | Slower than DPT | High |
| 3,6-Dimethyl-1,2,4,5-tetrazine | High Stability | Slowest | Very High |
Note: Reaction rates are highly dependent on the specific dienophile, solvent, and temperature. The data presented is for comparative purposes.
Applications in Bioorthogonal Chemistry
The rapid kinetics and biocompatibility of the DPT-IEDDA reaction have led to its widespread use in various applications, including live-cell imaging, proteomics, and targeted drug delivery.[3][4][15]
Live-Cell Imaging
DPT and other tetrazines can be used as "turn-on" fluorescent probes.[5] When a fluorophore is conjugated to the tetrazine, its fluorescence is often quenched.[5] Upon reaction with a dienophile-tagged biomolecule, the tetrazine is consumed, and the fluorescence is restored, providing a clear signal with low background.[5]
Caption: Workflow for live-cell imaging using DPT.
Targeted Drug Delivery and Prodrug Activation
The specificity of the DPT-IEDDA reaction allows for the targeted delivery and activation of therapeutic agents.[16] A prodrug can be caged with a dienophile, rendering it inactive.[16] Upon administration of a DPT-functionalized targeting moiety (e.g., an antibody), the IEDDA reaction occurs at the target site, releasing the active drug.[16][17] This strategy minimizes off-target toxicity and enhances the therapeutic index.[16]
Caption: Targeted drug delivery using DPT-mediated prodrug activation.
Experimental Protocols
The following protocols provide a general framework for using DPT in bioorthogonal labeling experiments. Optimization may be required for specific applications and biological systems.
Protocol 1: General Labeling of a Dienophile-Modified Protein with a DPT-Fluorophore Conjugate
This protocol describes the labeling of a protein that has been previously modified with a dienophile, such as trans-cyclooctene (TCO).
Materials:
-
Dienophile-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DPT-fluorophore conjugate stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Protein Solution: Dilute the dienophile-modified protein to the desired concentration in PBS. A typical starting concentration is 10-50 µM.
-
Prepare DPT-Fluorophore Solution: Dilute the DPT-fluorophore stock solution in PBS to a working concentration. A 1.5 to 5-fold molar excess over the protein is recommended as a starting point.
-
Reaction Incubation: Add the DPT-fluorophore solution to the protein solution. Incubate the reaction at room temperature or 37°C. The reaction time will depend on the concentrations of the reactants and the specific kinetics of the DPT-dienophile pair. Monitor the reaction progress by a suitable analytical method (e.g., fluorescence spectroscopy, SDS-PAGE, or mass spectrometry). For highly reactive pairs, the reaction can be complete within minutes.[5]
-
Removal of Excess Probe (Optional): If necessary, remove the unreacted DPT-fluorophore using size-exclusion chromatography, dialysis, or spin filtration.
-
Analysis: Analyze the labeled protein using the desired downstream application (e.g., fluorescence microscopy, flow cytometry, or western blotting).
Protocol 2: Live-Cell Labeling with a DPT-Fluorophore
This protocol outlines the steps for labeling live cells that have been metabolically engineered to express a dienophile on their surface.
Materials:
-
Adherent or suspension cells cultured in appropriate media
-
Dienophile-containing metabolic precursor (e.g., an unnatural sugar)
-
DPT-fluorophore conjugate
-
Complete cell culture medium
-
PBS or other imaging buffer
Procedure:
-
Metabolic Labeling: Culture the cells in the presence of the dienophile-containing metabolic precursor for a sufficient period to allow for its incorporation into the desired biomolecules (typically 24-72 hours).
-
Cell Preparation:
-
Adherent cells: Wash the cells gently with pre-warmed PBS or media to remove any unincorporated precursor.
-
Suspension cells: Pellet the cells by centrifugation, gently aspirate the supernatant, and resuspend in pre-warmed PBS or media.
-
-
Labeling Reaction: Add the DPT-fluorophore to the cells at a final concentration typically in the low micromolar range (e.g., 1-10 µM). Incubate at 37°C in a CO₂ incubator for 15-60 minutes.
-
Washing: Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove the unreacted probe and reduce background fluorescence.
-
Imaging: Image the labeled cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient incubation time or reactant concentration. | Increase the incubation time or the concentration of the DPT-probe. |
| Degradation of the DPT probe. | Prepare fresh solutions of the DPT-probe. Minimize exposure to light and nucleophiles. | |
| High Background Signal | Incomplete removal of the unreacted probe. | Increase the number of washing steps. Use a "turn-on" fluorogenic DPT probe if available. |
| Non-specific binding of the probe. | Include a blocking agent (e.g., BSA) in the labeling buffer. Reduce the probe concentration. | |
| Cell Toxicity | High concentration of the DPT-probe or DMSO. | Perform a dose-response curve to determine the optimal, non-toxic probe concentration. Ensure the final DMSO concentration is low (<0.5%). |
Conclusion
This compound is a highly reactive and versatile tool in the bioorthogonal chemistry toolbox. Its rapid kinetics make it particularly well-suited for applications requiring fast labeling at low concentrations. While its stability must be considered, the advantages of its high reactivity often outweigh this limitation, enabling a wide range of applications from live-cell imaging to targeted drug delivery. By understanding the principles of the IEDDA reaction and carefully optimizing experimental conditions, researchers can effectively harness the power of DPT to explore and manipulate biological systems with high precision.
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Application Notes and Protocols for Protein Labeling with 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
Introduction: Harnessing the Power of Bioorthogonal Chemistry
In the intricate landscape of modern biological research and drug development, the ability to selectively tag and visualize proteins within their native environment is paramount. Bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi, offers a powerful toolkit for achieving this with remarkable precision.[1] These reactions occur within living systems without interfering with endogenous biochemical processes.[1] Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), has emerged as a particularly robust and versatile strategy.[2][3] This "tetrazine ligation" is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than other bioorthogonal methods, enabling efficient labeling at low, physiologically relevant concentrations.[3][4]
This application note provides a comprehensive guide to protein labeling using a specific and highly reactive tetrazine derivative: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DP-Tetrazine). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure successful and reproducible protein conjugation.
The Reagent of Choice: this compound (DP-Tetrazine)
The selection of the tetrazine derivative is a critical determinant of the success of a labeling experiment. The reactivity of the tetrazine is governed by the electronic properties of its substituents. Electron-withdrawing groups enhance the rate of the IEDDA reaction.[5] DP-Tetrazine, with its two electron-withdrawing pyridyl groups, is one of the most reactive tetrazines available for bioorthogonal chemistry.[6][7] This high reactivity is a distinct advantage when working with low protein concentrations or when rapid labeling is required.[3]
However, there is often a trade-off between reactivity and stability.[8][9] Highly electron-deficient tetrazines can be more susceptible to degradation in aqueous environments.[8][10] While DP-Tetrazine is more reactive than, for example, diphenyl-s-tetrazine, it is also less stable.[6] Therefore, careful handling and timely use of DP-Tetrazine solutions are crucial for optimal results.
The Reaction Mechanism: A Symphony of Speed and Specificity
The labeling of a TCO-modified protein with DP-Tetrazine proceeds via an IEDDA reaction. In this cycloaddition, the electron-deficient DP-Tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. The reaction is exceptionally fast and specific, forming a stable dihydropyridazine covalent bond and releasing nitrogen gas as the sole byproduct.[8] This clean and irreversible reaction does not require any cytotoxic catalysts, making it ideally suited for applications in living systems.[5]
Mechanism of DP-Tetrazine and TCO Ligation.
Quantitative Data: Understanding Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bimolecular reaction. The reaction between DP-Tetrazine and TCO derivatives exhibits exceptionally high k₂ values, underscoring its efficiency.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| 3,6-di(pyridin-2-yl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | 9:1 Methanol/Water |
| 3,6-diphenyl-s-tetrazine | sTCO (cis-fused cyclopropane) | 3,100 | Methanol |
| 3,6-di(pyridin-2-yl)-s-tetrazine | Bicyclononyne (BCN) | 118 | Methanol |
| 3,6-diphenyl-s-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol |
This table presents a selection of published rate constants to illustrate the relative reactivity of DP-Tetrazine. Actual rates can vary depending on the specific dienophile, solvent, and temperature.
Experimental Protocol: Step-by-Step Protein Labeling
This protocol outlines a general procedure for labeling a TCO-modified protein with a DP-Tetrazine-functionalized probe (e.g., a fluorescent dye).
Materials
-
TCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DP-Tetrazine-functionalized probe (e.g., DP-Tetrazine-PEG4-Fluorophore)
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Reaction buffer: PBS, pH 7.4 (or other amine-free buffer if performing NHS ester chemistry)
-
Desalting columns or other size-exclusion chromatography (SEC) materials for purification
-
Quenching reagent (optional, e.g., excess TCO-amine)
Reagent Preparation
-
TCO-Modified Protein: The protein of interest must first be functionalized with a TCO group. This can be achieved through various methods, including the use of TCO-NHS esters to label primary amines (lysine residues) or genetic encoding of unnatural amino acids bearing a TCO moiety for site-specific labeling. Ensure the protein is in an amine-free buffer if using NHS ester chemistry.
-
DP-Tetrazine Probe Stock Solution: Immediately before use, dissolve the DP-Tetrazine probe in anhydrous DMSO or DMF to a concentration of 1-10 mM. DP-Tetrazine solutions in organic solvents are more stable than in aqueous buffers. Avoid repeated freeze-thaw cycles.
Experimental Workflow for Protein Labeling.
Labeling Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with the freshly prepared DP-Tetrazine probe solution. A slight molar excess of the tetrazine probe (1.1 to 5-fold) is generally recommended to ensure complete labeling of the protein.[5] The final concentration of the protein should typically be in the range of 1-5 mg/mL.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 15-60 minutes. For less reactive partners or very low concentrations, the incubation time can be extended, or the temperature can be increased to 37°C.[5]
-
Quenching (Optional): To remove any unreacted DP-Tetrazine, a quenching reagent such as an excess of a small molecule TCO derivative can be added.
Purification of the Labeled Protein
-
Removal of Excess Probe: It is crucial to remove the unreacted DP-Tetrazine probe to prevent interference in downstream applications. This is typically achieved using size-exclusion chromatography, such as a desalting column, which separates the larger labeled protein from the smaller, unreacted probe.
-
Buffer Exchange: The purification step also allows for the exchange of the labeled protein into a desired storage buffer.
Characterization of the Labeled Protein
A self-validating protocol requires robust methods to confirm the success of the labeling reaction.
-
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the labeled protein. If a fluorescent DP-Tetrazine probe was used, the gel can be imaged using a fluorescence scanner to confirm that the fluorescence signal co-localizes with the protein band.
-
UV-Vis Spectroscopy: The progress of the reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine ring, which is typically in the range of 510-550 nm.[10]
-
Mass Spectrometry: For a definitive confirmation of labeling and to determine the degree of labeling, mass spectrometry (e.g., ESI-MS or MALDI-TOF) is the gold standard. The observed mass of the labeled protein should correspond to the mass of the unlabeled protein plus the mass of the reacted DP-Tetrazine-TCO adduct.[1][11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | - Inactive TCO-modified protein- Degraded DP-Tetrazine probe- Suboptimal reaction conditions (pH, temperature, stoichiometry) | - Confirm TCO modification of the protein.- Always use freshly prepared DP-Tetrazine solutions.- Optimize the molar ratio of the reactants and ensure the reaction buffer is appropriate.[5][10] |
| Protein Precipitation | - High degree of labeling leading to changes in protein solubility- Presence of organic solvent from the probe stock solution | - Reduce the molar excess of the DP-Tetrazine probe.- Minimize the volume of the organic solvent added to the reaction mixture. |
| High Background Signal | - Incomplete removal of the unreacted fluorescent probe | - Ensure efficient purification of the labeled protein using SEC or dialysis. |
Conclusion: A Versatile Tool for Modern Research
The DP-Tetrazine-TCO ligation represents a powerful and versatile tool for the selective labeling of proteins. Its rapid kinetics and bioorthogonality have opened up new avenues for studying protein function, trafficking, and interactions in complex biological systems. By understanding the underlying principles and adhering to optimized protocols, researchers can confidently employ this chemistry to advance their scientific discoveries.
References
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Karver, M. R., et al. (2012). Tetrazine-trans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide. PMC. Retrieved from [Link]
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Wu, H., et al. (2014). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. NIH. Retrieved from [Link]
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Zhang, G., et al. (2016). Rapid Bioorthogonal Chemistry Turn-on through Enzymatic or Long Wavelength Photocatalytic Activation of Tetrazine Ligation. Osteo Science Foundation. Retrieved from [Link]
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Versteegen, R. M., et al. (2017). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. PMC. Retrieved from [Link]
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Lang, K., et al. (2012). Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes. NIH. Retrieved from [Link]
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Versteegen, R. M., et al. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. ACS Publications. Retrieved from [Link]
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Wieking, B., et al. (2018). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic methods for 3,6-substituted-1,2,4,5-tetrazine. Retrieved from [Link]
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Mehl, R. A., et al. (2023). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. PMC. Retrieved from [Link]
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Kang, D., et al. (2017). Tetrazine ligation for chemical proteomics. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Site-Specific Protein Labeling with Tetrazine Amino Acids. Retrieved from [Link]
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Ploegh, H. L., et al. (2023). Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. PMC. Retrieved from [Link]
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Weissleder, R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. ACS Publications. Retrieved from [Link]
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Chapman, E. R., et al. (2019). Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids. PMC. Retrieved from [Link]
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Application Notes & Protocols: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine as a Ligand in Coordination Chemistry
Introduction: The Unique Character of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (dptz)
This compound, also known as dptz or bptz, is a heterocyclic compound that has garnered significant interest as a versatile and powerful ligand in coordination chemistry.[1][2] Its value stems from a unique molecular architecture that combines two distinct electronic features: an electron-deficient 1,2,4,5-tetrazine core and two pyridyl nitrogen-donor groups. This duality makes dptz more than just a simple chelating agent; it is an active participant in the electronic structure and reactivity of the resulting metal complexes.
The electron-deficient nature of the tetrazine ring renders it highly reactive in certain organic reactions, such as inverse electron demand Diels-Alder (IEDDA) reactions, and profoundly influences the redox properties of its metal complexes.[3] Simultaneously, the pyridine and tetrazine nitrogen atoms provide excellent coordination sites for a wide array of transition metals, allowing for the construction of diverse and functional supramolecular structures.[3] These complexes have found utility in fields ranging from catalysis and materials science to the development of novel therapeutics.[1][4]
This guide provides an in-depth look at dptz, covering its synthesis, coordination behavior, and key applications, complete with detailed protocols and the scientific rationale behind them.
Section 1: Physicochemical Properties and Handling
Understanding the fundamental properties of dptz is critical for its successful application in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 1671-87-0 | [1][5] |
| Molecular Formula | C₁₂H₈N₆ | [1] |
| Molecular Weight | 236.24 g/mol | [1][5] |
| Appearance | Red, dark red, or brown crystalline powder | [1][6] |
| Melting Point | 225 °C (with decomposition) | [1][7] |
| Solubility | Insoluble in water; soluble in DMF and DMSO.[2] | [2][5][8] |
| Storage & Stability | Store at room temperature in an inert atmosphere. Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [1][5][6] |
| Safety Information | Causes skin and serious eye irritation. May cause respiratory irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask. | [6] |
Section 2: Synthesis and Characterization Protocols
The following protocols provide a validated pathway for the synthesis of the dptz ligand and a representative metal complex. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol 1: Synthesis of this compound (dptz) Ligand
This procedure is adapted from established literature methods, typically involving the self-condensation of 2-cyanopyridine with a hydrazine source, followed by oxidation.
Rationale: The synthesis leverages the reactivity of the nitrile group in 2-cyanopyridine. Hydrazine acts as a nitrogen source to form a dihydrotetrazine intermediate, which is subsequently oxidized to the stable, aromatic tetrazine ring.
Materials:
-
2-cyanopyridine
-
Hydrazine hydrate
-
Sulfur or an alternative oxidizing agent
-
Anhydrous ethanol
-
Standard reflux and filtration apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-cyanopyridine (e.g., 8.0 g, 0.077 mol) in anhydrous ethanol (200 mL).[8]
-
Hydrazine Addition: While stirring, slowly add hydrazine hydrate to the solution. A slight excess is typically used.
-
Intermediate Formation: Add sulfur powder as the oxidizing agent. Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Oxidation & Product Formation: During reflux, the solution will typically change color, indicating the formation of the dihydrotetrazine intermediate and its subsequent oxidation to the deep red dptz.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The dptz product often precipitates as a crystalline solid.
-
Purification: Collect the solid by vacuum filtration. Wash the collected solid sequentially with water, cold ethanol, and diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified red-brown powder under vacuum.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis (expected ~225 °C with decomposition).[1]
Protocol 2: General Synthesis of a Mononuclear dptz-Metal Complex (Example: [AuCl₂(dptz)]Cl)
This protocol details the formation of a stable complex between dptz and a metal salt, using a Gold(III) complex as an exemplar.[2] The dptz ligand acts as a bidentate chelator in this configuration.
Rationale: The nitrogen atoms of one pyridyl ring and the adjacent tetrazine ring chelate to the metal center. The choice of solvent is critical; ethanol is often used as it dissolves the reactants sufficiently while allowing the product complex to precipitate upon formation.
Materials:
-
This compound (dptz)
-
Gold(III) chloride trihydrate (AuCl₃·3H₂O) or other desired metal salt (e.g., CuCl₂, Zn(NO₃)₂)
-
Ethanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Prepare a solution of dptz (e.g., 0.04 g, 0.17 mmol) in 15 mL of ethanol.[2]
-
Metal Salt Solution: In a separate flask, prepare a solution of AuCl₃·3H₂O (e.g., 0.08 g, 0.22 mmol) in 5 mL of ethanol.[2]
-
Complexation: Slowly add the dptz solution dropwise to the stirring metal salt solution at room temperature.
-
Reaction: Heat the resulting mixture to reflux for 1 hour. After reflux, allow the reaction to stir overnight at room temperature.[2] A colored precipitate of the complex should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the product thoroughly with water, ethanol, and diethyl ether to remove any unreacted starting materials.[2]
-
Drying: Dry the complex under vacuum.
Workflow for Synthesis and Characterization
Caption: Workflow for dptz ligand and metal complex synthesis and characterization.
Protocol 3: Standard Characterization
To validate the formation of the complex and determine its structure, a suite of analytical techniques is essential.
-
Infrared (IR) Spectroscopy: Compare the IR spectrum of the complex to the free dptz ligand. A shift in the pyridine ring breathing bands upon complexation is a strong indicator of coordination.[2]
-
NMR Spectroscopy (¹H & ¹³C): For diamagnetic complexes, NMR provides detailed structural information. Shifts in the proton and carbon signals of the pyridyl rings upon coordination confirm the ligand-metal interaction.[2]
-
Conductivity Measurements: To determine if the complex is ionic or neutral, its molar conductivity can be measured in a solvent like DMF.[2]
-
Elemental Analysis: Provides the empirical formula of the complex, confirming the ratio of metal, ligand, and counter-ions.
| Technique | Expected Observation for Complexation | Reference |
| IR Spectroscopy | Appreciable shifts and changes in the intensity of pyridine ring vibration bands compared to the free ligand. | [2] |
| ¹H & ¹³C NMR | Downfield or upfield shifts of pyridyl proton and carbon signals due to the influence of the metal center. | [2] |
| Conductivity | Non-zero molar conductivity in DMF/DMSO for ionic complexes. | [2] |
Section 3: Applications & Field Insights
The true power of dptz is realized in its applications, which are driven by its unique ability to form diverse and functional metal complexes.
Application 1: Homogeneous and Heterogeneous Catalysis
Causality: Dptz is an excellent ligand for catalysis because its electronic properties can be used to tune the reactivity of the coordinated metal center.[3] The combination of pyridyl and tetrazine nitrogens creates a specific ligand field that can stabilize different oxidation states of the metal, a key requirement for many catalytic cycles.[9][10] Its rigid structure can also provide steric control, influencing the selectivity of reactions such as oxidations, reductions, and cross-couplings.[3][11][12]
Application 2: Advanced Materials - MOFs and Coordination Polymers
Causality: The dptz ligand possesses two distinct coordination sites (the two pyridyl-tetrazine units) oriented away from each other. This geometry makes it an ideal "linker" or "strut" for building extended one-, two-, or three-dimensional networks like Metal-Organic Frameworks (MOFs) and coordination polymers.[4][13] These materials are highly sought after for applications in gas storage, separation, and heterogeneous catalysis due to their high porosity and tunable structures.[4]
Caption: Coordination modes of the dptz ligand with metal (M) centers.
Application 3: Photophysical and Electronic Devices
Causality: The combination of an electron-deficient tetrazine ring and electron-rich metal centers can give rise to low-energy metal-to-ligand charge transfer (MLCT) transitions. These electronic properties are the basis for applications in photophysics.[14] Dptz-based complexes have been investigated for use as fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs).[1][4] In some cases, the fluorescence of the complex can be "switched on" or off by binding to a target molecule (e.g., DNA), a highly desirable property for sensor applications.[14]
Application 4: Spin Crossover (SCO) Materials
Causality: While direct examples for dptz are emerging, ligands with similar N-donor environments, such as bis(pyrazol-1-yl)pyridines, are famous for producing iron(II) complexes that exhibit spin crossover (SCO).[15][16] This phenomenon involves a reversible switching between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, triggered by external stimuli like temperature or light.[17][18] The specific ligand field strength imparted by dptz makes it a promising candidate for creating new Fe(II) SCO complexes, which are of great interest for molecular switches, data storage, and display devices.[15]
Caption: The spin crossover (SCO) phenomenon in an Fe(II) complex.
Application 5: Biomedical and Pharmaceutical Development
Causality: The ability of dptz to form stable complexes with various metals opens avenues for therapeutic applications.[1] Metal complexes can be designed to target specific biological pathways.[1] Furthermore, dptz has been used to functionalize nanoparticles. For instance, dptz-capped silver nanoparticles have demonstrated significant antimicrobial and antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa, suggesting a potential route to combat antibiotic resistance.[19]
| Application Area | Key Feature of dptz-Complex | Potential Use |
| Catalysis | Tunable electronic properties of the metal center.[3] | Organic synthesis, polymerization.[1] |
| Materials Science | Bridging capability to form extended networks.[4] | Gas storage, separation, MOFs.[4] |
| Electronics | Metal-to-Ligand Charge Transfer (MLCT) bands.[14] | OLEDs, fluorescent probes, sensors.[1][4] |
| Spintronics | Ability to create a specific ligand field for Fe(II).[15] | Molecular switches, memory devices.[15] |
| Biomedical | Stable complex formation and functionalization capacity.[1][19] | Drug design, antibiofilm agents.[1][19] |
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Application Notes & Protocols: Synthesis of Metal Complexes Using 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine as a Ligand
Introduction: The Unique Role of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (dpt) in Coordination Chemistry
This compound, commonly abbreviated as dpt or dptz, is a versatile and powerful N-heterocyclic ligand that has garnered significant interest in modern coordination chemistry. Its unique molecular architecture, featuring two pyridyl rings attached to an electron-deficient 1,2,4,5-tetrazine core, bestows upon it a remarkable set of properties. The pyridine and tetrazine nitrogen atoms serve as excellent coordination sites, enabling dpt to function as a multidentate chelating and bridging ligand.[1] This dual capability allows for the construction of a wide array of fascinating molecular structures, from simple mononuclear complexes to intricate dinuclear and polynuclear assemblies, including metal-organic frameworks (MOFs).[2][3]
The electron-deficient nature of the tetrazine ring makes dpt a strong π-acceptor, which significantly influences the electronic properties of the resulting metal complexes. This feature is crucial for applications in catalysis, where the ligand can modulate the redox potential and reactivity of the metal center. Furthermore, the rigid, planar structure of dpt is instrumental in designing materials with specific photophysical and magnetic properties. Complexes of dpt are widely explored for their use as fluorescent probes, in the development of advanced materials for organic electronics, and as molecular switches.[1][3] This guide provides a detailed overview of the principles and protocols for the synthesis of metal complexes using dpt, with a focus on iron(II) and ruthenium(II) systems, which exemplify the ligand's utility in creating functional molecular materials.
Key Properties of this compound (dpt)
| Property | Value | Reference |
| Synonyms | 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | [1] |
| CAS Number | 1671-87-0 | [1] |
| Molecular Formula | C₁₂H₈N₆ | [1] |
| Molecular Weight | 236.24 g/mol | [1] |
| Appearance | Red to dark red or brown crystalline powder | [1][4] |
| Melting Point | ~225 °C (decomposes) | [1][4] |
| Solubility | Insoluble in water; soluble in DMF and DMSO; slightly soluble in ethanol and other organic solvents. | [2][5] |
Part 1: Foundational Principles of Synthesis
The synthesis of dpt-metal complexes relies on the principles of coordination chemistry, where a metal ion acts as a Lewis acid and the dpt ligand as a Lewis base. The success of the synthesis depends on a rational selection of metal precursors, solvents, and reaction conditions.
The Coordination Environment
The dpt ligand typically coordinates to metal centers through the nitrogen atoms of its two pyridine rings and, in many cases, one or two nitrogen atoms of the central tetrazine ring. This allows it to act as a bidentate, tridentate, or even tetradentate ligand, often bridging two metal centers. The specific coordination mode is influenced by the metal ion's size, preferred coordination geometry, and the reaction stoichiometry. In mononuclear complexes, dpt often acts as a bidentate chelating ligand, leaving the tetrazine nitrogens available for further interactions or to influence the electronic structure.[2]
Causality Behind Experimental Choices
-
Metal Precursor Selection: The choice of the metal salt is critical. Simple halide salts (e.g., FeCl₂, RuCl₃·xH₂O) are common starting materials. The counter-ion (e.g., Cl⁻, ClO₄⁻, BF₄⁻) can also play a crucial role, potentially influencing the crystal packing and even the magnetic properties of the final complex, as seen in spin-crossover compounds.[6] For instance, iron(II) precursors are frequently used to synthesize complexes that exhibit spin-crossover (SCO) behavior, a phenomenon where the spin state of the metal center changes in response to external stimuli like temperature or light.[6][7][8][9] Ruthenium precursors are chosen for applications in catalysis and photochemistry due to the rich redox chemistry and photophysical properties of their complexes.[10][11]
-
Solvent System: The solvent must be capable of dissolving both the dpt ligand and the metal salt to facilitate the reaction. Alcohols like ethanol are frequently used as they are good coordinating solvents that can be easily removed.[2] For less soluble precursors or products, higher boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed.[2] The choice of solvent can also affect the kinetics of complex formation and the final product's crystallinity.
-
Temperature and Reaction Time: Most coordination reactions with dpt require heating to overcome the activation energy for ligand substitution at the metal center. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion.[2] Reaction times can vary from a few hours to several days, depending on the lability of the chosen metal precursor.[12] Microwave-assisted synthesis has been shown to dramatically reduce reaction times for related systems.[12]
General Synthetic Workflow
The diagram below illustrates the typical workflow for synthesizing and characterizing dpt-metal complexes. This systematic approach ensures the reproducible synthesis and thorough validation of the target compounds.
Caption: General workflow for the synthesis and characterization of dpt-metal complexes.
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of representative iron(II) and ruthenium(II) complexes of dpt. These protocols are designed to be self-validating through the inclusion of detailed characterization steps.
Protocol 1: Synthesis of [Fe(dpt)₂(NCS)₂] - A Spin-Crossover Complex
Objective: To synthesize the iron(II) complex [Fe(dpt)₂(NCS)₂], which is known to exhibit thermally induced spin-crossover (SCO). This property makes it a valuable model system for studying molecular switches.
Materials and Reagents:
-
This compound (dpt) (C₁₂H₈N₆)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Potassium thiocyanate (KSCN)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Deionized water
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks and condenser
-
Magnetic stirrer and hotplate
-
Cannula for liquid transfer
-
Büchner funnel and filter paper
-
Vacuum pump
Procedure:
-
Ligand Solution: In a 50 mL round-bottom flask, dissolve this compound (0.236 g, 1.0 mmol) in 20 mL of warm anhydrous methanol. Stir until fully dissolved.
-
Iron(II) Solution: In a separate 50 mL flask under an inert atmosphere (N₂ or Ar), dissolve iron(II) chloride tetrahydrate (0.099 g, 0.5 mmol) in 10 mL of deoxygenated methanol. This solution will be pale green.
-
Thiocyanate Addition: To the iron(II) solution, add a solution of potassium thiocyanate (0.097 g, 1.0 mmol) in 5 mL of deoxygenated methanol. A white precipitate of KCl will form. Stir for 15 minutes.
-
Complexation Reaction: Transfer the dpt solution to the iron(II) thiocyanate mixture via cannula. The color of the solution should immediately turn to a deep, dark purple/red.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux under a positive pressure of inert gas. Maintain reflux for 2 hours.
-
Isolation: Allow the reaction mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the resulting dark microcrystalline solid by vacuum filtration. Wash the solid sequentially with small portions of cold methanol (2 x 5 mL) and diethyl ether (2 x 10 mL).
-
Drying: Dry the product under vacuum for several hours. Yield: ~70-80%.
Characterization:
-
Infrared (IR) Spectroscopy: Look for a strong, sharp C≡N stretching band from the thiocyanate ligand around 2050-2100 cm⁻¹. The position of this band can give an indication of the spin state.
-
UV-Vis Spectroscopy: The complex should exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region, responsible for its deep color.
-
Magnetic Susceptibility: Measure the magnetic moment as a function of temperature. A sharp or gradual transition from a high-spin state (μ ≈ 4.9 μB) at high temperatures to a low-spin state (μ ≈ 0 μB) at low temperatures confirms the SCO behavior.[8][9]
-
Elemental Analysis: Confirm the bulk purity of the sample by comparing experimental C, H, N, and S percentages with calculated values for C₂₆H₁₆FeN₁₄S₂.
Protocol 2: Synthesis of a Dichlorido(dpt)ruthenium(II) Precursor
Objective: To synthesize a versatile ruthenium(II) precursor complex incorporating the dpt ligand, which can be used for further synthetic modifications or catalytic studies.
Materials and Reagents:
-
This compound (dpt) (C₁₂H₈N₆)
-
[Ru(p-cymene)Cl₂]₂ dimer
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
Equipment:
-
Schlenk flask and condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard glassware
Procedure:
-
Reactant Setup: In a 100 mL Schlenk flask, combine this compound (0.236 g, 1.0 mmol) and [Ru(p-cymene)Cl₂]₂ (0.306 g, 0.5 mmol).
-
Solvent Addition: Under an inert atmosphere, add 30 mL of anhydrous DMF to the flask.
-
Reaction: Heat the mixture in an oil bath at 80 °C with vigorous stirring for 4-6 hours. The color of the solution should change, indicating complex formation. Monitor the reaction by thin-layer chromatography (TLC) if desired.
-
Precipitation: After cooling to room temperature, add the reaction mixture dropwise to 200 mL of rapidly stirring diethyl ether. A colored precipitate will form.
-
Isolation: Allow the solid to settle, then collect it by vacuum filtration.
-
Washing: Wash the isolated solid thoroughly with diethyl ether (3 x 20 mL) to remove any unreacted starting materials and residual DMF.
-
Drying: Dry the final product under high vacuum.
Characterization:
-
¹H NMR Spectroscopy: The spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) will confirm the coordination of the dpt ligand to the ruthenium center. Expect shifts in the pyridyl proton signals compared to the free ligand.
-
Mass Spectrometry (ESI-MS): Confirm the mass of the desired complex cation.
-
Cyclic Voltammetry: Investigate the redox properties of the ruthenium center, which are tuned by the electron-accepting dpt ligand.
Reaction Scheme Visualization
The synthesis of a generic mononuclear dpt complex can be visualized as follows:
Caption: General reaction scheme for the formation of a mononuclear dpt-metal complex.
References
-
El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7, 2661-2665. [Link]
-
Chem-Impex. (n.d.). 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Material Science Innovations with this compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Player in Advanced Organic Synthesis and Catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Retrieved from [Link]
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ScienceDirect. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Retrieved from [Link]
-
MDPI. (n.d.). Spin-Crossover in Iron(II) Complexes of N,N′-Disubstituted 2,6-Bis(Pyrazol-3-yl)Pyridines: An Effect of a Distal Substituent in the 2,6-Dibromophenyl Group. Retrieved from [Link]
-
ResearchGate. (2025). Spin Crossover in Iron(II) Complexes with 2,6-bis(1H-imidazol-2-yl)Pyridines. Review. Retrieved from [Link]
-
Ural Federal University. (n.d.). Synthesis of new 3-(pyridin-2-yl)-1,2,4-triazine based complexes of ruthenium(ii). Retrieved from [Link]
-
Semantic Scholar. (2023). Spin Crossover and Thermochromism in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)-4-methoxypyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New 3-(Pyridin-2-yl)-1,2,4-triazine Complexes of Ruthenium(II). Retrieved from [Link]
-
MDPI. (2023). Spin Crossover and Thermochromism in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)-4-methoxypyridine. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. Retrieved from [Link]
-
ResearchGate. (2025). Study of Spin-Crossover in Iron(II) Complexes with 2,6-Bis(4,5-Dimethyl-1H-Imidazol-2-yl)Pyridine and closo-Borate Anions. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Retrieved from [Link]
-
PubMed. (2006). Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines: unexpected ketone and aldehyde cycloadditions. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. Retrieved from [Link]
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The Catalytic Versatility of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A Guide for Researchers
Introduction: Beyond a Click Chemistry Reagent
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (dptz), a molecule celebrated for its vibrant color and exceptional reactivity in inverse electron demand Diels-Alder (IEDDA) reactions, has emerged as a powerful and versatile component in the field of catalysis.[1][2] Its unique electronic and structural features, characterized by an electron-deficient tetrazine core and two coordinating pyridyl arms, make it an outstanding ligand for the construction of catalytically active metal complexes and materials.[1][3] This guide provides an in-depth exploration of the catalytic applications of dptz, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into its role in facilitating a range of organic transformations, from cross-coupling and oxidation reactions to cycloadditions, providing not just the "how" but also the critical "why" behind the experimental design.
I. Ligand-Directed Catalysis: The Heart of dptz's Power
The catalytic prowess of this compound is primarily realized through its ability to form stable and reactive complexes with a variety of transition metals. The nitrogen atoms of both the pyridyl and tetrazine rings serve as excellent coordination sites, allowing for the formation of well-defined metal complexes with diverse catalytic activities.[1] These complexes have been successfully employed in a range of important organic transformations.[1]
A. Palladium Nanoparticle-Catalyzed Cross-Coupling: A Green Approach to Sonogashira Reactions
One of the notable applications of dptz in catalysis is its use as a capping agent for palladium(0) nanoparticles (TzPdNPs), creating a highly efficient and reusable catalyst for copper-free Sonogashira coupling reactions.[4] This methodology offers a greener and more practical route to polyfunctional alkynes, which are crucial building blocks in materials science and medicinal chemistry.
Causality of Experimental Choices:
-
dptz as a Capping Agent: The dptz ligand plays a dual role. It stabilizes the palladium nanoparticles, preventing their aggregation and deactivation. Furthermore, the electron-deficient nature of the tetrazine ring can modulate the electronic properties of the palladium surface, enhancing its catalytic activity.
-
Copper-Free Conditions: The elimination of a copper co-catalyst is a significant advantage, as it prevents the formation of undesired homocoupled alkyne byproducts (Glaser coupling) and simplifies product purification.
-
Aqueous Medium: The use of water as a solvent aligns with the principles of green chemistry, reducing the reliance on volatile and often toxic organic solvents.
Experimental Workflow for Sonogashira Coupling using TzPdNPs:
Caption: Workflow for TzPdNP-catalyzed Sonogashira coupling.
Detailed Protocol: Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes
-
Catalyst Preparation (TzPdNPs): The dptz-capped palladium nanoparticles are synthesized by the reduction of an aqueous solution of Na₂PdCl₄ with 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine (H₂pytz) in ethanol under sonication. During this process, H₂pytz is oxidized to dptz, which then caps the newly formed Pd(0) nanoparticles.
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), TzPdNPs (typically 1-2 mol% Pd), a base such as K₂CO₃ (2.0 mmol), and a phase transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 mmol) in 10 mL of water.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C, depending on the reactivity of the aryl halide) for the required time (typically 1-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
| Aryl Halide | Alkyne | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | RT | 1 | 95 |
| Bromobenzene | Phenylacetylene | 60 | 6 | 92 |
| Chlorobenzene | Phenylacetylene | 80 | 24 | 85 |
Table 1: Representative examples of Sonogashira coupling reactions catalyzed by dptz-capped Pd(0) nanoparticles.
B. Metal-Free Oxidation of Thiols: A Green Approach to Disulfides
Interestingly, this compound can also act as a metal-free catalyst for the mild oxidation of thiols to disulfides.[5] This reaction proceeds in an aqueous medium and offers an environmentally benign alternative to traditional metal-catalyzed oxidation methods.
Mechanistic Insight: The reaction is believed to proceed through a radical mechanism where the dptz molecule accepts an electron from the thiol to form an organosulfur radical.[5] Ultimately, dptz is reduced to its dihydro form (H₂pytz) while facilitating the oxidative coupling of two thiol molecules to form a disulfide.[5]
Detailed Protocol: dptz-Mediated Oxidation of Thiols to Disulfides
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 mmol) and a catalytic amount of this compound (typically 5-10 mol%) in an appropriate aqueous solvent system (e.g., water/acetonitrile mixture).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.
-
Work-up and Purification: After the reaction is complete, extract the disulfide product with an organic solvent. Dry the organic layer and concentrate it to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.
II. Inverse Electron Demand Diels-Alder (IEDDA) Reactions: A Powerful Tool for Synthesis
While not a catalytic cycle in the traditional sense where the catalyst is regenerated, the high reactivity of this compound in IEDDA reactions with electron-rich dienophiles makes it a powerful tool for the rapid construction of complex heterocyclic scaffolds.[1] This reactivity can be harnessed in a "stoichiometrically promoted" fashion, where the tetrazine facilitates a transformation and is consumed in the process.
Organocatalytic IEDDA Reactions with Ketones
A notable advancement in this area is the development of an L-proline-catalyzed direct IEDDA reaction of ketones with dptz. This method avoids the pre-formation of enamines or enol ethers, offering a more atom-economical approach to substituted pyridazines.
Reaction Mechanism: L-proline catalyzes the in-situ formation of an enamine from the ketone. This electron-rich enamine then undergoes a rapid IEDDA reaction with the electron-deficient dptz. The resulting cycloadduct spontaneously eliminates dinitrogen and the catalyst to afford the pyridazine product.
Experimental Workflow for L-Proline-Catalyzed IEDDA Reaction:
Caption: Workflow for L-proline-catalyzed IEDDA reaction.
Detailed Protocol: L-Proline-Catalyzed IEDDA Reaction of Ketones with dptz
-
Reaction Setup: To a solution of the ketone (1.5 mmol) and this compound (0.5 mmol) in a suitable solvent such as DMSO (2 mL), add L-proline (20 mol%, 0.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for the required time (typically 1-4 hours). Monitor the reaction by TLC until the starting tetrazine is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature, add water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired pyridazine derivative.
III. Future Outlook: Expanding the Catalytic Frontier
The applications of this compound in catalysis are still expanding. Its ability to form coordination complexes with a wide range of metals, including ruthenium, iron, and copper, opens up possibilities for its use in other catalytic transformations.[6][7] For instance, ruthenium complexes are well-known for their activity in oxidation and transfer hydrogenation reactions, while iron complexes are gaining attention as catalysts for a variety of reductions.[2][8][9][10][11][12][13][14]
Furthermore, the incorporation of dptz into metal-organic frameworks (MOFs) presents an exciting avenue for developing robust and recyclable heterogeneous catalysts.[6][15] The porous nature of MOFs, combined with the catalytic potential of dptz-metal nodes, could lead to novel materials for applications in gas storage, separation, and catalysis.[6][15][16]
The exploration of dptz and its derivatives in photocatalysis and electrocatalysis, particularly for reactions like CO₂ reduction, is another promising research direction.[1][17][18][19][20] The rich redox chemistry of the tetrazine ligand and its metal complexes suggests that they could play a significant role in the development of sustainable energy solutions.
Conclusion
This compound has proven to be much more than a simple reagent for bioorthogonal chemistry. Its ability to act as a versatile ligand and a catalyst in its own right has established it as a valuable tool in the arsenal of synthetic chemists. The protocols and insights provided in this guide are intended to empower researchers to explore and expand the catalytic applications of this remarkable molecule, paving the way for the development of more efficient, selective, and sustainable chemical transformations.
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Electrocatalytic CO2 Reduction by [Re(CO)3Cl(3-(pyridin-2-yl)-5-phenyl-1,2,4-triazole)] and [Re(CO)3Cl(3-(2-pyridyl)-1,2,4-triazole)]. ACS Omega. [Link]
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- 14. Development of ruthenium complexes with S-donor ligands for application in synthesis, catalytic acceptorless alcohol dehydrogenation and crossed-aldol condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. nbinno.com [nbinno.com]
- 16. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Electrocatalytic reduction of CO2 to CO by polypyridyl ruthenium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Cobalt Tetracationic 3,4-Pyridinoporphyrazine for Direct CO2 to Methanol Conversion Escaping the CO Intermediate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Note: Thiol-Mediated Disulfide Bond Formation Using 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the metal-free oxidation of thiols to disulfides utilizing 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPTZ). DPTZ is a highly efficient oxidant that operates under mild, aqueous conditions, making it an invaluable tool for chemical biology, peptide chemistry, and drug development.[1][2] This document elucidates the underlying reaction mechanism, offers step-by-step experimental procedures for both small molecules and cysteine-containing peptides, details methods for analytical monitoring, and provides a framework for troubleshooting. The protocols are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers and scientists.
Introduction and Scientific Principle
The oxidative coupling of thiols to form disulfide bonds is a cornerstone of chemical and biological sciences. In biology, disulfide bridges are critical for stabilizing the tertiary and quaternary structures of proteins.[1] In pharmaceutical development, disulfide bonds are often incorporated into peptide therapeutics to enhance stability or act as cleavable linkers in drug conjugates.
Traditionally, thiol oxidation is achieved using a variety of reagents, some of which involve heavy metals or harsh reaction conditions. This compound (DPTZ) has emerged as a superior alternative, offering a metal-free, mild, and efficient method for this transformation.[1][2] The reaction proceeds rapidly in aqueous media at room temperature, providing near-quantitative yields of the corresponding disulfide product.[1] The vibrant purple color of DPTZ, which disappears upon reaction, provides a convenient visual cue for monitoring reaction progress.
Reaction Mechanism: A Radical Pathway
The oxidation of thiols by DPTZ is not a simple two-electron transfer. Mechanistic studies have demonstrated that the reaction proceeds through a radical pathway.[1][2] This understanding is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
The process unfolds in the following steps:
-
Single-Electron Transfer (SET): A thiol molecule (R-SH) interacts with the electron-deficient tetrazine ring of DPTZ. DPTZ accepts a single electron from the thiol, generating an organosulfur radical (R-S•) and a DPTZ radical anion.[1][2]
-
Radical Coupling: The newly formed organosulfur radical is highly reactive. Two of these radicals rapidly combine to form the stable disulfide bond (R-S-S-R).
-
Protonation and Reduction: The DPTZ radical anion subsequently accepts a second electron and protons from the reaction medium (or another thiol molecule) to ultimately form the reduced, colorless 1,2-dihydro-3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (H₂pytz).[2]
Crucially, one mole of DPTZ is capable of oxidizing two moles of thiol, establishing a clear 1:2 stoichiometry for the reaction.[1][2] The involvement of a radical mechanism was confirmed by experiments where the addition of a radical scavenger, such as TEMPO, significantly inhibited the reaction.[1]
Sources
Unlocking Bioorthogonal Control: Application Notes and Protocols for 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DP-Tet)
Introduction: The Power of Pyridyl-Functionalized Tetrazines in Click Chemistry
In the rapidly evolving landscape of bioorthogonal chemistry, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine, commonly referred to as DP-Tet, has emerged as a cornerstone reagent for researchers seeking rapid and specific molecular transformations.[1][2] Its unique electronic architecture, characterized by an electron-deficient tetrazine core flanked by two pyridine rings, renders it exceptionally reactive in inverse-electron-demand Diels-Alder (iEDDA) reactions.[1][2] This "click chemistry" powerhouse enables the formation of stable covalent bonds with strained dienophiles under mild, physiological conditions, making it an invaluable tool for a myriad of applications, from live-cell imaging and drug delivery to the synthesis of advanced materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the applications of DP-Tet, complete with field-proven insights and step-by-step protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Core Principles: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The utility of DP-Tet is fundamentally rooted in the iEDDA reaction, a powerful bioorthogonal ligation that proceeds without the need for cytotoxic catalysts.[3] In this cycloaddition, the electron-deficient tetrazine (the diene) reacts with an electron-rich or strained alkene or alkyne (the dienophile) to form a highly unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas and forming a stable dihydropyridazine or pyridazine product.[1] The pyridyl substituents on the tetrazine ring play a crucial role in accelerating the reaction kinetics due to their strong electron-withdrawing properties.[1]
Caption: Figure 1: The inverse-electron-demand Diels-Alder (iEDDA) reaction of DP-Tet.
Quantitative Reactivity Profile of DP-Tet
The choice of dienophile is critical for tuning the kinetics of the iEDDA reaction to suit a specific application. The table below summarizes the second-order rate constants of DP-Tet with commonly used dienophiles, providing a valuable resource for experimental design.
| Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | 118 | Methanol | [1] |
| trans-Cyclooctene (TCO) | ~22,000 | Methanol | [4] |
| Norbornene | Varies with substitution (generally slower than TCO) | Various | [5] |
| Spiro[2.3]hex-1-ene (Sph) | (Comparable to TCO) | Various | [4] |
Application Notes and Protocols
Bioorthogonal Labeling for Live-Cell Imaging
The rapid kinetics and high specificity of the DP-Tet ligation make it an exceptional tool for labeling biomolecules in their native environment.[3][4][6][7] This "pre-targeting" approach involves first introducing a dienophile-modified biomolecule into the cells, followed by the addition of a DP-Tet-conjugated imaging agent.
Protocol 1: Live-Cell Surface Protein Labeling
This protocol describes the labeling of a cell surface protein that has been genetically engineered to incorporate a trans-cyclooctene (TCO)-bearing unnatural amino acid.
Materials:
-
Cells expressing the TCO-modified protein of interest
-
DP-Tet-conjugated fluorophore (e.g., DP-Tet-PEG4-BODIPY)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells expressing the TCO-modified protein in a suitable vessel for microscopy (e.g., glass-bottom dish) to the desired confluency.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any residual media components.
-
Labeling: Prepare a solution of the DP-Tet-conjugated fluorophore in complete cell culture medium at a final concentration of 1-5 µM. Incubate the cells with this solution for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Wash the cells three times with pre-warmed PBS to remove any unbound DP-Tet-fluorophore conjugate.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Causality Behind Experimental Choices:
-
Pre-warmed solutions: Using pre-warmed PBS and media minimizes cellular stress during the washing and labeling steps.
-
Low concentration of labeling reagent: The high reactivity of the DP-Tet/TCO ligation allows for the use of low micromolar concentrations of the labeling reagent, reducing the potential for off-target effects and cytotoxicity.
-
Short incubation time: The rapid kinetics of the reaction enable efficient labeling within a short timeframe, which is crucial for studying dynamic cellular processes.
Caption: Figure 2: Workflow for live-cell surface protein labeling.
Drug Delivery: "Click-to-Release" Prodrug Activation
The iEDDA reaction can be cleverly engineered to trigger the release of a therapeutic agent. In this "click-to-release" strategy, a drug is caged with a dienophile that undergoes a self-immolative cleavage upon reaction with DP-Tet.
Conceptual Protocol: DP-Tet Triggered Prodrug Activation
This protocol outlines the conceptual steps for activating a TCO-caged prodrug using DP-Tet.
Materials:
-
TCO-caged prodrug
-
DP-Tet solution in a biocompatible solvent (e.g., DMSO)
-
Target cells or in vivo model
Procedure:
-
Prodrug Administration: Administer the TCO-caged prodrug to the target system.
-
DP-Tet Administration: After a predetermined time to allow for prodrug distribution, administer a solution of DP-Tet.
-
Drug Release: The iEDDA reaction between DP-Tet and the TCO-caged prodrug will trigger the release of the active drug at the target site.
-
Therapeutic Effect Monitoring: Monitor the therapeutic effect of the released drug.
Causality Behind Experimental Choices:
-
Bioorthogonal Activation: The use of the DP-Tet/TCO reaction ensures that the drug is only released in the presence of both components, providing spatiotemporal control over drug activation.
-
Traceless Cleavage: The self-immolative linker is designed to break down into small, non-toxic byproducts after drug release.
Materials Science: Synthesis of Functional Nanomaterials and MOFs
DP-Tet serves as a versatile building block for the creation of advanced materials with tailored properties. Its pyridyl nitrogen atoms act as excellent coordination sites for metal ions, enabling the synthesis of metal-organic frameworks (MOFs) and the functionalization of nanoparticles.[8][9]
Protocol 2: One-Pot Synthesis of DP-Tet-Capped Gold Nanoparticles
This protocol describes a simple and efficient method for synthesizing gold nanoparticles capped with DP-Tet.[10][11]
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine (the reduced form of DP-Tet)
-
Ethanol
-
Deionized water
-
Ultrasonicator bath
-
Centrifuge
Procedure:
-
Precursor Solution: Dissolve 0.12 g (0.5 mmol) of 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Gold Salt Solution: Prepare a solution of 0.3 g (0.75 mmol) of HAuCl₄·3H₂O in 10 mL of deionized water.
-
Nanoparticle Formation: Place the flask containing the tetrazine solution in an ultrasonicator bath. While sonicating, add the gold salt solution dropwise.
-
Reaction: Continue sonication. A reddish-black precipitate will begin to form, indicating the formation of gold nanoparticles.
-
Isolation: After the reaction is complete (typically monitored by color change), isolate the nanoparticles by centrifugation (12,000 rpm for 10 minutes).
-
Washing: Wash the nanoparticles sequentially with deionized water, ethanol, and dichloromethane to remove any unreacted precursors.
Causality Behind Experimental Choices:
-
Reducing and Capping Agent: In this synthesis, the dihydrotetrazine acts as both a reducing agent for the gold salt and a capping agent for the resulting nanoparticles. The oxidized form, DP-Tet, then coats the surface of the nanoparticles.
-
Ultrasonication: Sonication provides the energy needed for the reduction of the gold salt and helps to ensure the formation of well-dispersed nanoparticles.
Protocol 3: Synthesis of a Zinc-Based Metal-Organic Framework (MOF)
This protocol outlines a two-stage synthesis of a zinc-based MOF using DP-Tet as a linker.[8][9]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,5-dihydroxy-3,6-di-tert-butyl-para-benzoquinone (pQ)
-
3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine (a DP-Tet isomer)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Stage 1: Prepare a solution of Zn(NO₃)₂·6H₂O and pQ in DMF.
-
Stage 2: To the solution from Stage 1, add a solution of 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine in a mixture of DMF and methanol.
-
Crystallization: Allow the mixture to stand at room temperature for several days to allow for the slow growth of MOF crystals.
-
Isolation and Washing: Collect the crystals by filtration and wash them with fresh DMF.
Causality Behind Experimental Choices:
-
Two-Stage Synthesis: This method allows for the controlled assembly of the MOF structure by first forming a coordination complex between the zinc ions and the pQ ligand, followed by the introduction of the DP-Tet linker to bridge these complexes into a framework.
-
Slow Crystallization: Allowing the crystals to form slowly promotes the growth of well-ordered, high-quality MOF structures.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[12]
Conclusion
This compound is a powerful and versatile tool for researchers at the interface of chemistry, biology, and materials science. Its exceptional reactivity in iEDDA reactions, coupled with its utility as a building block for complex molecular architectures, ensures its continued prominence in the field of click chemistry. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of DP-Tet in their scientific endeavors.
References
-
3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. National Institutes of Health. [Link]
-
3,6-Dipyridyl-1,2,4,5-tetrazine in the Synthesis of Zinc and Cadmium Metal-Organic Frameworks with Anilate-Type Ligands. Kazan Medical Journal. [Link]
-
Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. PubMed. [Link]
-
Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells. National Institutes of Health. [Link]
-
Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine. National Institutes of Health. [Link]
-
3,6-Dipyridyl-1,2,4,5-tetrazine in the Synthesis of Zinc and Cadmium Metal-Organic Frameworks with Anilate-Type Ligands. ResearchGate. [Link]
-
Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine. RSC Publishing. [Link]
-
Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. National Institutes of Health. [Link]
-
3,6-Di(2-pyridyl)-1,2,4,5-s-tetrazine capped-gold nanoparticles as an efficient antibacterialagent against gram-positive Bacillus subtilis. ResearchGate. [Link]
-
Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. MDPI. [Link]
-
Bioorthogonal Reactions in Bioimaging. National Institutes of Health. [Link]
-
Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. National Institutes of Health. [Link]
-
Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. ACS Publications. [Link]
-
Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine. ResearchGate. [Link]
-
Tetrazine-Norbornene Click Reactions to Functionalize Degradable Polymers Derived from Lactide. ResearchGate. [Link]
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- 3. benchchem.com [benchchem.com]
- 4. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,6-Dipyridyl-1,2,4,5-tetrazine in the Synthesis of Zinc and Cadmium Metal-Organic Frameworks with Anilate-Type Ligands - Trofimova - Russian Journal of Coordination Chemistry [kazanmedjournal.ru]
- 9. researchgate.net [researchgate.net]
- 10. Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing IEDDA Cycloadditions with 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (Dp-Tz)
Welcome to the technical support center for the inverse electron-demand Diels-Alder (IEDDA) cycloaddition using 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (Dp-Tz). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common experimental hurdles. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested insights.
Dp-Tz is a highly valuable reagent in advanced organic synthesis and bioorthogonal chemistry.[1] Its electron-deficient tetrazine core, amplified by the strong electron-withdrawing nature of the two pyridyl substituents, renders it exceptionally reactive toward electron-rich dienophiles.[2][3] This reactivity forms the basis of its utility in "click chemistry," enabling rapid and specific conjugations even in complex biological environments.[4][5]
This guide is structured to help you understand the reaction's mechanics, anticipate challenges, and systematically optimize your experimental setup for maximum efficiency and yield.
FAQs: Fundamentals of Dp-Tz IEDDA Cycloaddition
This section addresses foundational questions about the IEDDA reaction mechanism and the specific properties of Dp-Tz.
Q1: What is the detailed mechanism of the IEDDA reaction with Dp-Tz?
The IEDDA reaction is a concerted, pericyclic [4+2] cycloaddition. In this "inverse" variant, the electronic demands are reversed compared to a standard Diels-Alder reaction. The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene (Dp-Tz).[4][6][7] The process involves the formation of a strained bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction to eliminate dinitrogen gas (N₂), an irreversible step that drives the reaction to completion.[3] The resulting 4,5-dihydropyridazine can then either tautomerize or be oxidized to the final, stable pyridazine product.[3][8]
Q2: Why is Dp-Tz considered a highly reactive tetrazine?
The reactivity of a tetrazine in an IEDDA reaction is governed by the energy gap between its LUMO and the dienophile's HOMO.[3][4] A smaller energy gap leads to a faster reaction. The two pyridyl groups on Dp-Tz are strongly electron-withdrawing, which significantly lowers the energy of the tetrazine's LUMO.[2] This reduced LUMO energy creates a smaller gap with the HOMO of most dienophiles, resulting in exceptionally fast reaction kinetics compared to tetrazines with less electron-withdrawing or electron-donating substituents.[2][3] For example, the second-order rate constant for Dp-Tz with bicyclononyne (BCN) is 118 M⁻¹s⁻¹, a 37-fold increase compared to 3,6-diphenyl-1,2,4,5-tetrazine.[2]
Q3: What types of dienophiles are compatible with Dp-Tz?
Dp-Tz reacts with a wide range of dienophiles. The most common and reactive partners are strained alkenes and alkynes, whose ring strain lowers the activation energy of the cycloaddition.[9] Key examples include:
-
Trans-cyclooctenes (TCOs): Among the most reactive dienophiles, with rate constants that can exceed 10⁶ M⁻¹s⁻¹.[10]
-
Norbornenes: Readily available and highly reactive dienophiles.[8][11] However, reactivity can be sensitive to substitution patterns (exo-substituted isomers are generally faster than endo-).[7]
-
Bicyclononynes (BCN): A strained alkyne that exhibits very fast reaction rates with Dp-Tz.[2]
-
Unstrained Dienophiles: While slower, smaller and more stable unstrained alkenes or alkynes can also be used.[9] Some, like arylethynyltrifluoroborates, can be "activated" on-demand using a Lewis acid catalyst like AlCl₃·6H₂O.[9][12]
Q4: How can I monitor the progress of the reaction?
The IEDDA reaction with Dp-Tz has a convenient visual and spectroscopic handle. Dp-Tz has a characteristic magenta color and a distinct UV-Vis absorbance peak.[13] As the cycloaddition proceeds, the tetrazine is consumed, and the color fades. This change can be monitored quantitatively using a UV-Vis spectrophotometer by following the disappearance of the tetrazine absorbance band (around 520-545 nm).[4][7] This method is commonly used for kinetic studies.[2][4][11] For qualitative monitoring, TLC can also be effective.[2]
Troubleshooting Guide: Common Issues and Solutions
Even with a robust reaction like the IEDDA cycloaddition, experimental challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
Problem 1: Slow or Incomplete Reaction
Q: My reaction is sluggish or stalls before completion. What are the potential causes and how can I accelerate it?
A: A slow or incomplete reaction is typically due to suboptimal reaction partners or conditions. Consider the following factors:
-
Dienophile Reactivity: This is the most critical factor. Unstrained dienophiles react orders of magnitude slower than strained ones.[9] If you are using a simple alkene, the reaction will be inherently slow.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents, particularly water, are known to accelerate Diels-Alder reactions, including the IEDDA variant.[3][7] This is attributed to the hydrophobic effect and the stabilization of the polar transition state.[12][14]
-
Temperature: While many Dp-Tz reactions are rapid at room temperature, less reactive pairs may require heating.
-
Solution: Increase the reaction temperature. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for slow cycloadditions with Dp-Tz, from days at reflux to hours under superheated microwave conditions.[16]
-
-
Catalysis: For certain classes of unstrained dienophiles, catalysis can provide a powerful "on-switch."
Problem 2: Low Product Yield
Q: I'm observing a low yield of my desired pyridazine product, even though the reaction appears to go to completion by TLC/LC-MS. What could be going wrong?
A: Low isolated yield can stem from issues with reactant integrity, stoichiometry, or side reactions.
-
Reactant Purity and Stability: Dp-Tz is highly reactive, but this reactivity can also be a liability. The reactivity of tetrazines is often inversely correlated with their stability.[4] While Dp-Tz is more stable than some highly activated tetrazines, it can still degrade.
-
Solution: Ensure the purity of your Dp-Tz and dienophile using NMR or other analytical techniques. Use freshly prepared or properly stored reagents. Some tetrazines are susceptible to degradation in the presence of nucleophiles like free thiols, which are abundant in biological media.[10]
-
-
Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction, leaving unreacted starting material and complicating purification.
-
Solution: For efficient conjugation, use a slight molar excess (e.g., 1.05 to 1.5-fold) of one reactant.[15] The optimal ratio may need to be determined empirically for your specific system.
-
-
Unexpected Side Reactions: In some cases, the dienophile itself can participate in side reactions. For example, the enol tautomers of ketones and aldehydes have been shown to undergo unexpected cycloadditions with Dp-Tz under microwave conditions.[16]
-
Solution: Analyze your crude reaction mixture carefully by LC-MS and NMR to identify any unexpected products. If a side reaction is suspected, you may need to modify the reaction conditions (e.g., lower temperature) or protect reactive functional groups on your dienophile.
-
Problem 3: Issues with Aqueous Reactions
Q: I'm performing the reaction in a biological buffer (e.g., PBS) and encountering problems. What should I consider?
A: While the IEDDA reaction is well-suited for biological conditions, there are specific parameters to control.
-
pH Effects: The stability and reactivity of both the tetrazine and some dienophiles can be pH-dependent.
-
Solubility: Poor solubility of either reactant in the aqueous buffer will severely limit the reaction rate.
-
Solution: If solubility is an issue, consider adding a small percentage of a water-miscible organic co-solvent like DMSO or methanol. Alternatively, modify your reactants with water-solubilizing groups (e.g., sulfonates, PEG chains).
-
Key Optimization Parameters & Data
Optimizing the Dp-Tz IEDDA reaction involves a careful balance of dienophile reactivity, solvent choice, and concentration.
Dienophile Selection & Reaction Rates
The choice of dienophile is the most powerful tool for tuning the reaction rate. Electron-donating groups on the dienophile can increase its HOMO energy, reduce the HOMO-LUMO gap, and accelerate the reaction.[17] However, the dominant factor is typically ring strain.
| Dienophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Bicyclononyne (BCN) | MeOH | 118 | [2] |
| Unsubstituted Norbornene | MeOH | ~0.15 | [12] |
| exo,exo-5-Norbornene-2,3-dimethanol | MeOH | ~0.09 (40% lower than unsubst.) | [7] |
| Arylethynyltrifluoroborate (OBF₃) with AlCl₃·6H₂O | 40% MeOH/PBS | ~4.9 | [9] |
| Vinylferrocene (ViFc) with Rhenium-coordinated TzPy | DCE | 2.80 | [18] |
Note: Rate constants are highly condition-dependent and should be used for relative comparison.
Solvent Selection
The reaction rate of Dp-Tz is moderately sensitive to the solvent. Generally, polar, protic solvents accelerate the reaction.
| Tetrazine | Dienophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 3,6-bis(4-fluorophenyl)-tetrazine | BCN | MeOH | 2.7 | [2] |
| 3,6-bis(4-fluorophenyl)-tetrazine | BCN | Acetonitrile | 1.4 | [2] |
This data for a related tetrazine illustrates the general trend of faster reactions in methanol compared to acetonitrile.[2] Water is also known to accelerate these reactions.[7]
Experimental Protocols
General Protocol for Dp-Tz IEDDA Cycloaddition
This protocol is a general starting point for a small-scale reaction.
-
Reactant Preparation: Prepare stock solutions of Dp-Tz and your dienophile in a suitable solvent (e.g., HPLC-grade Methanol). A typical starting concentration is 10 mM.
-
Reaction Setup: In a clean vial, add the dienophile solution.
-
Initiation: Add an equimolar amount (or a slight excess, e.g., 1.1 equivalents) of the Dp-Tz solution to the vial.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by observing the disappearance of the magenta color and by TLC analysis. Reactions with strained dienophiles are often complete within 5 to 30 minutes.[2]
-
Workup and Purification: Once the reaction is complete (as indicated by the disappearance of the Dp-Tz spot on TLC), concentrate the mixture in vacuo. Purify the resulting residue by flash column chromatography to isolate the dihydropyridazine or pyridazine product.[2]
Protocol for Kinetic Measurement by UV-Vis Spectroscopy
This protocol allows for the determination of second-order rate constants under pseudo-first-order conditions.
-
Stock Solutions: Prepare separate, accurate stock solutions of Dp-Tz and the dienophile in the desired solvent (e.g., HPLC-grade Methanol).[2]
-
Stability Check: Before starting, confirm the stability of your Dp-Tz solution by monitoring its absorbance over time to ensure no significant degradation is occurring in the chosen solvent.[2]
-
Reaction Conditions: In a quartz cuvette, mix the solutions to achieve a final Dp-Tz concentration in the µM range (e.g., 25-50 µM) and a large excess of the dienophile (at least 10-fold excess, e.g., 0.5-5 mM).[2][7] The large excess ensures the dienophile concentration remains effectively constant, simplifying the kinetics to pseudo-first-order.
-
Data Acquisition: Immediately after mixing, begin monitoring the decay of the Dp-Tz absorbance at its λ_max (around 520-545 nm) over time using a UV-Vis spectrophotometer.[7]
-
Data Analysis:
-
Plot ln([Dp-Tz]_t / [Dp-Tz]₀) versus time (t). For a pseudo-first-order reaction, this should yield a straight line.
-
The negative slope of this line is the pseudo-first-order rate constant, k_obs.
-
Repeat this experiment with several different excess concentrations of the dienophile.
-
Plot the calculated k_obs values against the corresponding dienophile concentrations. The slope of this second plot will be the second-order rate constant, k₂.
-
References
-
Valverde, R., et al. (2021). Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions. Bioconjugate Chemistry. [Link]
-
Download Table | IEDDA reactions of 1,2,4,5-tetrazine catalyzed by bisboron catalysts A or B a. ResearchGate. [Link]
-
Increasing Tetrazine Reactivity in the IEDDA Reaction. Thieme Chemistry. [Link]
-
Schnierle, M., et al. (2020). Tetrazine metallation boosts rate and regioselectivity of inverse electron demand Diels–Alder (iEDDA) addition of dienophiles. Chemical Communications. [Link]
-
Control of Tetrazine Bioorthogonal Reactivity by Rotaxanation. PMC - NIH. [Link]
-
Wu, H., et al. (2014). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. NIH. [Link]
-
Valverde, R., et al. (2021). Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions. PMC. [Link]
-
Al-Karaki, E., et al. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. PMC - NIH. [Link]
-
Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry (RSC Publishing). [Link]
-
Domingo, L. R., & Aurell, M. J. (2002). Influence of Reactant Polarity on the Course of the Inverse-Electron-Demand Diels−Alder Reaction. A DFT Study of Regio- and Stereoselectivity, Presence of Lewis Acid Catalyst, and Inclusion of Solvent Effects in the Reaction between Nitroethene and Substituted Ethenes. The Journal of Organic Chemistry. [Link]
-
Knall, A. C., et al. (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. PubMed. [Link]
-
This compound: A Key Player in Advanced Organic Synthesis and Catalysis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). ResearchGate. [Link]
-
Yang, J., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. NIH. [Link]
-
Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. PMC - NIH. [Link]
-
Yang, J., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]
-
Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine trans-Cyclooctene Ligation. ResearchGate. [Link]
-
Inverse Electron-Demand Diels–Alder Reaction of exo-Imidazolidin-2-One Dienes with In Situ Generated 1,2-Diaza-1,3-Butadienes and α-Nitrosostyrenes. The Journal of Organic Chemistry. [Link]
-
Knall, A. C., et al. (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. ResearchGate. [Link]
-
Engberts, J. B. F. N., et al. (1996). Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media. PubMed. [Link]
-
Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias. [Link]
-
Sarris, J. C., et al. (2019). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. PMC - PubMed Central. [Link]
-
Hoogenboom, R., et al. (2006). Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines: unexpected ketone and aldehyde cycloadditions. PubMed. [Link]
-
Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing. [Link]
-
Knall, A. C., et al. (2014). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. NIH. [Link]
-
Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Hindawi. [Link]
-
Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing. [Link]
-
Schnierle, M., et al. (2020). Tetrazine metallation boosts rate and regioselectivity of inverse electron demand Diels-Alder (iEDDA) addition of dienophiles. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
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- 7. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 11. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT) Stability in Aqueous Media
Welcome to the technical support center for 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT). This resource is designed for researchers, scientists, and drug development professionals who are utilizing DPT in their experiments and encountering challenges with its stability in aqueous environments. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Understanding the Instability of DPT
This compound is a highly valuable reagent in bioorthogonal chemistry, particularly for its rapid kinetics in inverse electron demand Diels-Alder (iEDDA) reactions.[1] However, the very features that contribute to its high reactivity—the electron-deficient nature of the tetrazine ring, amplified by the electron-withdrawing pyridyl substituents—also render it susceptible to degradation in aqueous media.[2][3] This inherent instability can lead to inconsistent experimental results, decreased yields, and challenges in developing robust protocols. This guide will walk you through common issues and provide actionable solutions to enhance the stability and performance of DPT in your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the stability of DPT.
Q1: My DPT solution rapidly loses its characteristic pink/red color in my aqueous buffer. What is happening?
This color loss is a visual indicator of the degradation of the DPT molecule. The tetrazine core is responsible for the color, and when the ring is compromised, the color fades. This degradation is often accelerated in aqueous solutions.[4][5]
Q2: What are the primary factors that influence the stability of DPT in aqueous solutions?
Several factors can impact the stability of DPT:
-
pH: The pH of your aqueous medium is a critical parameter. Tetrazines, in general, are more prone to degradation in basic aqueous solutions.[6]
-
Nucleophiles: The electron-deficient tetrazine ring is susceptible to nucleophilic attack, which can lead to its decomposition.[2] Water itself can act as a weak nucleophile, and other nucleophiles present in your reaction mixture (e.g., thiols) can also contribute to degradation.[7]
-
Electron-withdrawing substituents: The pyridyl groups on DPT are strongly electron-withdrawing, which enhances its reactivity in iEDDA reactions but also decreases its stability in aqueous media compared to tetrazines with electron-donating substituents.[4][5][8]
-
Solvent: While this guide focuses on aqueous media, it's worth noting that the stability and reactivity of tetrazines can be solvent-dependent.[3]
Q3: How does the stability of DPT compare to other commonly used tetrazines?
Generally, tetrazines with electron-donating groups are more stable but less reactive than those with electron-withdrawing groups.[8] DPT, with its two pyridyl groups, is among the more reactive but less stable tetrazines.[4][5] For applications requiring long incubation times, more stable, electron-rich tetrazines might be more suitable.[4][5]
Q4: Can I store DPT in an aqueous stock solution?
Given its limited stability in water, it is generally not recommended to store DPT in aqueous stock solutions for extended periods. It is best to prepare fresh solutions immediately before use. If a stock solution is necessary, consider using an anhydrous organic solvent like DMSO or DMF and storing it at -20°C or -80°C, protected from light and moisture.
Troubleshooting Guide
This section provides a problem-solution framework for common experimental challenges related to DPT instability.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid color fading of DPT solution upon dissolution in buffer. | The buffer pH may be too high, accelerating degradation. | 1. Measure and Adjust pH: Ensure the pH of your buffer is within the optimal range for your specific application, generally neutral or slightly acidic. For many applications, a pH of 7.0-7.4 is a good starting point.[6]2. Use Freshly Prepared Buffers: Old buffers can have altered pH. |
| Low yield in iEDDA reaction despite using stoichiometric amounts of reactants. | DPT may be degrading before it has a chance to react with the dienophile. | 1. Minimize Incubation Time: Add the DPT solution to the reaction mixture as the last step and proceed with the reaction immediately.2. Increase DPT Concentration: A slight excess of DPT may be necessary to compensate for degradation, but be mindful of potential off-target effects.3. Optimize Reaction Conditions: Ensure your dienophile concentration is sufficient and that the reaction temperature is appropriate for the specific reaction. |
| Inconsistent results between experimental repeats. | Variability in the preparation of the DPT solution or the buffer is a likely culprit. | 1. Standardize Solution Preparation: Always prepare DPT solutions fresh for each experiment using a consistent procedure.2. Control Temperature: Prepare and handle the DPT solution at a consistent temperature, preferably on ice to slow degradation.3. Verify Buffer Integrity: Use a calibrated pH meter and high-purity water to prepare your buffers. |
Experimental Protocol: Assessing DPT Stability in Your Buffer
To empirically determine the stability of DPT in your specific experimental conditions, you can perform a simple UV-Vis spectrophotometric analysis.
Objective: To quantify the degradation of DPT over time in a specific aqueous buffer.
Materials:
-
This compound (DPT)
-
Your aqueous buffer of interest
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a DPT Stock Solution: Dissolve a known amount of DPT in an anhydrous solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare the Working Solution: Dilute the DPT stock solution in your aqueous buffer to a final concentration that gives a clear absorbance reading in the visible range (around 520 nm). A typical starting concentration is 50-100 µM.
-
Initial Absorbance Reading: Immediately after preparing the working solution, measure its absorbance spectrum, paying close attention to the peak around 520 nm. This is your time-zero reading.
-
Time-Course Measurement: Maintain the working solution at your experimental temperature and take absorbance readings at regular intervals (e.g., every 15, 30, or 60 minutes) over the course of your typical experiment duration.
-
Data Analysis: Plot the absorbance at ~520 nm as a function of time. The rate of decrease in absorbance corresponds to the rate of DPT degradation. You can calculate the half-life (t½) of DPT in your buffer from this data.
Strategies for Improving DPT Stability
While DPT is inherently reactive, several strategies can be employed to mitigate its instability in aqueous media.
pH Control
As highlighted in the troubleshooting section, maintaining a neutral or slightly acidic pH is crucial for minimizing DPT degradation.[6] Avoid highly basic conditions whenever possible.
Temperature Management
Chemical reactions, including degradation, are temperature-dependent. Preparing and handling your DPT solutions on ice can significantly slow down the rate of decomposition.
Strategic Choice of Tetrazine Analogs
If the inherent instability of DPT is a persistent issue for your application, consider using a more stable tetrazine derivative. The stability of tetrazines can be tuned by altering the substituents at the 3 and 6 positions.
| Substituent Type | Effect on Stability | Effect on Reactivity | Example |
| Electron-Donating | Increased | Decreased | 3,6-di(methyl)-1,2,4,5-tetrazine |
| Electron-Withdrawing | Decreased | Increased | This compound |
| Sterically Hindered | May increase stability | May decrease reactivity | - |
| Distortion-Inducing | Can maintain stability | Increased | Specially designed tetrazines[9] |
Formulation Approaches
For in vivo applications or long-term experiments, formulation strategies may be necessary. While beyond the scope of this guide, encapsulation methods or the use of stabilizing excipients could be explored.
Visualizing Key Concepts
To further clarify the factors influencing DPT stability, the following diagrams illustrate the key relationships.
Caption: Factors influencing DPT stability and the resulting consequences.
Caption: A systematic workflow for troubleshooting DPT instability issues.
References
-
Karver, M. R., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 23(7), 1472–1483. [Link]
-
Versteegen, R. M., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry, 29(9), 3077–3085. [Link]
-
Versteegen, R. M., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry, 29(9), 3077–3085. [Link]
-
Semantic Scholar. (n.d.). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Retrieved from [Link]
-
Koval, O., et al. (2024). Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. RSC Advances, 14(7), 4618-4625. [Link]
-
Wang, H., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Bioconjugate Chemistry, 23(10), 2048–2058. [Link]
-
EL-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7(18), 2661-2665. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Player in Advanced Organic Synthesis and Catalysis. Retrieved from [Link]
-
Karver, M. R., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 23(7), 1472–1483. [Link]
-
Pal, T. K., et al. (2015). This compound (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous medium. RSC Advances, 5(10), 7354-7362. [Link]
-
Mayer, J. P., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(20), 8947–8958. [Link]
-
Mayer, J. P., et al. (2022). Uncovering the key role of distortion in tetrazine ligations guides the design of bioorthogonal tools with high reactivity and s. ChemRxiv. [Link]
-
van der Velden, J. L. J., et al. (2021). Ortho-functionalized pyridinyl-tetrazines - breaking the inverse correlation between click reactivity and cleavage yields in cli. ChemRxiv. [Link]
-
Rao, G.-W., et al. (2012). 3,6-Dimethyl-N,N-bis-(pyridin-2-yl)-1,2,4,5-tetra-zine-1,4-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o702–o703. [Link]
-
PubChem. (n.d.). 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. Retrieved from [Link]
-
van der Velden, J. L. J., et al. (2023). A Lysosome-Targeted Tetrazine for Organelle-Specific Click-to-Release Chemistry in Antigen Presenting Cells. Bioconjugate Chemistry, 34(7), 1269–1279. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Material Science Innovations with this compound. Retrieved from [Link]
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- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
side reactions and byproducts in 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine synthesis
Welcome to the technical support guide for the synthesis of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (dptz). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthesis. The information provided herein is based on established literature and practical laboratory experience to ensure scientific integrity and reproducibility.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.
Problem 1: Low or No Yield of the Dihydrotetrazine Intermediate
Symptom: After reacting 2-cyanopyridine with hydrazine hydrate, the expected orange precipitate of 1,4-dihydro-3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine is minimal or absent.[1]
Potential Causes & Solutions:
-
Incomplete Reaction: The condensation of 2-cyanopyridine and hydrazine to form the dihydrotetrazine intermediate is a critical step.
-
Causality: Insufficient reaction time or temperature can lead to a low conversion rate. The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier.[1]
-
Solution: Ensure the reaction mixture is stirred at a sufficiently high temperature (e.g., 90°C) for an adequate duration, often overnight, under an inert atmosphere to prevent side reactions.[1]
-
-
Impure Reagents: The purity of 2-cyanopyridine and hydrazine hydrate is paramount.
-
Causality: Contaminants in the starting materials can interfere with the desired reaction pathway, leading to the formation of undesired byproducts.
-
Solution: Use high-purity reagents. If necessary, purify the 2-cyanopyridine by distillation or recrystallization before use.
-
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial for driving the reaction to completion.
Problem 2: Difficulty in Oxidizing the Dihydrotetrazine to the Final Tetrazine Product
Symptom: The orange dihydrotetrazine intermediate does not convert to the characteristic magenta/red this compound upon treatment with an oxidizing agent.
Potential Causes & Solutions:
-
Ineffective Oxidizing Agent: The choice and handling of the oxidizing agent are critical for a successful oxidation.
-
Causality: Sodium nitrite (NaNO₂) in an acidic medium is a common and effective oxidizing agent, generating nitrous acid in situ.[3][4] However, the reaction is sensitive to pH and temperature. Inadequate acidification or temperatures that are too high can lead to the decomposition of nitrous acid or unwanted side reactions. Some oxidizing agents may not be strong enough or may be incompatible with the substrate.[4]
-
Solution:
-
Standard Protocol: Slowly add an aqueous solution of NaNO₂ to a cooled (0°C) suspension of the dihydrotetrazine in an acidic medium like glacial acetic acid or dilute HCl.[4]
-
Alternative Oxidants: If the standard protocol fails or is incompatible with other functional groups, consider alternative oxidizing agents such as manganese dioxide (MnO₂), chromium trioxide (CrO₃), or iodobenzene diacetate (PhI(OAc)₂).[4]
-
-
-
Degradation of the Dihydrotetrazine: The dihydrotetrazine intermediate can be unstable under certain conditions.
-
Causality: Dihydrotetrazines can be susceptible to air oxidation, but this process can be slow and uncontrolled.[5][6] They can also be unstable in strongly acidic or basic conditions for prolonged periods.
-
Solution: Use the crude dihydrotetrazine intermediate promptly after isolation.[1] Store it under an inert atmosphere if immediate use is not possible.
-
Problem 3: Presence of Impurities and Byproducts in the Final Product
Symptom: The final product is not a clean, magenta/red solid and shows multiple spots on TLC or peaks in analytical characterization (e.g., NMR, LC-MS).
Potential Causes & Solutions:
-
Unreacted Starting Material: Incomplete reaction can leave unreacted 2-cyanopyridine.
-
Causality: As discussed in Problem 1, suboptimal reaction conditions can lead to the carryover of starting materials.
-
Solution: Optimize the initial condensation reaction conditions (temperature, time, stoichiometry). Purify the final product using column chromatography or recrystallization.
-
-
Formation of Monosubstituted Tetrazine: The formation of 3-(pyridin-2-yl)-1,2,4,5-tetrazine can occur, especially if the reaction conditions are not carefully controlled.
-
Causality: This can arise from side reactions involving intermediates. The use of metal catalysts in "Pinner-like" syntheses can sometimes lead to a mixture of products.[7]
-
Solution: Careful control of stoichiometry and reaction conditions is crucial. Purification by chromatography is often necessary to separate the desired disubstituted product from the monosubstituted byproduct.
-
-
Ring-Opened Byproducts: Under harsh conditions, the tetrazine ring can be susceptible to cleavage.
-
Causality: Certain reagents or conditions, such as some transition metal catalysts under hydrothermal conditions, can lead to the cleavage of the N-N bonds in the tetrazine ring, resulting in various nitrogen-containing heterocyclic byproducts.[8]
-
Solution: Avoid excessively harsh reaction conditions (e.g., very high temperatures or strong acids/bases for extended periods).
-
Experimental Workflow: Synthesis and Oxidation
Caption: General workflow for the two-step synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
The yield can vary significantly depending on the specific protocol and reaction scale. The initial condensation to the dihydrotetrazine can yield around 65% of the crude product.[1] The subsequent oxidation step is often high-yielding if performed correctly. However, overall yields can sometimes be low, and optimization is often required.[2]
Q2: My final product is a brownish color instead of the expected magenta/red. What could be the issue?
A brownish color often indicates the presence of impurities. This could be due to residual dihydrotetrazine (orange/yellow), which was not fully oxidized, or the formation of polymeric or degradation byproducts. Inadequate purification is another common cause. We recommend checking the purity by TLC and considering further purification by column chromatography or recrystallization.
Q3: Can I perform this synthesis as a one-pot reaction?
While some "Pinner-like" reactions for tetrazine synthesis can be performed in one pot, the two-step procedure involving the isolation of the dihydrotetrazine intermediate is often more reliable for this compound.[3][7] One-pot syntheses can sometimes lead to a higher proportion of byproducts, making purification more challenging.[7]
Q4: What are the key safety precautions for this synthesis?
-
Hydrazine: Hydrazine and its hydrate are toxic and potentially carcinogenic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Anhydrous hydrazine is particularly hazardous and reactive.[7]
-
Sodium Nitrite/Acid: The reaction of sodium nitrite with acid generates toxic nitrogen oxides. This step should be performed in a fume hood, and the addition should be done slowly at low temperatures to control the reaction rate and gas evolution.[3]
-
Inert Atmosphere: The initial condensation reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.[1]
Q5: How can I purify the final this compound product?
The crude product can typically be purified by the following methods:
| Purification Method | Description |
| Recrystallization | Suitable for removing minor impurities if the crude product is relatively clean. A solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. |
| Column Chromatography | Effective for separating the desired product from byproducts and unreacted starting materials. A silica gel stationary phase with a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is commonly used. |
| Washing | The crude dihydrotetrazine intermediate is often washed with water and ethanol to remove excess hydrazine and other water-soluble impurities.[1] |
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues in the synthesis.
III. References
-
ChemicalBook. (n.d.). 1,2,4,5-Tetrazine,1,4-dihydro-3,6-di-2-pyridinyl- synthesis. Retrieved from
-
Karpenko, I. A., et al. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Molecules, 26(7), 1896. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic methods for 3,6-substituted-1,2,4,5-tetrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods to oxidize dihydrotetrazine. Retrieved from [Link]
-
Yang, J., et al. (2018). Solid-Phase Synthesis of s-Tetrazines. Organic Letters, 20(10), 2943–2947. Retrieved from [Link]
-
Zhang, W., et al. (2020). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. Angewandte Chemie International Edition, 59(40), 17531-17535. Retrieved from [Link]
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Wu, H., & Devaraj, N. K. (2018). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. Synthesis, 50(13), 2511-2526. Retrieved from [Link]
-
University of Delaware. (n.d.). Methods for the syntheses of trans-cycloheptene, dihydrotetrazine and tetrazine compounds and their applications to bioorthogonal chemistry and drug delivery. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Player in Advanced Organic Synthesis and Catalysis. Retrieved from [Link]
-
ChemRxiv. (2024). Enzymatic activation of caged tetrazines for cell-specific bioconjugation. Retrieved from [Link]
-
Weiss, T., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Chemistry, 14, 1043–1051. Retrieved from [Link]
-
Karver, M. R., et al. (2012). Rapid Bioorthogonal Chemistry Turn-on through Enzymatic or Long Wavelength Photocatalytic Activation of Tetrazine Ligation. Journal of the American Chemical Society, 134(49), 20138–20141. Retrieved from [Link]
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Devaraj, N. K., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Bioconjugate Chemistry, 23(3), 300–304. Retrieved from [Link]
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Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270. Retrieved from [Link]
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El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7(18), 2661-2665. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. Retrieved from [Link]
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Cui, J., et al. (2010). Synthesis and properties of five unexpected copper complexes with ring-cleavage of 3,6-di-2-pyridyl-1,2,4,5–tetrazine by one pot in situ hydrothermal reaction. CrystEngComm, 12, 405-412. Retrieved from [Link]
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Stanovnik, B., & Svete, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7033. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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Reddit. (2022). Tetrazine Synthesis Low Yield. Retrieved from [Link]
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Wu, H., & Devaraj, N. K. (2016). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Israel Journal of Chemistry, 56(8), 501-510. Retrieved from [Link]
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Yang, J., et al. (2018). Solid-Phase Synthesis of s-Tetrazines. ACS Central Science, 4(5), 632-638. Retrieved from [Link]
-
Wang, Y., et al. (2015). Novel 3,6-unsymmetrically disubstituted-1,2,4,5-tetrazines: S-induced one-pot synthesis, properties and theoretical study. RSC Advances, 5, 23456-23464. Retrieved from [Link]
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Technical Support Center: Scaling the Synthesis of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT), a critical building block in advanced organic synthesis, catalysis, and bioorthogonal chemistry.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the benchtop to larger-scale production. We will delve into the causality behind experimental choices, provide field-proven insights, and offer robust troubleshooting strategies to ensure a successful and scalable process.
Overview of the Synthetic Pathway
The most common and direct route to DPT involves a two-step, one-pot synthesis. It begins with the condensation of two equivalents of 2-cyanopyridine with hydrazine to form the unstable 1,4-dihydro-3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine intermediate. This is followed by an in-situ oxidation to yield the final, intensely colored DPT product. While straightforward in principle, the scale-up of this reaction presents challenges related to reaction control, reagent handling, and product purification.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and scale-up of DPT.
Part A: Reagents and Starting Materials
Q1: What form of hydrazine should I use: anhydrous, hydrate, or sulfate?
A1: For laboratory-scale synthesis, hydrazine monohydrate is typically sufficient and safer to handle than anhydrous hydrazine. However, anhydrous hydrazine can lead to faster reaction times. On a larger scale, the use of anhydrous hydrazine is often restricted due to significant safety concerns, including its pyrophoric nature and extreme toxicity.[3][4] Generating hydrazine in situ from hydrazine sulfate and a base is a safer alternative for large-scale operations, though it may require process optimization to manage the stoichiometry and removal of salt byproducts.[4]
Q2: How critical is the purity of the starting 2-cyanopyridine?
A2: The purity of 2-cyanopyridine is highly critical. Impurities can interfere with the condensation reaction, leading to the formation of undesired side products that are often difficult to remove from the final DPT product. For reproducible, high-purity results, it is strongly recommended to use 2-cyanopyridine with >99% purity. If the purity is questionable, distillation or recrystallization of the starting material is advised.
Q3: Can catalysts be used to improve the condensation step?
A3: Yes, Lewis acid catalysts such as zinc (II) or nickel (II) salts (e.g., ZnCl₂, NiCl₂) have been shown to effectively catalyze the formation of the amidrazone intermediate, which is a precursor to the dihydrotetrazine.[3][5] These catalysts can activate the nitrile group, making it more susceptible to nucleophilic attack by hydrazine.[3] This can be particularly beneficial when scaling up, as it may allow for lower reaction temperatures or shorter reaction times. However, the catalyst must be completely removed during work-up to avoid contamination of the final product.
Part B: Reaction Conditions and Execution
Q4: What is the optimal temperature for the initial condensation reaction?
A4: The condensation reaction is typically performed at elevated temperatures, often under reflux conditions in a suitable solvent like ethanol or methanol. However, precise temperature control is crucial. On a larger scale, the reaction can become exothermic. It is essential to have an efficient cooling system in place and to add the hydrazine solution portion-wise to maintain the temperature within the desired range (e.g., 60-80 °C) to prevent runaway reactions.
Q5: Why is my reaction mixture turning dark brown or black instead of the expected yellow/orange of the dihydrotetrazine?
A5: A dark brown or black coloration often indicates decomposition or the formation of polymeric side products. This can be caused by excessive heating, the presence of oxygen, or impurities in the starting materials. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is carefully controlled. Using a catalyst might allow for lower, less destructive reaction temperatures.
Q6: Which oxidizing agent is best for converting the dihydrotetrazine intermediate to DPT?
A6: Sodium nitrite (NaNO₂) in an acidic medium (typically acetic acid) is the most commonly used and cost-effective oxidizing agent.[6] The reaction is performed at low temperatures (0-5 °C) to control the highly exothermic oxidation process.[6][7] Other oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or iron(III) chloride can also be used and may offer milder conditions, but they are significantly more expensive and can introduce purification challenges.[6]
Part C: Purification and Isolation
Q7: The final DPT product is a fine, dark red solid that is difficult to filter. How can I improve its morphology?
A7: The precipitation of DPT can be rapid, leading to very fine particles. To improve filterability, control the precipitation rate. This can be achieved by slowly adding the oxidizing agent or by performing the precipitation from a more dilute solution. A "digestion" period, where the crude product is stirred in the mother liquor at a slightly elevated temperature before cooling and filtration, can promote crystal growth and lead to a more easily filterable solid.
Q8: What is the best solvent for recrystallizing DPT?
A8: DPT has notoriously poor solubility in most common organic solvents, which makes purification by recrystallization challenging.[8][9] It is slightly soluble in hot DMF or DMSO, but these high-boiling solvents can be difficult to remove completely.[8] A common and effective method is Soxhlet extraction with a solvent like chloroform or dichloromethane, followed by slow evaporation of the solvent. For larger scales, slurry washing the crude product with hot solvents like ethanol or acetonitrile can be effective at removing more soluble impurities.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the DPT synthesis scale-up.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common DPT synthesis issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Incomplete condensation reaction. 2. Decomposition of intermediates due to excessive heat. 3. Loss of product during work-up due to partial solubility. | 1. Verify Stoichiometry: Ensure at least 0.5 equivalents of hydrazine per equivalent of 2-cyanopyridine. 2. Optimize Temperature: Implement stricter temperature control during condensation and add reagents slowly to manage exotherms. 3. Inert Atmosphere: Ensure the reaction is conducted under N₂ or Ar to prevent oxidative degradation. |
| Final Product is Orange/Pale Red, Not Deep Red | 1. Incomplete oxidation of the dihydrotetrazine intermediate. 2. Insufficient acid during the oxidation step. | 1. Additional Oxidant: Add small, additional portions of NaNO₂ solution at 0 °C and monitor for color change to deep red. 2. Check pH: Ensure the solution is acidic before and during the addition of the nitrite solution. |
| Product Purity is Low After Initial Isolation | 1. Formation of side products from impurities in the 2-cyanopyridine. 2. Co-precipitation of unreacted intermediates or byproducts. | 1. Purify Starting Material: Distill or recrystallize the 2-cyanopyridine before use. 2. Slurry Wash: Wash the crude solid with hot ethanol or acetonitrile to remove more soluble impurities. 3. Soxhlet Extraction: For high purity, perform a Soxhlet extraction with chloroform. |
| Difficult Filtration / Clogged Filter | 1. Very fine, amorphous precipitate. 2. Tarry byproducts are present. | 1. Controlled Precipitation: Slow down the rate of oxidation/precipitation by adding the oxidant solution more slowly or into a more dilute reaction mixture. 2. Digestion: Stir the slurry for 1-2 hours after precipitation before cooling to allow for crystal growth. |
Experimental Protocols
Lab-Scale Synthesis (Exemplary Protocol)
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet.
-
Condensation: Charge the flask with 2-cyanopyridine (1.0 eq) and ethanol (5 mL per gram of nitrile). Begin stirring and heating to 60 °C under a nitrogen atmosphere.
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Hydrazine Addition: Add hydrazine monohydrate (0.55 eq) dropwise over 30 minutes, maintaining the internal temperature below 80 °C.
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Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The solution should become a thick, yellow-orange slurry.
-
Cooling & Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add glacial acetic acid (3 mL per gram of nitrile).
-
Oxidation: Prepare a solution of sodium nitrite (1.2 eq) in a minimum amount of water. Add this solution dropwise to the cold, acidic slurry over 1 hour, ensuring the temperature does not exceed 5 °C. A vigorous gas evolution (N₂) will occur, and the mixture will turn a deep, dark red.
-
Precipitation: Stir the mixture at 0 °C for an additional 2 hours.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether.
-
Drying: Dry the product under vacuum at 40-50 °C. Typical yield: 60-75%. Purity: >95% by HPLC.
Considerations for Scale-Up
-
Heat Transfer: Use a jacketed reactor with efficient overhead stirring. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.
-
Reagent Addition: All additions, especially of hydrazine and sodium nitrite, must be done via a calibrated pump over an extended period to control the reaction rate and temperature.
-
Safety: Hydrazine is a suspected carcinogen and is highly toxic.[10] All transfers and reactions must be performed in a well-ventilated hood or a closed system.[4][10] Have an appropriate quench solution (e.g., sodium hypochlorite) ready for any spills.
-
Filtration and Drying: For large quantities, a centrifuge or a filter press will be more efficient than vacuum filtration. A vacuum oven or a rotary dryer is recommended for drying large batches of the product.
Data Summary
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations |
| Hydrazine Source | Hydrazine Monohydrate | Hydrazine Hydrate or in situ from Sulfate | Safety and handling are paramount at larger scales.[3][4] |
| Solvent | Ethanol, Methanol | Ethanol | Cost, recovery, and safety (flammability). |
| Reaction Temp. | 60-80 °C (Reflux) | 60-75 °C (Jacket Control) | Precise control is needed to prevent runaway reactions. |
| Oxidizing Agent | NaNO₂ in Acetic Acid | NaNO₂ in Acetic Acid | Dosing rate must be carefully controlled to manage off-gassing and exotherm. |
| Typical Yield | 60-75% | 55-70% | Yields may slightly decrease on scale-up due to transfer losses and handling. |
| Purity (Crude) | >95% | >95% | Consistent starting material quality is key. |
| Purification | Recrystallization / Soxhlet | Slurry Washing / Resuspension | High-solvent-volume recrystallization is often impractical at scale. |
References
-
EL-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7, 2661-2665. [Link]
-
Wu, H., & Devaraj, N. K. (2016). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of chemical research, 49(10), 2167–2176. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Player in Advanced Organic Synthesis and Catalysis. PharmaChem.com. [Link]
-
Wiebe, A. et al. (2020). Accessing Functionalized Tetrazines as Click Chemistry Tools: A Synthesis Guide for Chemists and Chemical Biologists. ResearchGate. [Link]
-
Karver, M. R. et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Bioconjugate chemistry, 23(7), 1472–1481. [Link]
-
Sauron. (2007). Hydrazine Safety & Handling Questions. Sciencemadness.org. [Link]
-
Yang, J. et al. (2012). Metal-Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. Angewandte Chemie, International Edition, 51(21), 5222-5225. [Link]
-
Wieczorek, E. et al. (2023). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Molecules, 28(13), 5163. [Link]
-
Clark Seif Clark. (2021, August 19). Hydrazine and Potential Occupational Exposure Risks. YouTube. [Link]
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Chem-Impex. (n.d.). 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine. Chem-Impex International. [Link]
-
Hoogenboom, R., Moore, B. C., & Schubert, U. S. (2006). Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines: unexpected ketone and aldehyde cycloadditions. The Journal of organic chemistry, 71(13), 4903–4909. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Material Science Innovations with this compound. PharmaChem.com. [Link]
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- 4. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) [mdpi.com]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine and its Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT) and its diverse family of derivatives. The exceptional reactivity of the tetrazine core in bioorthogonal "click" chemistry has made these molecules indispensable tools in drug development, biological imaging, and materials science.[1][2] However, the success of these applications hinges on the high purity of the tetrazine probe. Impurities from the synthesis, such as unreacted starting materials or side products, can interfere with downstream applications, leading to ambiguous results and failed experiments.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the common challenges encountered during the purification of these vibrant, but sometimes delicate, compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My crude product is a dark, oily residue, not the expected bright red or purple solid. What happened?
A: This is a common issue that typically points to one of three problems: incomplete oxidation, product degradation, or residual solvent.
-
Causality—Incomplete Oxidation: The synthesis of 1,2,4,5-tetrazines proceeds through a 1,2-dihydrotetrazine intermediate, which is often colorless or pale yellow. If the final oxidation step (e.g., using sodium nitrite in an acidic medium) is incomplete, this intermediate will remain as a significant impurity.[3] The dihydrotetrazine is also less stable and can contribute to the formation of intractable tars upon workup.
-
Causality—Product Degradation: Tetrazines, particularly those with electron-withdrawing groups, can be sensitive to harsh conditions. Prolonged exposure to strong acids, high temperatures, or certain nucleophiles can lead to ring-opening or other decomposition pathways.[4] Some pyridyl and pyrimidyl substituted tetrazines, while highly reactive, can be difficult to purify, suggesting a delicate stability balance.[5]
-
Troubleshooting Steps:
-
Verify Oxidation: Before workup, monitor the reaction by TLC or LC-MS to ensure the disappearance of the dihydro-tetrazine intermediate. If the reaction is stalled, a small, additional charge of the oxidizing agent may be required.
-
Control Your Workup: Neutralize the reaction mixture promptly but carefully after oxidation is complete. Avoid prolonged exposure to acidic conditions.
-
Solvent Removal: Ensure all high-boiling point solvents (like DMF or DMSO) are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can help.
-
Q2: My TLC and/or HPLC analysis shows multiple spots/peaks after purification. How do I identify and remove them?
A: The presence of multiple spots indicates that your purification strategy was not optimal for the specific impurity profile of your crude product. Identifying the impurity is the first step to removing it.
Table 1: Common Impurities and Removal Strategies
| Impurity | Identification | Recommended Purification Method | Causality & Expert Insight |
| Unreacted Nitrile | Typically less polar than the tetrazine product. Can be identified by comparing with a standard of the starting material on TLC/HPLC. | Flash Column Chromatography | This is a common issue when using a stoichiometric amount of the nitrile. The unreacted starting material is usually easily separated due to a significant polarity difference. |
| Dihydrotetrazine Intermediate | Often has a similar polarity to the final product but lacks the characteristic color. Can be confirmed by LC-MS. | Re-subject the mixture to oxidation conditions (e.g., NaNO₂/AcOH) before re-purification.[3] | Incomplete oxidation is the root cause. It is often easier to push the reaction to completion than to separate the dihydro-intermediate chromatographically. |
| Symmetrical Byproducts (in asymmetrical synthesis) | These byproducts have very similar polarities to the desired unsymmetrical tetrazine, making separation difficult.[6] | Preparative HPLC is often required.[5] | When synthesizing an unsymmetrical tetrazine (R1-Tz-R2) from two different nitriles, a statistical mixture of R1-Tz-R1, R2-Tz-R2, and the desired R1-Tz-R2 is often formed.[3][6] Flash chromatography may not provide sufficient resolution. |
Q3: My yield is extremely low after flash column chromatography. Where did my product go?
A: Low recovery from silica gel chromatography is a frequent complaint. The highly polar nature of the nitrogen-rich tetrazine and pyridyl groups can lead to strong interactions with the acidic silica gel surface.
-
Causality—Irreversible Adsorption: The lone pairs on the pyridine and tetrazine nitrogens can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or "streaking."
-
Causality—On-Column Degradation: The acidic nature of standard silica gel can catalyze the degradation of sensitive tetrazine derivatives during the prolonged time it takes for elution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low chromatography yield.
Q4: The vibrant color of my purified tetrazine faded upon storage. Is it decomposing?
A: Yes, a loss of color is a definitive sign of decomposition. The color is due to the extended π-system of the tetrazine ring, and its disappearance indicates that the ring has been compromised.
-
Causality—Stability: While many tetrazines are stable, they are not indefinitely so. They are susceptible to degradation by light, strong acids, and some nucleophiles.[4][5] Stability is highly dependent on the substituents.
-
Best Practices for Storage:
-
Solid State: Store the purified compound as a solid whenever possible.
-
Inert Atmosphere: Backfill the storage vial with an inert gas like argon or nitrogen.
-
Temperature: Store at low temperatures (-20°C is common).[7]
-
Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light.[7]
-
Frequently Asked Questions (FAQs)
What is the best general-purpose purification method for DPT and its derivatives?
There is no single "best" method; the choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. Flash column chromatography is the most common initial method for removing bulk impurities. For highly challenging separations or to achieve >98% purity for biological applications, preparative HPLC is often necessary.[5][7] Recrystallization can be effective if a suitable solvent system is found and the impurities have different solubility profiles.
How do I select the right purification technique?
The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
What analytical techniques should I use to confirm the purity of my final product?
A combination of methods is essential to ensure identity and purity.
-
RP-HPLC: A single, sharp peak on a reverse-phase HPLC is a strong indicator of high purity (typically >95%).[7]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are distinct from the product.[5][8]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the molecule.[5][7]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.[9]
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This method is ideal for purifying multi-gram quantities of tetrazines where there is a reasonable difference in polarity between the product and impurities.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate using various solvent systems. Your goal is to find a system where the desired tetrazine product has an Rf value of approximately 0.2-0.4 and is well-separated from all impurities.
Table 2: Recommended Starting Solvent Systems for TLC
| Polarity of Tetrazine | Mobile Phase System |
| Low to Medium | Hexanes : Ethyl Acetate (Gradient from 9:1 to 1:1) |
| Medium to High | Dichloromethane : Methanol (Gradient from 100:0 to 95:5) |
| High / Basic | Dichloromethane : Methanol with 0.5% Triethylamine |
2. Column Packing:
- Select a column of appropriate size for your sample amount (typically a 40-100:1 ratio of silica gel to crude product by weight).
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
- Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
3. Sample Loading:
- Dry Loading (Recommended): Dissolve your crude product in a minimal amount of solvent (e.g., DCM). Add a small amount of silica gel (approx. 2-3 times the weight of your product) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
- Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.
4. Elution and Fraction Collection:
- Begin eluting with the low-polarity mobile phase, applying pressure with a pump or air line.
- Collect fractions in test tubes. The brightly colored tetrazine band should be easy to visualize.
- Gradually increase the polarity of the mobile phase as needed to elute your product.
- Monitor the collected fractions by TLC to identify those containing the pure product.
5. Product Isolation:
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator.
- Place the resulting solid under high vacuum to remove any residual solvent.
Protocol 2: Preparative HPLC
This technique is essential for separating closely related impurities or for achieving the highest possible purity (<99%).[5]
1. Analytical Method Development:
- Using an analytical HPLC system, develop a separation method. A C18 column is a common starting point.
- Screen mobile phases, typically a gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol. The use of TFA can sometimes lead to the isolation of the product as a TFA salt.[5]
- Optimize the gradient to achieve baseline separation of your product from all impurities.
2. Scaling to Preparative Scale:
- Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase.
- Adjust the flow rate and gradient time according to the larger column dimensions.
- Dissolve the sample in the mobile phase or a compatible solvent like DMSO, ensuring it is fully dissolved and filtered before injection.
3. Fraction Collection and Isolation:
- Collect fractions corresponding to the product peak, guided by the UV detector.
- Combine the pure fractions.
- Lyophilize (freeze-dry) the combined fractions to remove the aqueous mobile phase. This is often necessary for water-soluble derivatives and avoids heating the sample.[5]
References
-
Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. PLoS ONE. Available at: [Link]
-
Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research. Available at: [Link]
-
Li, J., et al. (2021). Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications. Organic Chemistry Frontiers. Available at: [Link]
-
Karver, M. R., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Bioconjugate Chemistry. Available at: [Link]
-
Yin, Z., et al. (2024). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. Topics in Current Chemistry. Available at: [Link]
-
El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences. Available at: [Link]
-
Reddit. (2022). Tetrazine Synthesis Low Yield. r/Chempros. Available at: [Link]
-
Kaur, N., et al. (2023). Solid-Phase Synthesis of s-Tetrazines. Organic Letters. Available at: [Link]
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- 9. chemimpex.com [chemimpex.com]
effect of pH on the reactivity of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effect of pH on DPT Reactivity
Introduction to DPT and the Importance of pH
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine, commonly known as DPT, is a highly reactive dienophile used extensively in bioorthogonal chemistry, particularly in inverse-electron-demand Diels-Alder (iEDDA) reactions.[1] Its electron-deficient nature, a result of the electron-withdrawing pyridyl substituents, leads to rapid reaction kinetics with a variety of dienophiles.[2] However, the pH of the reaction medium is a critical parameter that can significantly influence both the reactivity and stability of DPT. Understanding and controlling the pH is paramount for obtaining reproducible and optimal results in applications ranging from cellular imaging to drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for iEDDA reactions with DPT?
The optimal pH for iEDDA reactions involving DPT is highly dependent on the specific dienophile being used and the desired outcome of the experiment. For many common dienophiles, such as trans-cyclooctene (TCO) and norbornene derivatives, reactions can proceed efficiently at a physiological pH of around 7.4. However, for certain applications, adjusting the pH can be advantageous. For instance, with some dienophiles, the reaction rate can be accelerated under acidic conditions.[3]
Q2: How does acidic pH affect the reactivity of DPT?
In acidic environments, the pyridyl nitrogen atoms of DPT can become protonated. This protonation increases the electron-withdrawing capacity of the pyridyl groups, which in turn lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the tetrazine ring.[4] According to frontier molecular orbital theory, a lower LUMO energy of the diene leads to a smaller energy gap between the diene's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO), resulting in an accelerated reaction rate.[5] One study has shown that the reaction of DPT with an arylethynyltrifluoroborate dienophile is significantly accelerated at a pH below 2, which is attributed to the protonation of the pyridyl moieties.[3]
It is important to note that the predicted pKa of DPT is very low (around -1.77), suggesting that significant protonation in the ground state would only occur under strongly acidic conditions.[6] The observed rate enhancement at moderately acidic pH may be due to protonation being more favorable in the transition state of the Diels-Alder reaction.
Q3: What happens to DPT reactivity at basic pH?
While acidic conditions can enhance reactivity, basic pH is generally detrimental to DPT stability. Tetrazines, particularly electron-deficient ones like DPT, are susceptible to degradation in aqueous basic solutions.[7] This degradation leads to a loss of the characteristic pink-red color of the tetrazine and a reduction in its concentration, which will negatively impact the yield of the desired iEDDA product. Therefore, prolonged exposure of DPT to basic conditions should be avoided.
Q4: My DPT solution is losing its color. What could be the cause?
The fading of the pink-red color of a DPT solution is a common indicator of its degradation. This is often observed in aqueous buffers, especially at neutral to basic pH. DPT is known to be relatively unstable in aqueous environments, with significant degradation reported over a 12-hour period.[8] To minimize degradation, it is recommended to prepare fresh solutions of DPT immediately before use and to store stock solutions in an anhydrous organic solvent such as DMSO. If the reaction must be performed in an aqueous buffer, it is advisable to minimize the time the DPT is in the solution before the addition of the dienophile.
Q5: I am observing a slow reaction or low yield. How can I troubleshoot this?
Several factors can contribute to a slow reaction or low yield. Here's a troubleshooting guide:
-
Verify pH: For dienophiles that are not sensitive to pH, a physiological pH of ~7.4 is a good starting point. If you are using a dienophile that may benefit from acidic conditions, consider carefully lowering the pH. However, be mindful of the stability of your biomolecules at lower pH.
-
Check DPT Integrity: As mentioned, DPT can degrade in aqueous solutions. Ensure your DPT solution is fresh and has not lost its color. Running a UV-Vis spectrum to check the characteristic absorbance of the tetrazine can confirm its integrity.
-
Increase Reactant Concentration: The iEDDA reaction is bimolecular, and its rate is dependent on the concentration of both DPT and the dienophile.[7] If you are working at very low concentrations, the reaction time will be longer.
-
Dienophile Choice: The reactivity of the dienophile plays a significant role. Strained alkenes and alkynes like TCO and bicyclononyne (BCN) react much faster with DPT than less strained dienophiles like norbornene.[2][5]
The pH-Dependent Reactivity of DPT: A Mechanistic View
The effect of pH on the reactivity of DPT is rooted in the electronic properties of the molecule. The following diagram illustrates the proposed mechanism for the pH-mediated enhancement of DPT's reactivity in iEDDA reactions.
Caption: pH effect on DPT reactivity and stability.
Experimental Protocols
General Protocol for iEDDA Reaction with DPT
This protocol provides a general guideline for performing an iEDDA reaction with DPT. The specific concentrations and reaction times may need to be optimized for your particular application.
Materials:
-
This compound (DPT)
-
Dienophile of interest (e.g., TCO- or norbornene-functionalized molecule)
-
Anhydrous DMSO
-
Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline - PBS)
-
Reaction vessel
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of DPT in anhydrous DMSO (e.g., 10 mM). Store in a desiccated environment at -20°C for long-term storage.
-
Prepare a stock solution of your dienophile in a compatible solvent (e.g., DMSO or the reaction buffer) at a known concentration.
-
-
Reaction Setup:
-
In a reaction vessel, add the desired amount of the dienophile solution.
-
If necessary, add additional reaction buffer to achieve the desired final volume and concentration.
-
Immediately before starting the reaction, add the DPT stock solution to the reaction mixture. It is often recommended to use a slight molar excess of DPT (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the dienophile.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by the disappearance of the pink-red color of the DPT.
-
Alternatively, the reaction can be monitored by UV-Vis spectroscopy by following the decrease in the absorbance of DPT at its λmax (typically around 520-540 nm).
-
For quantitative analysis, techniques such as HPLC or LC-MS can be used.
-
-
Work-up and Analysis:
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques if necessary.
-
Characterize the product using appropriate analytical methods (e.g., NMR, mass spectrometry).
-
Protocol for Assessing DPT Stability in Aqueous Buffers
This protocol allows for the assessment of DPT stability at a given pH.
Materials:
-
DPT
-
Anhydrous DMSO
-
Aqueous buffer of the desired pH
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a DPT solution:
-
Prepare a stock solution of DPT in anhydrous DMSO (e.g., 10 mM).
-
Dilute the DPT stock solution in the aqueous buffer of interest to a final concentration that gives a measurable absorbance in the UV-Vis spectrophotometer (e.g., 50 µM).
-
-
Monitor Absorbance:
-
Immediately after preparing the solution, measure the initial absorbance of the DPT at its λmax.
-
Continue to measure the absorbance at regular time intervals (e.g., every 30 minutes) over a period of several hours.
-
-
Data Analysis:
-
Plot the absorbance (or percentage of remaining DPT) as a function of time.
-
From this plot, you can determine the half-life of DPT in that specific buffer.
-
Quantitative Data Summary
The following table summarizes the key effects of pH on the reactivity and stability of DPT based on available literature.
| Parameter | Acidic pH (< ~4) | Neutral pH (~7.4) | Basic pH (> 8) |
| DPT Reactivity | Increased (with certain dienophiles)[3] | Baseline | Decreased (due to degradation) |
| DPT Stability | Generally stable | Relatively unstable (significant degradation over 12h)[8] | Highly unstable [7] |
| Mechanism of Reactivity Change | Protonation of pyridyl groups enhances electron-withdrawing effect[3] | Unprotonated DPT | - |
| Primary Concern | Potential for acid-catalyzed degradation of other reaction components | DPT degradation over time | Rapid DPT degradation |
Conclusion
The pH of the reaction medium is a critical factor to consider when working with this compound. While acidic conditions can enhance the rate of iEDDA reactions with certain dienophiles, the inherent instability of DPT in aqueous solutions, particularly at neutral and basic pH, presents a significant challenge. By understanding the principles outlined in this guide and by carefully controlling the experimental conditions, researchers can effectively troubleshoot potential issues and harness the full potential of DPT in their bioorthogonal applications. For optimal results, it is always recommended to use freshly prepared DPT solutions and to empirically determine the ideal pH for your specific reaction system.
References
-
Shvydkiv, O., et al. (2021). Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions. Bioconjugate Chemistry. [Link]
-
Shvydkiv, O., et al. (2021). Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions. PMC. [Link]
-
Wang, M., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. NIH. [Link]
-
Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing. [Link]
-
Knall, A. C., et al. (2014). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. NIH. [Link]
-
van der Vlist, J., et al. (2017). Fast and pH-Independent Elimination of trans-Cyclooctene by Using Aminoethyl-Functionalized Tetrazines. Leiden University Libraries Catalogue. [Link]
-
Knall, A. C., et al. (2014). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. OUCI. [Link]
-
El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences. [Link]
-
PubChem. (2024). 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Player in Advanced Organic Synthesis and Catalysis. [Link]
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- 3. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing the Reactivity-Stability Trade-Off of Substituted Tetrazines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted tetrazines. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to help you navigate the inherent reactivity-stability trade-off of these powerful bioorthogonal tools. Our goal is to empower you with the knowledge to make informed decisions in your experimental design, leading to more successful and reproducible outcomes.
Introduction: The Tetrazine Conundrum
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics.[1][2] However, the very electronic properties that make tetrazines highly reactive also render them susceptible to degradation in aqueous environments.[1][3] This delicate balance, known as the reactivity-stability trade-off, is a critical consideration in the design and application of tetrazine-based probes.[1][3] This guide will provide practical solutions to common challenges encountered when working with substituted tetrazines.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during experiments with substituted tetrazines.
Q1: My tetrazine-TCO ligation reaction is giving a low yield. What are the most likely causes?
A1: Low yields in tetrazine-TCO ligations can stem from several factors. A systematic approach to troubleshooting is recommended.[4] Key areas to investigate include:
-
Reagent Quality and Stability:
-
Tetrazine Degradation: Tetrazines, particularly those with strong electron-withdrawing groups, can degrade in aqueous media, especially at basic pH or in the presence of nucleophiles like thiols (e.g., DTT).[5][6] It is crucial to prepare tetrazine solutions fresh and protect them from light.[6]
-
TCO Instability: TCO can isomerize to its less reactive cis-isomer.[4] This can be accelerated by exposure to thiols or certain components in cell culture media.[6] Use freshly prepared or properly stored TCO reagents.[4]
-
-
Reaction Conditions:
-
Solvent Choice: While the reaction can occur in aqueous buffers, organic solvents like DMSO or DMF are often preferred for hydrophobic molecules.[4] For biological applications, a co-solvent system may be necessary.[4]
-
pH: The ligation is generally efficient between pH 6.0 and 9.0.[4][6] However, if you are using NHS esters for labeling, avoid amine-containing buffers like Tris or glycine.[4][6]
-
-
Stoichiometry: An incorrect molar ratio of tetrazine to TCO can lead to an incomplete reaction. A slight excess of the tetrazine is often recommended.[6]
Q2: How do I choose the right substituted tetrazine for my application?
A2: The choice of tetrazine depends on the specific requirements of your experiment, balancing the need for rapid kinetics with sufficient stability.
-
For applications requiring very fast kinetics (e.g., live-cell imaging of low-abundance targets): Highly reactive tetrazines, such as those with 2-pyridyl substituents, are often used.[7] However, be mindful of their limited stability in biological media.[7]
-
For applications requiring longer incubation times (e.g., pretargeted imaging): More stable tetrazines, such as those with alkyl or phenyl substituents, are preferable, even though they exhibit slower reaction rates.[3][8]
-
A recent development to overcome the trade-off: Triazolyl-tetrazines have been shown to exhibit both high reactivity and improved physiological stability.[9][10]
Q3: My tetrazine appears to be degrading during storage. What are the proper storage conditions?
A3: Proper storage is critical to maintaining the integrity of your tetrazine reagents.
-
Solid Form: Store solid tetrazines at -20°C, protected from light and moisture.[4][5]
-
Stock Solutions: Prepare stock solutions in a dry, amine-free organic solvent like DMF or DMSO.[5] It is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.[5] Before opening a vial of solid tetrazine, allow it to warm to room temperature to prevent condensation.[4]
Q4: Can I monitor the progress of my tetrazine ligation reaction?
A4: Yes. The disappearance of the characteristic pink/red color of the tetrazine can be monitored by UV-Vis spectroscopy (typically around 520-540 nm) to follow the reaction progress.[11][12] LC-MS can also be used to monitor the formation of the product and the consumption of reactants.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific experimental hurdles.
Guide 1: Low Ligation Efficiency in a Bioconjugation Reaction
Problem: You are attempting to conjugate a tetrazine-modified small molecule to a TCO-labeled antibody, but the final yield of the antibody-drug conjugate (ADC) is low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in tetrazine-TCO bioconjugation.
Detailed Steps:
-
Assess Reagent Quality:
-
Protocol: Prepare a fresh solution of your tetrazine-modified molecule. Analyze both the fresh and old solutions by HPLC or LC-MS to check for degradation products. Similarly, ensure your TCO-labeled antibody has been stored correctly and used within its recommended shelf life.
-
Causality: Tetrazines can degrade via hydrolysis or reaction with nucleophiles, while TCOs can isomerize to a non-reactive form.[4][6] Using fresh, high-quality reagents is the first and most crucial step.
-
-
Optimize Reaction Conditions:
-
Protocol:
-
Solvent: If your small molecule is hydrophobic, ensure you are using a sufficient amount of an organic co-solvent (e.g., DMSO, DMF) to maintain its solubility in the aqueous reaction buffer.[4]
-
pH: Confirm the pH of your reaction buffer is between 6.0 and 9.0.[6] If labeling was performed using an NHS ester, ensure a switch to an amine-free buffer for the ligation step.[6]
-
Stoichiometry: Perform small-scale analytical reactions with varying molar ratios of the tetrazine-molecule to the TCO-antibody (e.g., 1.1:1, 1.5:1, 2:1) to determine the optimal ratio for your specific system.[6]
-
-
Causality: The reaction environment significantly impacts ligation efficiency. Proper solubilization ensures reactants are available, the correct pH prevents side reactions and degradation, and an optimized molar ratio drives the reaction to completion.[4][6]
-
-
Review Purification Protocol:
-
Protocol: After the reaction, carefully analyze all fractions from your purification process (e.g., size exclusion chromatography) to determine if the product is being lost during this step. Consider if your purification method is appropriate for separating the ADC from unreacted components.
-
Causality: Product loss during purification is a common source of low final yields. Optimizing the purification strategy is essential for isolating the desired product efficiently.
-
Guide 2: Unexpected Side Products or Background Labeling
Problem: You observe non-specific labeling or the formation of unexpected side products in your live-cell imaging experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-specific labeling in live-cell experiments.
Detailed Steps:
-
Evaluate Tetrazine Stability in Media:
-
Protocol: Incubate your chosen tetrazine in your complete cell culture medium at 37°C for the duration of your experiment. Analyze samples at different time points by HPLC or LC-MS to assess its stability.
-
Causality: Components in cell culture media, such as nucleophiles (e.g., glutathione), can lead to the degradation of highly reactive tetrazines, potentially generating fluorescent byproducts or reactive intermediates that contribute to background signal.[13]
-
-
Assess Dienophile Specificity:
-
Protocol: Perform a control experiment where you treat your cells only with the TCO-labeled component (without adding the tetrazine). Analyze for any background signal.
-
Causality: While TCOs are generally bioorthogonal, some highly strained derivatives may exhibit low levels of off-target reactivity. Ensuring the dienophile itself is not contributing to the background is a critical control.
-
-
Optimize Incubation Conditions:
-
Protocol:
-
Concentration: Titrate the concentration of your tetrazine probe to find the lowest effective concentration that still provides a robust signal.
-
Time: Reduce the incubation time to the minimum required for sufficient labeling.
-
-
Causality: Higher concentrations and longer incubation times increase the probability of off-target reactions and the accumulation of degradation products.[14]
-
Data Summaries
Table 1: Reactivity and Stability of Common Tetrazine Scaffolds
| Tetrazine Substituent | Relative Reactivity (k₂) | Relative Stability (Half-life in PBS) | Key Characteristics | Reference(s) |
| H-tetrazine (monosubstituted) | High | Moderate | Good balance of reactivity and stability, sterically less hindered. | [15] |
| Methyl | Low | High | More stable but slower reacting. | [3][12] |
| Phenyl | Moderate | Moderate | A common scaffold with tunable electronics via ring substitution. | [12][16] |
| 3,6-di-(2-pyridyl) | Very High | Low | Extremely fast kinetics, but prone to degradation. | [7][17] |
| Triazolyl | High | High | A newer scaffold that defies the typical reactivity-stability trade-off. | [9][10] |
Note: Relative reactivities and stabilities are generalizations. Absolute values can vary significantly based on the specific dienophile, reaction conditions, and the full molecular structure.
Conclusion
Managing the reactivity-stability trade-off of substituted tetrazines is a nuanced but achievable challenge. By understanding the underlying principles of tetrazine chemistry and employing a systematic approach to troubleshooting, researchers can harness the full potential of this powerful bioorthogonal reaction. This guide provides a foundation for addressing common experimental issues. For further in-depth understanding, we encourage you to consult the cited literature.
References
-
Wienkes, P. J., et al. (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters, 55(34), 4763-4766. [Link]
-
Kovács, E., et al. (2010). Computational Study on the Reactivity of Tetrazines toward Organometallic Reagents. The Journal of Organic Chemistry, 75(15), 5262-5271. [Link]
-
Svatunek, D., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(18), 8171-8177. [Link]
-
Knorr, G., et al. (2022). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry, 33(4), 678-688. [Link]
-
Devaraj, N. K., et al. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Angewandte Chemie International Edition, 47(47), 9070-9073. [Link]
-
Knorr, G., et al. (2022). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry, 33(4), 678-688. [Link]
-
Wang, H., et al. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 51(5), 1059-1070. [Link]
-
Májek, M., & Trtúšek, M. (2024). Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. RSC Chemical Biology, 5, 238-245. [Link]
-
Májek, M., & Trtúšek, M. (2024). Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. RSC Chemical Biology, 5, 238-245. [Link]
-
Svatunek, D., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(18), 8171-8177. [Link]
-
Svatunek, D., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(18), 8171-8177. [Link]
-
Wienkes, P. J., et al. (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and dipyridin-2-yl-1,2,4,5-tetrazine. Graz University of Technology Research Portal. [Link]
-
Meyer, J. P., et al. (2022). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Pharmaceuticals, 15(9), 1089. [Link]
-
Wienkes, P. J., et al. (2014). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. OUCI. [Link]
-
Yang, H., et al. (2024). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. JACS Au, 4(6), 2005-2013. [Link]
-
Yang, H., et al. (2024). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. JACS Au, 4(6), 2005-2013. [Link]
-
Karver, M. R., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 23(8), 1644-1655. [Link]
-
Coin, I., et al. (2018). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Current Protocols in Chemical Biology, 10(1), 1-26. [Link]
-
Guo, Y., et al. (2011). Decomposition of excited electronic state s-tetrazine and its energetic derivatives. The Journal of Chemical Physics, 134(2), 024317. [Link]
-
Wu, H., & Devaraj, N. K. (2016). Tetrazines in Inverse-Electron-Demand Diels–Alder Cycloadditions and Their Use in Biology. Topics in Current Chemistry, 374(2), 19. [Link]
-
Oxley, J. C., et al. (2000). Decomposition Pathways of Some 3,6-Substituted s-Tetrazines. The Journal of Physical Chemistry A, 104(41), 9191-9196. [Link]
-
Oliveira, B. L., et al. (2023). Solid-Phase Synthesis of s-Tetrazines. Organic Letters, 25(17), 3042-3046. [Link]
-
Oxley, J. C., et al. (2000). Decomposition pathways of some 3,6-substituted s-tetrazines. DigitalCommons@URI. [Link]
-
Oliveira, B. L., et al. (2023). Solid-Phase Synthesis of s-Tetrazines. Organic Letters, 25(17), 3042-3046. [Link]
-
Kim, D., et al. (2021). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. Bioconjugate Chemistry, 32(10), 2245-2254. [Link]
-
Boger, D. L., & Schaum, R. P. (2016). Synthesis, characterization, and cycloaddition reactivity of a monocyclic aromatic 1,2,3,5-tetrazine. Tetrahedron, 72(46), 7355-7365. [Link]
-
Oliveira, B. L., et al. (2023). Solid-Phase Synthesis of s-Tetrazines. Organic Letters, 25(17), 3042-3046. [Link]
-
Kaihoh, T., et al. (1988). The Degradation Pathway of 1,2,3,4-Tetrazine. Chemical and Pharmaceutical Bulletin, 36(10), 3904-3909. [Link]
-
Wu, H., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Chemistry, 14, 1057-1066. [Link]
-
Versteegen, R. M., et al. (2013). Stability of tetrazine-bearing amino acids under SPPS conditions: applications for peptide synthesis. Organic & Biomolecular Chemistry, 11(42), 7284-7291. [Link]
-
Zeglis, B. M., et al. (2013). Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox. Theranostics, 3(9), 655-657. [Link]
-
Lim, S. M., & Kim, Y. (2017). Tetrazine ligation for chemical proteomics. BMB Reports, 50(6), 285-293. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine during storage
Welcome to the technical support center for 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and best practices for the handling and storage of DPT to ensure the integrity and reproducibility of your experiments.
I. Introduction to this compound (DPT) and its Stability
This compound (DPT) is a highly reactive, electron-deficient heteroaromatic compound extensively used in bioorthogonal chemistry. Its rapid kinetics in inverse electron-demand Diels-Alder (IEDDA) reactions make it an invaluable tool for bioconjugation, live-cell imaging, and drug delivery.[1][2] However, the very electronic properties that make DPT a potent reagent also render it susceptible to degradation under certain conditions. The electron-withdrawing nature of the pyridyl substituents, which accelerates the desired IEDDA reaction, can also increase the compound's susceptibility to nucleophilic attack and hydrolysis, particularly in aqueous environments.[1][2][3]
A common trade-off in tetrazine chemistry is the inverse relationship between reactivity and stability.[4] Highly reactive tetrazines, like DPT, are often less stable than their more electron-rich counterparts. Therefore, understanding and controlling the storage and handling conditions of DPT is paramount to achieving reliable and reproducible experimental outcomes.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid DPT?
A1: For long-term storage, solid DPT should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C and protected from light.[5] These conditions minimize exposure to moisture, oxygen, and light, which are the primary environmental factors that can contribute to degradation over time.
Q2: How should I prepare a stock solution of DPT?
A2: It is recommended to prepare stock solutions of DPT in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: How stable is DPT in aqueous buffers like PBS?
A3: DPT exhibits limited stability in aqueous solutions, and the rate of degradation is pH-dependent. Generally, tetrazines are more stable at neutral or slightly acidic pH and can degrade more rapidly under basic conditions.[6] For pyridyl-substituted tetrazines, significant degradation can be observed in PBS (pH 7.4) at 37°C over a period of hours.[3] It is crucial to use freshly prepared aqueous solutions of DPT for your experiments.
Q4: Can I use DPT in live-cell imaging experiments?
A4: Yes, DPT is widely used for live-cell imaging due to its excellent reactivity and cell permeability. However, due to its limited stability in aqueous media, it is advisable to minimize the incubation time to what is necessary for the desired reaction to occur. For longer-term studies, consider using a more stable tetrazine derivative or a photocaged version.
Q5: My DPT solution has changed color from pink/red to yellow/colorless. What does this mean?
A5: A color change from the characteristic pink/red of the tetrazine to yellow or colorless is a strong indication of degradation. The color of tetrazines is due to the extended conjugated system of the tetrazine ring. Degradation, through processes like hydrolysis or reaction with nucleophiles, disrupts this conjugation, leading to a loss of color.[7] If you observe a color change, the solution should be discarded.
III. Troubleshooting Guide
This section addresses common issues encountered during the storage and use of DPT.
Issue 1: Low or No Product Yield in Bioorthogonal Reactions
| Potential Cause | Troubleshooting Steps & Rationale |
| Degradation of DPT stock solution | 1. Prepare fresh stock solutions: DPT in solution, even in anhydrous solvents, can degrade over time, especially if exposed to moisture. Prepare fresh solutions from solid material for critical experiments. 2. Aliquot stock solutions: Store stock solutions in small, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture. |
| Degradation of DPT in aqueous reaction buffer | 1. Minimize incubation time: Prepare the aqueous solution of DPT immediately before use and add it to the reaction mixture as the last step. 2. Optimize reaction concentration: Higher concentrations of reactants can lead to faster reaction kinetics, potentially outcompeting the degradation of DPT. 3. Control the pH: If your experimental system allows, perform the reaction at a neutral or slightly acidic pH to improve DPT stability.[6] |
| Reaction with nucleophiles in the sample | 1. Assess for side reactions: In complex biological samples, nucleophiles such as thiols (e.g., from cysteine residues or glutathione) can react with and consume DPT.[8] Analyze your reaction mixture by HPLC or mass spectrometry for potential adducts. 2. Consider thiol scavengers: In acellular experiments, the use of a thiol-scavenging reagent that does not interfere with your primary reaction may be beneficial. |
Issue 2: Inconsistent or Irreproducible Experimental Results
| Potential Cause | Troubleshooting Steps & Rationale |
| Variable purity of solid DPT | 1. Verify purity upon receipt: The purity of DPT can vary between batches and suppliers. It is good practice to verify the purity of a new batch of DPT using HPLC or ¹H NMR before use.[9][10] 2. Store solid DPT properly: Ensure that solid DPT is stored under an inert atmosphere at -20°C and protected from light to prevent degradation during storage.[5] |
| Inconsistent concentration of DPT solutions | 1. Use calibrated equipment: Ensure that balances and pipettes are properly calibrated for accurate preparation of stock solutions. 2. Protect from light: DPT can be light-sensitive. Prepare and handle solutions in a fume hood with the sash down or in amber vials to minimize light exposure. |
| Presence of impurities | 1. Check for common impurities: The synthesis of DPT can result in impurities such as the corresponding dihydrotetrazine. These impurities may have different reactivity and stability profiles. A Certificate of Analysis (CoA) from the supplier should provide information on purity.[9] 2. Purify if necessary: If significant impurities are detected, purification by column chromatography or recrystallization may be necessary. |
IV. Experimental Protocols
Protocol 1: Assessment of DPT Purity by RP-HPLC
This protocol provides a general method for determining the purity of DPT using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound (DPT)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV-Vis detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of DPT.
-
Dissolve the DPT in 1 mL of DMSO to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 50 µg/mL.
-
-
HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 520 nm (The peak for DPT should be visible at both wavelengths, while many degradation products will lose the 520 nm absorbance).
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of DPT as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Stability Assessment of DPT in Aqueous Buffer
This protocol describes a method to evaluate the stability of DPT in a common biological buffer (PBS, pH 7.4) at 37°C.
Materials:
-
DPT stock solution in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system as described in Protocol 1
-
Incubator at 37°C
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add the appropriate volume of PBS (pH 7.4).
-
Spike in the DPT stock solution to a final concentration of 100 µM. Vortex briefly to mix.
-
-
Incubation and Sampling:
-
Incubate the solution at 37°C.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench any further degradation by diluting the aliquot in the HPLC mobile phase and proceed with HPLC analysis or freeze the sample at -80°C for later analysis.
-
-
HPLC Analysis:
-
Analyze each sample by RP-HPLC according to Protocol 1.
-
-
Data Analysis:
-
Determine the peak area of the DPT peak at each time point.
-
Normalize the peak areas to the t=0 time point to determine the percentage of DPT remaining.
-
Plot the percentage of DPT remaining versus time.
-
Calculate the half-life (t₁/₂) of DPT under these conditions by fitting the data to a first-order decay model.
-
V. Visualization of Degradation and Storage Workflows
Diagram 1: Potential Degradation Pathways of DPT
Caption: Potential degradation pathways for DPT.
Diagram 2: Recommended Storage and Handling Workflow
Caption: Recommended workflow for storing and handling DPT.
VI. References
-
Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270. [Link]
-
Versteegen, R. M., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Journal of the American Chemical Society, 140(40), 13011-13020. [Link]
-
Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Harvard DASH.[Link]
-
El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7(18), 2661-2665. [Link]
-
Understanding 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine: Purity, Price, and Procurement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Das, S., et al. (2015). 1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous medium. RSC Advances, 5(10), 7374-7381. [Link]
-
Li, J., & Chen, P. R. (2016). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 49(7), 1433–1442. [Link]
-
Zhang, G., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules, 25(23), 5696. [Link]
-
Wzgarda-Raj, K., et al. (2017). Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1164–1167. [Link]
-
Tribedi, P., et al. (2018). This compound (pytz)-capped silver nanoparticles (TzAgNPs) inhibit biofilm formation of Pseudomonas aeruginosa: a potential approach toward breaking the wall of biofilm through reactive oxygen species (ROS) generation. Folia Microbiologica, 63(6), 763–772. [Link]
-
UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). (n.d.). ResearchGate. [Link]
Sources
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 3,6-Dimethyl-N,N-bis-(pyridin-2-yl)-1,2,4,5-tetra-zine-1,4-dicarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Radiolabeling Tetrazines for Pretargeted Imaging
Welcome to the technical support center for the optimization of radiolabeling tetrazines. This resource is designed for researchers, scientists, and drug development professionals engaged in pretargeted imaging. Here, you will find practical guidance, troubleshooting tips, and in-depth explanations to enhance the success of your radiolabeling experiments. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a radiolabeled tetrazine and a trans-cyclooctene (TCO)-tagged targeting vector is a cornerstone of modern pretargeted imaging, offering a powerful method to achieve high image contrast.[1][2][3] This guide is structured to address common challenges and provide solutions grounded in established scientific principles.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the radiolabeling of tetrazines.
Q1: What is the most significant factor influencing the success of a tetrazine radiolabeling reaction?
A1: While several factors are critical, the purity and stability of the tetrazine precursor are paramount. Tetrazines, particularly highly reactive derivatives, can be sensitive to harsh conditions and may degrade during synthesis or storage.[2] Ensuring the use of a high-purity precursor, stored under appropriate conditions (e.g., protected from light and moisture), is the first step toward a successful radiolabeling outcome.
Q2: Which radionuclide is best suited for my pretargeted imaging study?
A2: The choice of radionuclide depends on the specific application and the pharmacokinetics of your targeting vector.
-
Fluorine-18 (¹⁸F) is the most widely used PET isotope due to its near-ideal nuclear properties, including a 110-minute half-life that is suitable for many applications and allows for off-site production and distribution.[1][4]
-
Gallium-68 (⁶⁸Ga) , with its shorter half-life of 68 minutes, is an excellent choice for imaging agents with rapid pharmacokinetics and is conveniently available from a benchtop ⁶⁸Ge/⁶⁸Ga generator.[5][6][7]
-
Other radionuclides like Copper-64 (⁶⁴Cu) , Zirconium-89 (⁸⁹Zr) , and Indium-111 (¹¹¹In) have also been successfully used for labeling tetrazines, each offering unique half-lives and decay characteristics suitable for different experimental windows.[4][8]
Q3: How do I choose the right chelator for radiometal labeling of my tetrazine?
A3: The chelator must form a stable complex with the chosen radiometal under mild conditions to prevent degradation of the tetrazine.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a versatile chelator for a variety of radiometals, including ⁶⁴Cu, ⁶⁸Ga, and ¹¹¹In.[5][9]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its derivatives are also commonly used.[10]
-
HBED-CC has been shown to be efficient for ⁶⁸Ga labeling under milder conditions compared to DOTA.[5]
-
THP (trishydroxypyridinone) is a newer chelator that allows for rapid and stable labeling with ⁶⁸Ga at room temperature.[6][11]
Q4: What are the typical radiochemical yields (RCYs) I can expect?
A4: RCYs can vary significantly depending on the radionuclide, labeling method, and tetrazine structure.
-
For ¹⁸F-labeling , direct aromatic fluorination using stannane precursors can yield RCYs of up to 25%.[12] Optimization of parameters like temperature, precursor amount, and catalyst can increase the RCY by approximately 30%.[1][13][14]
-
For ⁶⁸Ga-labeling , RCYs greater than 90% have been reported with chelators like HBED-CC and THP.[5][6]
-
With other radiometals like ¹¹¹In and ²²⁵Ac , high RCYs can also be achieved with appropriate chelators like DOTA.[9]
Q5: How can I assess the stability of my radiolabeled tetrazine?
A5: Stability should be evaluated both in vitro and in vivo.
-
In vitro stability is typically assessed by incubating the radiolabeled tetrazine in phosphate-buffered saline (PBS) and plasma at 37°C, with analysis by radio-TLC or radio-HPLC at various time points.[15]
-
In vivo stability can be inferred from biodistribution studies in animal models, where the retention of the radiolabel in non-target tissues is monitored over time.[16]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the optimization of tetrazine radiolabeling.
Problem 1: Low Radiochemical Yield (RCY)
A low RCY is one of the most frequent challenges. The underlying cause can often be traced back to one or more of the following factors:
| Potential Cause | Recommended Action & Rationale |
| Degradation of Tetrazine Precursor | Action: Verify the purity of the precursor using HPLC and mass spectrometry. Store precursors in a desiccator, protected from light. Rationale: Highly reactive tetrazines can be susceptible to degradation, especially under harsh conditions or prolonged storage.[2] |
| Suboptimal Reaction Temperature | Action: Optimize the reaction temperature. For instance, in copper-mediated ¹⁸F-fluorination, temperatures around 100°C are often optimal.[1][13][14] For radiometal labeling with chelators like THP, room temperature may be sufficient.[6] Rationale: Temperature significantly influences reaction kinetics. Too low a temperature can lead to incomplete reaction, while excessive heat can cause degradation of the tetrazine. |
| Incorrect Precursor Concentration | Action: Titrate the amount of precursor used in the reaction. Rationale: An insufficient amount of precursor will naturally lead to a low yield. However, an excessive amount can sometimes lead to side reactions or complicate purification. |
| Inefficient [¹⁸F]Fluoride Elution | Action: Optimize the preconditioning and elution of the anion exchange cartridge. Using eluents like Bu₄NOTf can improve elution efficiency and subsequent radiochemical conversion.[2] Rationale: Inefficient trapping and release of [¹⁸F]fluoride from the cartridge will result in a lower amount of available radionuclide for the reaction.[2] |
| Inappropriate pH | Action: Adjust the pH of the reaction mixture. For many radiometal chelations, a pH range of 4-5 is optimal. For ¹⁸F-labeling, the basicity of the reaction is a critical parameter to control.[17] Rationale: The pH affects both the stability of the tetrazine and the efficiency of the radiolabeling reaction. |
| Presence of Metal Contaminants | Action: Use metal-free buffers and reaction vessels, especially for radiometal labeling. Rationale: Trace metal contaminants can compete with the radionuclide for the chelator, reducing the RCY. |
Problem 2: Low Radiochemical Purity (RCP)
Low RCP indicates the presence of radioactive impurities, which can compromise imaging results.
| Potential Cause | Recommended Action & Rationale |
| Formation of Side Products | Action: Optimize reaction conditions (temperature, time, pH) to minimize side product formation. For ¹⁸F-labeling, using milder conditions can prevent the degradation of sensitive tetrazines.[18] Rationale: Harsh reaction conditions can lead to the decomposition of the tetrazine or the formation of undesired radiolabeled species. |
| Incomplete Reaction | Action: Increase the reaction time or temperature (within the stability limits of the tetrazine). Ensure an appropriate molar ratio of reactants. Rationale: An incomplete reaction will leave unreacted radiolabel, which needs to be removed during purification. |
| Ineffective Purification | Action: Optimize the purification method. Reversed-phase HPLC is a robust method for separating the desired product from impurities.[19] Solid-phase extraction (SPE) cartridges (e.g., C18) can also be effective for purification.[10] Rationale: The purification step is critical for removing both radioactive and non-radioactive impurities. |
| Formation of Dihydropyridazine Intermediate | Action: After the IEDDA reaction, heat the reaction mixture in an aqueous solution (≥95% water) at 60°C for at least 10 minutes in the presence of air. Rationale: The IEDDA reaction can form a metastable dihydropyridazine intermediate. Gentle heating in the presence of air promotes its conversion to the stable, oxidized pyridazine product.[20][21] |
Problem 3: Poor In Vivo Performance (e.g., High Background Signal)
Even with high RCY and RCP, the performance of the radiolabeled tetrazine in vivo can be suboptimal.
| Potential Cause | Recommended Action & Rationale |
| High Lipophilicity of the Tetrazine | Action: Incorporate hydrophilic linkers (e.g., PEG) into the tetrazine structure. Rationale: Highly lipophilic tetrazines tend to have high non-specific binding and slow clearance from the body, leading to a poor target-to-background ratio.[12] |
| In Vivo Instability of the Radiolabel | Action: Choose a more stable chelator for radiometals. For ¹⁸F-labeling, ensure the C-¹⁸F bond is stable under physiological conditions. Rationale: If the radiolabel detaches from the tetrazine in vivo, it will distribute non-specifically, increasing background signal. |
| In Vivo Instability of the Tetrazine Ring | Action: Select tetrazine scaffolds with higher physiological stability. Electron-donating groups on the tetrazine can increase stability.[22] Rationale: The tetrazine ring itself can be susceptible to degradation in vivo, leading to loss of reactivity with the TCO-tagged vector. |
| Suboptimal Reaction Kinetics | Action: Use a more reactive tetrazine derivative. Electron-withdrawing groups on the tetrazine can increase the reaction rate with TCO.[4] Rationale: The in vivo click reaction needs to be rapid to compete with the clearance of the radiolabeled tetrazine from the body. |
| Isomerization of trans-Cyclooctene (TCO) | Action: Ensure the TCO-tagged targeting vector is stable. The presence of protein-bound copper can promote the isomerization of TCO to the less reactive cis-cyclooctene.[23] Rationale: The IEDDA reaction is specific for the trans isomer of cyclooctene. |
Experimental Protocols
Protocol 1: General Procedure for ⁶⁸Ga-Labeling of a DOTA-Tetrazine Conjugate
This protocol provides a general guideline. Optimal conditions may vary depending on the specific DOTA-tetrazine conjugate.
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
pH Adjustment: Add 1 M sodium acetate buffer to the ⁶⁸Ga eluate to adjust the pH to 4.0-4.5.
-
Labeling Reaction: Add the DOTA-tetrazine conjugate (typically 5-20 nmol) to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Quality Control: Analyze the radiochemical purity of the product using radio-HPLC or radio-TLC.
-
Purification: If necessary, purify the ⁶⁸Ga-DOTA-tetrazine using a C18 SPE cartridge.
Protocol 2: General Procedure for Copper-Mediated ¹⁸F-Fluorination of a Stannane-Tetrazine Precursor
This is a representative protocol; specific parameters should be optimized for each precursor.[1][2][13][14]
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride into the reaction vessel with a suitable eluent (e.g., a solution of Bu₄NOTf in methanol).
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Labeling Reaction: Add the stannane-tetrazine precursor and a copper catalyst (e.g., Cu(OTf)₂py₄) dissolved in an anhydrous aprotic solvent (e.g., DMA) to the dried [¹⁸F]fluoride.
-
Incubation: Heat the reaction mixture at 100-120°C for 10-15 minutes.
-
Quenching and Dilution: Cool the reaction mixture and dilute with a suitable solvent for HPLC purification.
-
Purification: Purify the [¹⁸F]labeled tetrazine using semi-preparative HPLC.
-
Formulation: Collect the product fraction, remove the HPLC solvent, and formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
Visualizations
Pretargeted Imaging Workflow
Caption: Workflow of a typical pretargeted imaging experiment.
Troubleshooting Logic for Low Radiochemical Yield
Sources
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Direct Aromatic 18F-Labeling of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and ex vivo biodistribution of two 68Ga-labeled tetrazine tracers: Comparison of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 7. [68Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Evaluation of 99mTc-labeled Tridentate Chelates for Pre-targeting Using Bioorthogonal Chemistry [jove.com]
- 9. Development of a multi faceted platform containing a tetrazine, fluorophore and chelator: synthesis, characterization, radiolabeling, and immuno-SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Direct Aromatic 18F-Labeling of Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. In vitro and in vivo evaluation of a tetrazine-conjugated poly-L-lysine effector molecule labeled with astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. EP4056546A1 - Aliphatic 18f-radiolabeling of a tetrazine precursor - Google Patents [patents.google.com]
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- 21. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels-Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
The Superior Reaction Kinetics of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine in Bioorthogonal Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of chemical biology and drug development, the ability to selectively and efficiently label biomolecules in their native environment is paramount. The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for bioorthogonal chemistry, offering exceptional reaction rates and high specificity.[1][2][3] Among the diverse family of tetrazine reagents, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT) has garnered significant attention for its remarkable kinetic properties. This guide provides an in-depth, objective comparison of the reaction kinetics of DPT with other commonly employed tetrazines, supported by experimental data, to inform the selection of the optimal reagent for your research needs.
The Critical Role of Substituents in Tetrazine Reactivity
The reactivity of 1,2,4,5-tetrazines in iEDDA reactions is fundamentally governed by the energy gap between the lowest unoccupied molecular orbital (LUMO) of the tetrazine and the highest occupied molecular orbital (HOMO) of the dienophile.[1] The substituents at the 3 and 6 positions of the tetrazine ring play a crucial role in modulating this LUMO energy. Electron-withdrawing groups (EWGs) lower the LUMO energy, thereby accelerating the reaction, while electron-donating groups (EDGs) have the opposite effect, leading to slower reaction rates.[1]
The pyridyl groups in DPT are strongly electron-withdrawing, which significantly enhances its reactivity compared to tetrazines bearing less electron-withdrawing or electron-donating substituents.[4] This electronic effect is a key determinant of the exceptionally fast kinetics observed for DPT.
Comparative Kinetic Data: DPT vs. Other Tetrazines
The performance of a tetrazine in a bioorthogonal ligation is best quantified by its second-order rate constant (k₂). The following table summarizes the k₂ values for the reaction of DPT and other representative tetrazines with commonly used dienophiles, such as trans-cyclooctene (TCO) and bicyclo[6.1.0]non-4-yne (BCN).
| Tetrazine | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
| This compound (DPT) | trans-cyclooctene (TCO) | 2000 | 9:1 MeOH/water | [2][5][6][7] |
| This compound (DPT) | Bicyclononyne (BCN) | 118 | MeOH | [4] |
| 3,6-Diphenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~3-10 | Various | |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | MeOH | [4] |
| 3-(p-Aminophenyl)-6-phenyl-1,2,4,5-tetrazine | Not Specified | Slower than diphenyltetrazine | Not Specified | [1] |
| 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 1.4 | MeOH | [4] |
| 3-(Pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 | MeOH | [4] |
Analysis of the Data: The data clearly demonstrates the superior reactivity of DPT. For instance, the reaction of DPT with TCO is orders of magnitude faster than that of 3,6-diphenyl-1,2,4,5-tetrazine.[4][6][7] Similarly, with BCN as the dienophile, DPT exhibits a 37-fold improvement in reaction rate compared to its diphenyl counterpart.[4] This enhanced reactivity is crucial for applications requiring rapid labeling at low concentrations of reactants, a common scenario in biological systems.
The Dienophile: A Key Partner in Fast Reactions
While the focus of this guide is on the tetrazine component, it is important to acknowledge the profound impact of the dienophile on the overall reaction kinetics. Strained alkenes and alkynes are essential for achieving the fast rates characteristic of iEDDA reactions.[8] Trans-cyclooctene (TCO) and its derivatives are particularly noteworthy for their high reactivity, which is attributed to their significant ring strain.[5][9][10] The combination of a highly reactive tetrazine like DPT with a strained dienophile like TCO results in exceptionally fast bioorthogonal ligations.[2][6][7]
Experimental Protocol: Determination of Second-Order Rate Constants
Accurate determination of kinetic data is essential for the objective comparison of different tetrazine derivatives. The following protocol outlines a standard method for measuring second-order rate constants using UV-Vis spectrophotometry under pseudo-first-order conditions.
Materials:
-
This compound (DPT) stock solution (e.g., 1 mM in DMSO)
-
Dienophile (e.g., TCO) stock solution (e.g., 20 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer (a stopped-flow instrument is recommended for very fast reactions)
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the DPT and dienophile stock solutions in the reaction buffer. To ensure pseudo-first-order kinetics, the concentration of the dienophile should be at least 10-fold higher than the DPT concentration.
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of DPT, which is typically in the range of 510-550 nm.[11]
-
Reaction Initiation and Monitoring:
-
For a standard spectrophotometer, add the dienophile solution to a cuvette, followed by the DPT solution. Mix rapidly and immediately begin recording the absorbance at set time intervals.
-
For a stopped-flow spectrophotometer, load the DPT and dienophile solutions into separate syringes and inject them into the mixing chamber to initiate the reaction. The instrument will automatically record the absorbance decay over time.[11]
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the DPT concentration. Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear fit is the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the dienophile used in excess: k₂ = k_obs / [Dienophile][1][11]
-
Diagram of the Experimental Workflow:
Caption: Workflow for determining second-order rate constants.
The Underlying Mechanism: Inverse Electron-Demand Diels-Alder Reaction
The reaction between a tetrazine and a dienophile proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, driving the reaction to completion.
Caption: The iEDDA reaction mechanism.
Stability Considerations
While high reactivity is desirable, the stability of the tetrazine reagent in aqueous environments is also a critical factor, particularly for in vivo applications. DPT exhibits good stability under physiological conditions, making it a robust tool for biological studies.[5][9] It is generally more stable than some of the most reactive, yet less stable, tetrazine derivatives. This balance of high reactivity and sufficient stability is a key advantage of DPT.
Conclusion
This compound stands out as a superior reagent for bioorthogonal chemistry due to its exceptionally fast reaction kinetics, which are a direct result of the electron-withdrawing nature of its pyridyl substituents. The comparative data presented in this guide unequivocally demonstrates its kinetic advantage over many other tetrazine derivatives. This high reactivity, coupled with its good stability, makes DPT an excellent choice for a wide range of applications, from in vitro protein labeling to in vivo imaging and drug delivery. By understanding the principles of tetrazine reactivity and utilizing robust kinetic analysis protocols, researchers can confidently select DPT to accelerate their scientific discoveries.
References
- A Comparative Analysis of Reaction Kinetics: Amino-Substituted vs. Aryl-Substituted Tetrazines in Bioorthogonal Chemistry - Benchchem.
- Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC - NIH.
- 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - NIH.
- trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC - NIH.
- A Comparative Guide to the Kinetic Analysis of Tetrazine Derivatives with Trans-Cyclooctene (TCO) - Benchchem.
- Dienophiles for tetrazine bioorthogonal reaction and corresponding... - ResearchGate.
- Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine–trans-Cyclooctene Ligation - American Chemical Society.
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- The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications - ProQuest.
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A Senior Application Scientist's Guide to the Bioorthogonal Reactivity of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (Dp-Tet)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a premier tool for its exceptional speed and specificity within complex biological systems.[1][2] At the heart of this chemistry lies the tetrazine moiety, a tunable diene whose performance is dictated by the substituents at its 3 and 6 positions. This guide provides an in-depth validation of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (Dp-Tet), a highly reactive variant, and objectively compares its performance against key alternatives to inform the rational design of your next bioconjugation experiment.
The Principle of Reactivity: Why Pyridyl Substitution Matters
The IEDDA reaction is governed by the electronic properties of the tetrazine ring.[3] The reaction rate is accelerated when the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO) energy is lowered, making it more electrophilic and thus more reactive toward an electron-rich dienophile like a strained alkene.[3][4]
The structure of Dp-Tet features two pyridyl rings directly attached to the tetrazine core. Pyridine is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom within the aromatic ring.[5] This dual substitution significantly lowers the LUMO energy of the Dp-Tet core compared to tetrazines bearing neutral (e.g., phenyl) or electron-donating (e.g., alkyl) groups.[3][6] This fundamental electronic property is the primary driver behind Dp-Tet's exceptionally fast reaction kinetics, making it a state-of-the-art reagent for time-critical applications.[7]
Caption: Electronic tuning of tetrazine reactivity.
Performance Comparison: Kinetics and the Stability Trade-Off
The selection of a bioorthogonal pair is a critical decision balancing the need for rapid ligation against the requirement for sufficient stability in the physiological environment. Highly reactive tetrazines are often more prone to degradation.[8][9][10]
Reaction Kinetics
Dp-Tet exhibits some of the fastest kinetics in the bioorthogonal toolkit, particularly when paired with highly strained dienophiles like trans-cyclooctene (TCO).[11][12][13] This rapid rate allows for efficient labeling at nanomolar concentrations, a crucial advantage for in vivo applications where reagent concentrations are inherently low.[2][14]
The table below compares the second-order rate constants (k₂) of Dp-Tet and other representative tetrazines with various common dienophiles.
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |
| 3,6-di(pyridin-2-yl)- (Dp-Tet) | TCO | ~2,000 | 9:1 Methanol/Water | [11][12][15] |
| 3,6-di(pyridin-2-yl)- (Dp-Tet) | BCN | 118 | Methanol | [5] |
| Methyl-substituted Tetrazine | TCO-PEG4 | 463 | PBS (pH 7.4), 37°C | [16] |
| Phenyl-substituted Tetrazine | BCN | 3.6 | Methanol | [3] |
| Hydrogen-substituted Tetrazine | TCO | 26,000 | PBS, 37°C | [8] |
Note: TCO = trans-cyclooctene; BCN = Bicyclononyne. Rate constants can vary based on specific derivatives and reaction conditions.
Stability in Biological Media
The high reactivity of Dp-Tet, conferred by its electron-deficient core, also renders it more susceptible to nucleophilic attack and degradation in aqueous environments compared to more electron-rich tetrazines.[9][17] While alkyl-substituted tetrazines exhibit the highest stability, they do so at the cost of significantly slower kinetics.[8] Dp-Tet's stability is often sufficient for experiments conducted over several hours, but for applications requiring probe integrity over days, a more stable, albeit slower, tetrazine might be preferable. This inherent trade-off is a critical design consideration.[1][10]
Comparative Analysis with Other Bioorthogonal Chemistries
While the IEDDA reaction is a cornerstone of the field, other bioorthogonal ligations offer different advantages.
| Reaction | Reagent 1 | Reagent 2 | Typical k₂ (M⁻¹s⁻¹) | Key Features |
| Tetrazine Ligation (IEDDA) | Dp-Tet | TCO | ~2,000 - 26,000 | Extremely fast, catalyst-free, irreversible (N₂ release).[8][18][19] |
| SPAAC | Azide | Cyclooctyne (e.g., DIBAC) | 0.1 - 1 | Widely used, very stable reagents, catalyst-free.[18][20] |
| SPANC | Nitrone | Cyclooctyne | 10 - 60 | Faster than SPAAC, stable reagents.[18] |
| Oxime Ligation | Aldehyde/Ketone | Aminooxy | 10⁻² - 10⁻³ | Reversible linkage, useful for dynamic systems.[14] |
The data clearly positions the Dp-Tet/TCO ligation as the premier choice for applications demanding the absolute fastest reaction rates.[21]
Experimental Validation Protocols
To ensure scientific integrity, protocols must be self-validating. The following are detailed methodologies for characterizing the performance of Dp-Tet.
Protocol 1: Determination of Second-Order Rate Constant (k₂) via UV-Vis Spectroscopy
This protocol leverages the distinct color of the tetrazine chromophore, which disappears upon reaction, allowing for straightforward spectroscopic monitoring.[10][19]
Objective: To determine the second-order rate constant (k₂) for the reaction between Dp-Tet and a dienophile (e.g., TCO) under pseudo-first-order conditions.
Materials:
-
This compound (Dp-Tet)
-
Dienophile of interest (e.g., TCO-PEG4)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO for stock solutions
-
Temperature-controlled UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of Dp-Tet in anhydrous DMSO.
-
Prepare a 100 mM stock solution of the TCO derivative in anhydrous DMSO.
-
-
Determine λ_max:
-
Dilute the Dp-Tet stock solution in the reaction buffer to a final concentration of 100 µM.
-
Scan the absorbance from 400-600 nm to determine the maximum absorbance wavelength (λ_max), which is typically around 520 nm for Dp-Tet.
-
-
Kinetic Measurement (Pseudo-First-Order):
-
Equilibrate the spectrophotometer and a quartz cuvette containing 1 mL of reaction buffer to 37°C.
-
Add Dp-Tet to the cuvette to a final concentration of 50 µM. Record the initial absorbance (A₀) at λ_max.
-
To initiate the reaction, add the TCO stock solution to achieve a final concentration of at least 500 µM (a 10-fold excess is critical for pseudo-first-order kinetics). Mix rapidly by pipetting.
-
Immediately begin monitoring the decrease in absorbance at λ_max over time, recording data points every 1-5 seconds until the absorbance stabilizes (reaction completion).
-
-
Data Analysis:
-
Plot ln(A_t / A₀) versus time (in seconds), where A_t is the absorbance at time t.
-
The data should fit a linear model. The negative of the slope of this line is the observed pseudo-first-order rate constant (k_obs) in s⁻¹.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Dienophile] .
-
Repeat the experiment with several different excess concentrations of the dienophile to ensure the calculated k₂ is consistent.
-
Caption: Workflow for UV-Vis spectroscopic kinetic analysis.
Protocol 2: Assessment of Dp-Tet Stability in Aqueous Buffer
Objective: To determine the half-life (t₁/₂) of Dp-Tet in a physiologically relevant buffer.
Materials:
-
Same as Protocol 1, excluding the dienophile.
-
96-well clear-bottom plate and plate reader (optional, for higher throughput).
Methodology:
-
Preparation:
-
Prepare a solution of Dp-Tet at a final concentration of 100 µM in the test buffer (e.g., PBS, pH 7.4).
-
-
Incubation and Monitoring:
-
Incubate the solution at 37°C.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the absorbance of the solution at the λ_max determined previously.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Fit the data to a first-order decay model (A_t = A₀ * e^(-kt)) to determine the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k .
-
Conclusion and Recommendations
This compound stands out as a premier bioorthogonal reagent for applications where reaction speed is the paramount concern. Its electron-deficient nature, imparted by the dual pyridyl substituents, drives exceptionally fast IEDDA kinetics with strained dienophiles like TCO.[5][7] This makes it the tool of choice for:
-
In vivo PET imaging: Where rapid conjugation to a pre-targeted antibody is necessary before the radionuclide decays.[10]
-
Live-cell imaging of low-abundance targets: Where high reaction efficiency is needed to generate a detectable signal from minimal starting material.[9]
-
Time-resolved studies: Where cellular processes must be captured at specific, rapid time points.
However, researchers must remain cognizant of the reactivity-stability trade-off.[7][10] For long-term experiments ( > 24 hours) or in environments with high concentrations of nucleophiles, a more stable tetrazine derivative, such as a methyl- or phenyl-substituted variant, may provide more reliable results despite its slower kinetics.[8][9] The validation protocols provided herein offer a robust framework for any laboratory to characterize and select the optimal tetrazine for their specific experimental context, ensuring both accuracy and reproducibility.
References
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- A Comparative Guide to Tetrazine Derivatives for Bioorthogonal Labeling. Benchchem.
- Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. PMC - NIH.
- Tetrazine-TCO Ligation Protocol. BroadPharm.
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. ACS Publications.
- Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. PMC - NIH.
- 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. NIH.
- Comparison of state-of-the-art bio-orthogonal reactions with respect to... ResearchGate.
- Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. ACS Publications.
- A Head-to-Head Comparison of Tetrazines for In Vivo Bioorthogonal Applications. Benchchem.
- Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox. PMC - NIH.
- Technical Support Center: Monitoring Tetrazine-TCO Ligation. Benchchem.
- Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers.
- Bioorthogonal chemistry. Wikipedia.
- Bioorthogonal Chemistry.
- Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. PMC - NIH.
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- Designing Bioorthogonal Reactions for Biomedical Applications. PMC - PubMed Central.
- Kinetic Analysis of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine with Various Dienophiles: A Comparative Guide. Benchchem.
- The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers.
- Constructing new bioorthogonal reagents and reactions. eScholarship.
- Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. ACS Publications.
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Harvard DASH.
- Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. RSC Publishing.
- Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society.
- Bioorthogonal chemistry. Springer Nature Experiments.
- Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity | Request PDF. ResearchGate.
- Bioorthogonal Reactions in Bioimaging. PMC - NIH.
- Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate.
- Constructing new bioorthogonal reagents and reactions. PMC - NIH.
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96%. Fisher Scientific.
- 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications. Organic & Biomolecular Chemistry (RSC Publishing).
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comparative analysis of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine and 3,6-diphenyl-1,2,4,5-tetrazine
An In-Depth Comparative Guide to 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine and 3,6-diphenyl-1,2,4,5-tetrazine for Bioorthogonal Applications
Introduction: The Central Role of Tetrazines in Bioorthogonal Chemistry
The advent of bioorthogonal chemistry has provided researchers with a powerful toolkit to probe biological systems in their native state. Among the most potent of these reactions is the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of modern chemical biology for its exceptional speed and specificity.[1] This reaction typically involves an electron-deficient 1,2,4,5-tetrazine (the diene) and a strained, electron-rich dienophile, such as a trans-cyclooctene (TCO).[2] The choice of substituents on the tetrazine ring is paramount, as it dictates the molecule's reactivity, stability, and photophysical properties, thereby defining its suitability for applications ranging from in vivo imaging to targeted drug delivery.[3][4]
This guide presents a detailed comparative analysis of two canonical diaryl-s-tetrazines: 3,6-diphenyl-1,2,4,5-tetrazine (DPhT) and its heteroaromatic analogue, this compound (DPT). While structurally similar, the replacement of phenyl rings with pyridyl rings induces profound changes in the molecule's electronic landscape, leading to significant performance differences. This analysis will provide researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to select the optimal tetrazine for their specific research objectives.
Structural and Physicochemical Properties: A Foundation for Performance
At a glance, DPT and DPhT share a core s-tetrazine structure, but the inclusion of nitrogen atoms in the pyridyl rings of DPT is a critical distinction. This seemingly minor change has significant consequences for the molecules' physical and chemical behavior.
| Property | This compound (DPT) | 3,6-Diphenyl-1,2,4,5-tetrazine (DPhT) |
| Molecular Formula | C₁₂H₈N₆ | C₁₄H₁₀N₄ |
| Molecular Weight | 236.24 g/mol | 234.26 g/mol |
| Appearance | Purple / Red-brown crystalline solid | Red / Purple crystalline solid |
| Melting Point | ~225 °C (decomposes) | ~196 °C |
| Solubility | Slightly soluble in water; soluble in DMF, DMSO.[5] | Insoluble in water; soluble in polar organic solvents like DMSO and ethanol.[3][6] |
Table 1: Comparison of the fundamental physicochemical properties of DPT and DPhT.
The higher melting point of DPT suggests stronger intermolecular forces in its crystal lattice. More importantly for biological applications, the pyridyl nitrogen atoms in DPT can act as hydrogen bond acceptors, slightly improving its aqueous solubility compared to the highly hydrophobic DPhT, which is practically insoluble in pure water.[6]
The Dichotomy of Reactivity and Stability
The central theme in selecting a tetrazine for bioorthogonal applications is the inherent trade-off between reaction kinetics and stability.[1][3] Electron-withdrawing substituents accelerate the iEDDA reaction but often render the tetrazine core more susceptible to degradation in aqueous environments. The comparison between DPT and DPhT provides a classic illustration of this principle.
Reaction Kinetics: The Pyridyl Advantage
The rate of the iEDDA reaction is governed by frontier molecular orbital (FMO) theory.[1] Specifically, a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (e.g., TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine leads to a faster reaction.
The nitrogen atom within the pyridyl ring is more electronegative than a carbon atom in a phenyl ring, exerting a significant electron-withdrawing inductive effect. This effect lowers the LUMO energy of the DPT tetrazine core more than the phenyl groups do for DPhT. Consequently, DPT exhibits dramatically accelerated reaction kinetics.[4][7]
Experimental data provides a striking quantification of this electronic effect. When reacted with bicyclononyne (BCN), DPT is approximately 37 times more reactive than DPhT.[7] This disparity is maintained with the more biologically relevant trans-cyclooctene (TCO) dienophiles.
| Tetrazine | Dienophile | Solvent | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| DPhT | BCN | Methanol | 3.6[7] |
| DPT | BCN | Methanol | 118[7] |
| DPhT | s-TCO | Methanol | 3,100[8] |
| DPT | s-TCO | 9:1 Methanol/Water | ~2,000[8] |
| DPT | water-soluble TCO | Not Specified | 3,300,000 ± 40,000[8] |
Table 2: Comparative reaction kinetics of DPT and DPhT with strained dienophiles. Note: s-TCO is a highly strained, cis-fused cyclopropane TCO derivative. Rate constants are highly dependent on the specific dienophile structure and solvent conditions.
The extremely high rate constant for DPT with a water-soluble TCO derivative underscores its suitability for applications where reactions must proceed rapidly at very low, micromolar concentrations, as is common in living systems.[8]
Aqueous Stability: The Cost of High Reactivity
The enhanced electrophilicity of the DPT ring, which is responsible for its high reactivity, also makes it more susceptible to nucleophilic attack by water or other biological nucleophiles. This leads to a significantly lower stability in aqueous physiological conditions compared to DPhT.
Experimental studies have shown that DPT is "rather unstable," with 60-85% of the compound degrading after 12 hours in a phosphate-buffered saline (PBS) solution at 37 °C.[5][9] In contrast, the more electron-rich and less reactive DPhT is considerably more robust, with over 75% of the compound remaining intact under the same conditions.[5]
This trade-off is a critical consideration in experimental design.
-
DPT is the reagent of choice for time-critical applications, such as pre-targeted PET imaging with short-lived radionuclides, where the ligation must be completed within minutes to a few hours.[4]
-
DPhT is better suited for long-term experiments, such as tracking cell populations over several days, where the bioorthogonal probe must remain stable in the biological milieu for extended periods before the ligation event.
Photophysical Properties: Application in Fluorogenic Probes
A powerful application of tetrazine chemistry is the creation of "turn-on" fluorescent probes.[10] The tetrazine moiety is an efficient quencher of fluorescence, often through a resonance energy transfer (RET) mechanism.[11] When a fluorophore is conjugated to a tetrazine, its emission is suppressed. The iEDDA reaction destroys the tetrazine's extended π-system, eliminating its quenching ability and restoring the fluorophore's native fluorescence.[1][11]
The "turn-on" ratio, or the fold-increase in fluorescence, depends on several factors, including the quenching efficiency of the tetrazine and the quantum yield of the final dihydropyridazine product. While both DPT and DPhT can be used in this context, the choice of dienophile can significantly impact the outcome. Reactions with strained alkynes, for instance, lead to a pyridazine product which has been shown to be a less effective quencher than the dihydropyridazine product formed from reactions with TCO, resulting in higher contrast ratios.[11] For applications requiring maximal signal-to-background, this is an important mechanistic consideration.
Experimental Protocols and Methodologies
To ensure scientific integrity, the protocols described are designed as self-validating systems.
Protocol 1: Synthesis of this compound (DPT)
This protocol is adapted from established literature procedures. The causality behind the steps is to first form a dihydrotetrazine intermediate from the nitrile precursor and hydrazine, followed by a mild oxidation to yield the aromatic tetrazine.
Materials:
-
2-cyanopyridine
-
Hydrazine hydrate (95%+)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Concentrated nitric acid
-
Sodium bicarbonate
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Intermediate Formation: Dissolve 2-cyanopyridine (1 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (4 eq) to the solution.
-
Reflux the mixture for 6-8 hours. The reaction progress can be monitored by TLC. An orange solid intermediate (dianhydride) should precipitate.
-
Cool the reaction mixture and collect the solid by filtration. Wash the solid several times with cold ethanol to remove unreacted starting material.
-
Oxidation: Dissolve the collected orange solid in a minimal amount of glacial acetic acid in a flask placed in an ice bath. Causality: The acidic medium facilitates the oxidation, while the low temperature controls the reaction rate and prevents side reactions.
-
Slowly add concentrated nitric acid dropwise (approx. 0.5 mL per gram of intermediate) while maintaining the temperature at 0-5 °C. Stir vigorously. Self-Validation: The solution should change color, indicating the formation of the purple tetrazine.
-
After the addition is complete, stir for an additional 15-20 minutes.
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Carefully neutralize the solution to a slightly alkaline pH with solid sodium bicarbonate. Causality: Neutralization precipitates the product and prepares it for extraction.
-
Extract the aqueous mixture twice with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield DPT as a purple solid.
-
Purification: The crude product can be further purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Kinetic Analysis of a Tetrazine-TCO Reaction via Stopped-Flow Spectrophotometry
This protocol allows for the precise determination of second-order rate constants for fast bioorthogonal reactions.[12]
Instrumentation:
-
Stopped-flow spectrophotometer equipped with a UV-Vis detector.
Procedure:
-
Solution Preparation: Prepare a stock solution of the tetrazine (DPT or DPhT) in the desired solvent (e.g., DPBS/acetonitrile co-solvent). Prepare a separate stock solution of the TCO derivative at a known concentration in the same solvent.
-
Instrument Setup: Set the spectrophotometer to monitor the reaction at the λₘₐₓ of the tetrazine's n→π* transition (typically 520-540 nm), where the dihydropyridazine product does not absorb.[2]
-
Kinetic Run: Load the tetrazine solution into one syringe of the stopped-flow instrument and the TCO solution into the other. To ensure pseudo-first-order conditions, the TCO concentration should be at least 10-fold in excess of the tetrazine concentration.
-
Initiate the run. The instrument will rapidly mix the two solutions, and data acquisition will begin immediately, recording the decrease in absorbance at the specified wavelength over time.
-
Data Analysis:
-
Fit the resulting absorbance decay curve to a single-exponential function to obtain the observed rate constant, k_obs.
-
Repeat the experiment using several different excess concentrations of TCO.
-
Plot the obtained k_obs values against the concentration of TCO.
-
The slope of the resulting linear plot is the second-order rate constant, k₂. Self-Validation: The plot of k_obs vs. [TCO] should be linear and pass through the origin, confirming the reaction is second-order overall.
-
Conclusion and Recommendations
The choice between this compound and 3,6-diphenyl-1,2,4,5-tetrazine is not a matter of one being superior, but rather of selecting the right tool for the specific biological question and experimental constraints.
-
Choose this compound (DPT) for:
-
Speed-dependent applications: When the bioorthogonal reaction must proceed as quickly as possible, such as in pretargeted in vivo imaging or the capture of transient biological events.[4]
-
Low concentration conditions: When working with low abundance targets where high reactivity is needed to ensure efficient labeling.
-
-
Choose 3,6-Diphenyl-1,2,4,5-tetrazine (DPhT) for:
-
Long-term stability: For experiments that require the probe to remain intact and reactive for many hours or days in a physiological environment before ligation.[5]
-
Fundamental studies: As a well-characterized, stable, and reliable benchmark compound for comparing the reactivity of newly developed dienophiles or tetrazines.[7]
-
By understanding the fundamental trade-off between the enhanced reactivity and diminished stability conferred by the pyridyl substituents, researchers can make an informed and rational choice, leveraging the distinct advantages of each molecule to advance their work in chemical biology and drug development.
References
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Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. [Link]
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ResearchGate. (n.d.). Tetrazine derivatives studied: DPT (3,6-diphenyltetrazine), DAT... ResearchGate. [Link]
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Versteegen, R. M., et al. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. PMC. [Link]
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Steen, J., et al. (2020). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano. [Link]
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Wagner, A., et al. (2018). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry. [Link]
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Assessing the Efficiency of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine in Live-Cell Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of cellular biology, the ability to visualize and track biomolecules in their native environment is paramount. Live-cell imaging, powered by the convergence of advanced microscopy and innovative chemical biology tools, offers an unparalleled window into the dynamic processes of life. Among the arsenal of techniques available, bioorthogonal chemistry, and specifically the inverse-electron demand Diels-Alder (IEDDA) reaction, has emerged as a powerful strategy for labeling and imaging biomolecules with high specificity and minimal perturbation to the living system.[1][2]
At the heart of many of these applications lies a class of remarkable molecules: tetrazines. This guide provides an in-depth assessment of the efficiency of a particularly prominent tetrazine derivative, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (Py-Tet), for live-cell imaging. We will objectively compare its performance with other alternatives, supported by experimental data, and provide detailed protocols to empower you to make informed decisions for your research.
The Power of Py-Tet: A Tale of Reactivity and Fluorogenicity
The utility of any bioorthogonal probe hinges on a delicate balance of several key factors: reaction kinetics, stability, fluorogenic properties, and biocompatibility. Py-Tet, with its two electron-withdrawing pyridine rings, stands out for its exceptionally fast reaction rates in IEDDA cycloadditions, particularly with strained dienophiles like trans-cyclooctene (TCO).[3][4] This rapid ligation is crucial for capturing transient biological events and for achieving high labeling efficiency at low, physiologically compatible concentrations.[5]
The IEDDA reaction between a tetrazine and a dienophile, such as TCO, is a cornerstone of bioorthogonal chemistry.[1] This "click chemistry" reaction is catalyst-free and proceeds efficiently under physiological conditions, minimizing cellular disruption.[1]
dot
Caption: Inverse Electron Demand Diels-Alder (IEDDA) Reaction Workflow.
A significant advantage of many tetrazine-based probes is their fluorogenic nature. The tetrazine moiety often quenches the fluorescence of a conjugated fluorophore. Upon reaction with a dienophile, this quenching effect is released, leading to a "turn-on" of the fluorescent signal. This dramatically improves the signal-to-noise ratio, a critical factor in discerning true biological signals from background noise, often eliminating the need for wash steps that can be detrimental to live cells.
Performance Metrics: A Head-to-Head Comparison
To truly assess the efficiency of Py-Tet, we must compare its key performance indicators against those of other commonly used bioorthogonal probes. The choice of the ideal probe is application-dependent, and understanding these trade-offs is essential for experimental success.
| Probe System | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Key Advantages | Potential Limitations |
| This compound (Py-Tet) | ~2,000 - 22,000[4] | Exceptionally fast kinetics, ideal for rapid labeling at low concentrations. | Lower stability in aqueous solutions compared to some derivatives.[4][6] |
| 3-Methyl-6-phenyl-tetrazine (Me-Tet) | Slower than pyridyl derivatives | Good balance of reactivity and stability, suitable for longer incubation times. | Slower kinetics may not be suitable for all dynamic studies. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~0.1 - 1.0 | High stability of azide and alkyne functional groups. | Significantly slower reaction rates compared to fast tetrazine ligations. |
| Staudinger Ligation | ~0.001 - 0.01 | One of the first bioorthogonal reactions developed. | Very slow kinetics, often requiring higher concentrations and longer reaction times. |
Table 1: Comparative Analysis of Bioorthogonal Probes. This table highlights the trade-offs between reaction kinetics and stability for different bioorthogonal labeling strategies.
Experimental Deep Dive: Protocols for Success
The transition from theory to practice requires robust and validated protocols. Here, we provide detailed methodologies for key experiments in assessing and utilizing Py-Tet for live-cell imaging.
Protocol 1: Live-Cell Labeling with Py-Tet and TCO-Functionalized Biomolecules
This protocol outlines the general steps for labeling a target biomolecule, pre-functionalized with a TCO group, using a Py-Tet-fluorophore conjugate.
Materials:
-
Live cells expressing the TCO-tagged protein of interest, cultured on glass-bottom imaging dishes.
-
Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with serum and antibiotics).
-
Py-Tet conjugated to a suitable fluorophore (e.g., Py-Tet-SiR), dissolved in DMSO.
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C.
dot
Caption: General workflow for live-cell labeling using Py-Tet.
Procedure:
-
Cell Preparation: Culture your cells of interest on a glass-bottom imaging dish to an appropriate confluency. Ensure the cells are healthy and actively growing.
-
Probe Preparation: Prepare a working solution of the Py-Tet-fluorophore conjugate in pre-warmed live-cell imaging medium. The final concentration will need to be optimized for your specific application but typically ranges from 1-10 µM.
-
Labeling: Aspirate the culture medium from the cells and gently wash once with pre-warmed PBS. Add the Py-Tet-fluorophore working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator for a duration determined by the reaction kinetics and the desired labeling density. For the fast-reacting Py-Tet, incubation times of 5-30 minutes are often sufficient.
-
Washing (Optional): Due to the fluorogenic nature of the reaction, a wash step may not be necessary, which is a significant advantage for delicate live-cell experiments. However, if background fluorescence is a concern, gently wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: Immediately proceed to image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Protocol 2: In Vitro Cytotoxicity Assay
Assessing the potential toxicity of any exogenous probe is a critical step in validating its use for live-cell imaging. This protocol provides a general framework for an MTT assay to determine the IC50 value of Py-Tet and its pyridazine product.
Materials:
-
The cell line of interest.
-
Complete culture medium.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Test compounds: Py-Tet and the pre-synthesized 3,6-di(pyridin-2-yl)pyridazine-TCO adduct.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds (Py-Tet and the pyridazine product). Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that is relevant to your planned imaging experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Concluding Remarks: A Bright Future for Live-Cell Imaging
This compound stands as a powerful and efficient tool in the ever-expanding toolbox of the live-cell imaging specialist. Its rapid reaction kinetics and the fluorogenic nature of its ligation with dienophiles offer significant advantages for visualizing dynamic cellular processes with high signal-to-noise. However, as with any tool, a thorough understanding of its performance characteristics, including its stability and potential cytotoxicity, is essential for its effective and responsible application. By carefully considering the comparative data and adhering to robust experimental protocols, researchers can harness the full potential of Py-Tet to illuminate the intricate and dynamic world of the living cell.
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A Senior Application Scientist's Guide to the Characterization of Reaction Products from 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine and Dienophiles
Introduction: The Versatility of a Unique Tetrazine
In the landscape of modern chemical synthesis, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine, often abbreviated as DPT, stands out as a remarkably versatile building block.[1] Its electron-deficient tetrazine core, flanked by two electron-withdrawing pyridyl groups, makes it an exceptionally reactive diene in a class of reactions known as inverse-electron-demand Diels-Alder (iEDDA) cycloadditions.[1][2] This reactivity is the cornerstone of its widespread adoption in bioorthogonal chemistry, where it is used for "click" labeling of biomolecules in complex biological environments, and in materials science for the synthesis of novel coordination polymers and functional materials.[3][4][5]
This guide provides a comparative analysis of the reaction products derived from DPT and various classes of dienophiles. We will delve into the characterization of these products, present supporting experimental data to compare their formation, and offer detailed protocols. The focus is not just on the "what" but the "why"—exploring the causal relationships behind experimental choices to provide a robust, trustworthy, and authoritative resource for researchers, scientists, and drug development professionals.
The Core Mechanism: Inverse-Electron-Demand Diels-Alder Reaction
The fundamental reaction between DPT and a dienophile is a [4+2] cycloaddition. Unlike conventional Diels-Alder reactions, the iEDDA reaction is initiated between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the alkene, alkyne, etc.).[6] The reaction proceeds through a transient bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, irreversibly losing a molecule of dinitrogen gas (N₂) to form a stable, aromatic pyridazine derivative.[6][7] This expulsion of N₂ is a powerful thermodynamic driving force for the reaction.
The reaction rate is highly sensitive to the electronic properties of both the tetrazine and the dienophile. The electron-withdrawing pyridyl groups on DPT lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with dienophiles that have a high Highest Occupied Molecular Orbital (HOMO).[2][8]
Caption: General mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Comparative Analysis of Dienophiles and Their Products
The choice of dienophile is critical as it dictates the reaction kinetics and the functionality of the resulting pyridazine product.
Strained Alkenes and Alkynes (e.g., Norbornenes, TCO, BCN)
Strained dienophiles are the most common reaction partners for DPT, particularly in bioorthogonal applications. The ring strain in molecules like norbornenes, trans-cyclooctenes (TCO), and bicyclononynes (BCN) significantly raises the energy of their HOMO, leading to exceptionally fast reaction rates.[2][9]
-
Products: The reaction with alkenes like norbornene initially yields a 4,5-dihydropyridazine, which can subsequently be oxidized to the corresponding aromatic pyridazine.[6] Highly strained alkynes like BCN react to directly form the substituted pyridazine.
-
Performance: The reactivity of DPT with strained alkenes is among the fastest bioorthogonal reactions known. For instance, the second-order rate constant for the reaction of DPT with BCN is 118 M⁻¹s⁻¹, which is over 30 times faster than the reaction with the less electron-poor 3,6-diphenyl-1,2,4,5-tetrazine.[2] This rapid kinetics allows for labeling in biological systems at very low concentrations.
Cyclic Enol Ethers (e.g., 2,3-Dihydrofuran)
Cyclic enol ethers serve as effective dienophiles for DPT, providing a route to pyridazines with hydroxyalkyl substituents.[10]
-
Products: The reaction with 2,3-dihydrofuran yields 4-(2-hydroxyethyl)-3,6-di(pyridin-2-yl)pyridazine. The reaction proceeds through the typical cycloaddition-N₂ elimination pathway.
-
Performance: These reactions are generally slower than those with highly strained alkenes. The reaction of DPT with 10 equivalents of 2,3-dihydrofuran at room temperature reaches full conversion in about 10 minutes.[10] The reaction rate can be significantly accelerated by increasing the temperature or the excess of the dienophile.
Ketones and Aldehydes
An interesting and less conventional class of dienophiles are ketones and aldehydes. The reaction does not occur with the carbonyl compound directly but rather with its enol or enamine tautomer, which serves as the electron-rich dienophile.[7][11]
-
Products: This provides a direct route to substituted pyridazines from readily available carbonyl compounds. For example, cyclohexanone reacts with DPT in the presence of an L-proline catalyst to form a tetrahydro-cyclopenta[d]pyridazine product.[7]
-
Performance: These reactions often require elevated temperatures (e.g., 100 °C) or catalysis to facilitate the formation of the reactive enol/enamine intermediate.[7][11] Microwave-assisted synthesis has been shown to accelerate these cycloadditions significantly, reducing reaction times from days to hours.[11]
Quantitative Performance Comparison: Reaction Kinetics
The performance of different dienophiles is best compared by their second-order rate constants (k₂), which quantify the reaction speed. The disappearance of DPT's characteristic pink color (with a visible absorption maximum around 520 nm) provides a convenient method for monitoring reaction kinetics via UV-Vis spectrophotometry.[9][12]
| Dienophile Class | Specific Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |
| Strained Alkyne | Bicyclononyne (BCN) | 118 | Methanol | [2] |
| Strained Alkene | Norbornene | ~1 (relative comparison) | Varied | [2][9] |
| Unstrained Alkene | 1-Hexene | Significantly slower than norbornene | Varied | [9][13] |
| Cyclic Enol Ether | 2,3-Dihydrofuran | Rate depends on concentration/temp | CH₂Cl₂, Toluene | [10] |
Note: Direct comparison of all rate constants is challenging due to varying reaction conditions across different studies. The data presented highlights the significant enhancement in reactivity provided by strained systems.
Characterization of Reaction Products: A Multi-Faceted Approach
Validating the structure of the newly formed pyridazine is a critical step. A combination of analytical techniques provides a self-validating system for robust characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The disappearance of signals corresponding to the dienophile's double bond and the appearance of new aromatic signals in the pyridazine ring are key diagnostic markers.[4][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product by providing a highly accurate mass-to-charge ratio, which should match the calculated value for the expected pyridazine adduct.[4][15]
-
X-Ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise arrangement of atoms and stereochemistry.[16][17] This technique was used to confirm the structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, a reduced form of the reactant, and is applicable to its pyridazine products.[17]
Experimental Protocols
Protocol 1: General Synthesis of a DPT-Dienophile Adduct
This protocol describes a typical iEDDA reaction between DPT and a norbornene derivative.
-
Reagent Preparation: Dissolve this compound (DPT) (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask.
-
Reaction Initiation: Add the dienophile (e.g., an exo-norbornene derivative, 1.1 eq) to the DPT solution at room temperature.
-
Rationale: A slight excess of the dienophile ensures complete consumption of the limiting reagent, DPT. Room temperature is often sufficient for reactive dienophiles.
-
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress. The reaction can be visually tracked by the disappearance of the intense pink color of the DPT. For quantitative analysis, thin-layer chromatography (TLC) or LC-MS can be used.
-
Workup and Purification: Once the reaction is complete (typically 10 minutes to a few hours depending on the dienophile), concentrate the mixture under reduced pressure.[10] Purify the crude product by column chromatography on silica gel to isolate the desired pyridazine adduct.
-
Characterization: Confirm the identity and purity of the product using NMR, HRMS, and other relevant analytical techniques.
Protocol 2: Kinetic Analysis using UV-Vis Spectrophotometry
This protocol outlines the determination of second-order rate constants under pseudo-first-order conditions.
Caption: Workflow for determining reaction kinetics under pseudo-first-order conditions.
-
Solution Preparation: Prepare a stock solution of DPT in the desired solvent (e.g., HPLC-grade methanol). Prepare a series of stock solutions of the dienophile at concentrations that are at least 10-fold higher than the final DPT concentration.[2]
-
Rationale: Using a large excess of the dienophile establishes pseudo-first-order conditions, where the dienophile concentration remains effectively constant. This simplifies the rate law, making the observed rate constant (k_obs) directly proportional to the dienophile concentration.
-
-
Kinetic Measurement: In a quartz cuvette, mix the DPT solution with one of the dienophile solutions. Immediately begin monitoring the decrease in absorbance at the λ_max of the tetrazine (around 520 nm) over time using a UV-Vis spectrophotometer.
-
Data Analysis: a. For each kinetic run, plot the natural logarithm of the absorbance versus time. The negative slope of the resulting line is the pseudo-first-order rate constant, k_obs. b. Repeat the experiment for each concentration of the dienophile. c. Plot the calculated k_obs values against the corresponding dienophile concentrations. The slope of this second plot will be the second-order rate constant, k₂.[18]
Conclusion
This compound is a powerful and versatile reagent whose reactivity is governed by the principles of the inverse-electron-demand Diels-Alder reaction. The choice of dienophile—from highly strained alkenes for rapid bioorthogonal labeling to enol ethers and ketones for novel synthetic transformations—directly influences both the reaction kinetics and the final product structure. A rigorous, multi-technique approach to characterization, combining spectroscopic and crystallographic methods, is essential for validating the resulting pyridazine products. The protocols and comparative data provided herein serve as an authoritative guide for researchers aiming to harness the full potential of this exceptional molecule.
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Knall, A. C., Hollauf, M., & Slugovc, C. (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters, 55(34), 4763-4766. [Link]
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Wang, Y., et al. (2012). Proline-Catalyzed Direct Inverse Electron Demand Diels–Alder Reactions of Ketones with 1,2,4,5-Tetrazines. Organic Letters, 14(5), 1334–1337. [Link]
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Schafzahl, B., et al. (2015). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie - Chemical Monthly, 146(7), 1133-1140. [Link]
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Karver, M. R., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Bioconjugate Chemistry, 23(11), 2281–2286. [Link]
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Nikonov, A. A., et al. (2023). X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. Acta Crystallographica Section C: Structural Chemistry, 79(2), 52-60. [Link]
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ResearchGate. (2023). X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. Publication Page. [Link]
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ResearchGate. UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). Figure from Publication. [Link]
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Pazio, A. E., et al. (2018). Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. Acta Crystallographica Section E: Crystallographic Communications, 74(6), 844-847. [Link]
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El-Qisairi, A. K. (2008). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of the Iranian Chemical Society, 5(1), 129-134. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pyTz) Reaction Rates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine in Bioorthogonal Chemistry
The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a premier bioorthogonal ligation strategy, prized for its exceptionally rapid kinetics and exquisite chemoselectivity in complex biological milieu.[1] Within the diverse family of 1,2,4,5-tetrazines (Tz), the 3,6-di(pyridin-2-yl) derivative (pyTz) stands out as a particularly potent diene. Its unique electronic properties, conferred by the electron-withdrawing pyridyl substituents, render it highly reactive toward a variety of electron-rich dienophiles, making it an indispensable tool for applications ranging from live-cell imaging and drug delivery to the construction of antibody-drug conjugates (ADCs).[2][3]
This guide provides a comprehensive comparison of pyTz reaction kinetics, grounded in experimental data, to inform the selection of reaction partners and analytical methodologies. We will explore the mechanistic basis for its reactivity, compare its performance against other tetrazine analogues, and provide validated, step-by-step protocols for the accurate determination of reaction rates.
Core Principles: Understanding the Reactivity of pyTz
The iEDDA reaction is a [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile.[1] The reaction rate is governed by frontier molecular orbital (FMO) theory, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1] A smaller energy gap facilitates a more favorable interaction and a faster reaction.[1]
The two pyridyl groups on the pyTz scaffold are strongly electron-withdrawing, which significantly lowers the energy of the tetrazine's LUMO.[4][5] This electronic tuning is the primary reason for pyTz's enhanced reactivity compared to tetrazines bearing neutral or electron-donating substituents.[6][7] The reaction proceeds through a concerted cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas (N₂), an inert and biologically benign byproduct, driving the reaction to completion.[4][8][9]
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.
Comparative Kinetic Analysis: pyTz vs. Alternative Tetrazines
The choice of substituents at the 3 and 6 positions of the tetrazine ring is a critical determinant of reaction kinetics. To provide a quantitative perspective, the table below compares the second-order rate constants (k₂) for pyTz and other representative tetrazines in their reaction with bicyclo[6.1.0]nonyne (BCN), a commonly used strained alkyne dienophile.
Table 1: Comparison of Second-Order Rate Constants (k₂) for 3,6-Disubstituted-1,2,4,5-tetrazines with Bicyclo[6.1.0]nonyne (BCN) in Methanol.
| 3,6-Substituent | Substituent Type | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Source |
| Di(pyridin-2-yl) | Electron-Withdrawing (EWG) | 118 | [5][10] |
| Bis(4-(trifluoromethyl)phenyl) | Electron-Withdrawing (EWG) | 10 | [5][10] |
| Diphenyl | Neutral | 3.6 | [5][10] |
| Bis(4-methoxyphenyl) | Electron-Donating (EDG) | 1.4 | [10] |
| Bis(4-hydroxyphenyl) | Electron-Donating (EDG) | 0.58 | [10] |
The data unequivocally demonstrates the superior reactivity of pyTz. The electron-withdrawing nature of the pyridyl groups results in a rate constant that is over 30 times faster than the neutral diphenyltetrazine and over 200 times faster than the electron-rich bis(4-hydroxyphenyl)tetrazine.[5][10] This vast tunable range allows for the rational design of experiments where reaction rates can be precisely controlled.[5]
The Dienophile's Role: A Comparison of pyTz Reaction Partners
The reaction rate is also profoundly influenced by the structure of the dienophile, particularly its ring strain and electronic properties.[4] Highly strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and BCN, are the most reactive partners for tetrazines.[6][11]
Table 2: Second-Order Rate Constants (k₂) for this compound (pyTz) with Various Dienophiles.
| Dienophile | Solvent | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Source |
| trans-Cyclooctene (TCO) | Acetonitrile/Water | ~2000 | [8] |
| Bicyclo[6.1.0]nonyne (BCN) | Methanol | 118 | [5] |
| Norbornene | Methanol | ~0.2 - 2.0* | [5][12][13] |
*Rate varies depending on norbornene substituents.
The reaction between pyTz and TCO is among the fastest bioorthogonal reactions known, with a rate constant on the order of 2000 M⁻¹s⁻¹.[8] This extremely rapid ligation enables efficient labeling at low micromolar concentrations, which is often a prerequisite for in vivo applications.[8] While less reactive than TCO, BCN still exhibits a very fast reaction rate with pyTz.[5] Norbornenes are significantly less reactive but offer advantages in terms of stability and commercial availability.[5][6] This wide spectrum of reactivity provides researchers with a versatile "tool set" for staged or multiplexed labeling experiments.[5]
Experimental Protocols for Quantitative Kinetic Analysis
Accurate determination of reaction rates is essential for comparing different ligation systems and optimizing experimental conditions. UV-Vis spectroscopy is the most common and accessible method for monitoring tetrazine ligations due to the strong visible absorbance of the tetrazine chromophore, which is destroyed upon reaction.[2][10][14]
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol describes the determination of the second-order rate constant (k₂) under pseudo-first-order conditions, where the dienophile is used in large excess.
Causality Behind Experimental Choices:
-
Pseudo-First-Order Conditions: By using a large excess (≥10-fold) of the dienophile, its concentration remains effectively constant throughout the reaction.[10][15] This simplifies the rate law, allowing the reaction to be treated as a first-order process with respect to the tetrazine. This makes data analysis significantly more straightforward.
-
Wavelength Selection: The reaction is monitored at the maximum absorbance wavelength (λmax) of the tetrazine, typically between 520-540 nm.[9][10][14][15] At this wavelength, the dienophile and products have minimal to no absorbance, ensuring that the change in signal is directly proportional to the consumption of the tetrazine.
Materials:
-
This compound (pyTz)
-
Dienophile of interest (e.g., TCO, BCN)
-
Anhydrous, HPLC-grade solvent (e.g., Methanol, Acetonitrile, PBS pH 7.4)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes and volumetric flasks
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of pyTz in the chosen solvent at a precise concentration (e.g., 1.0 mM).
-
Prepare a series of stock solutions of the dienophile in the same solvent at concentrations that will be in large excess (e.g., 10, 15, 20, 25, 30 mM) relative to the final pyTz concentration.
-
-
Instrument Setup:
-
Kinetic Measurement:
-
In a quartz cuvette, place the required volume of the dienophile solution and solvent to reach the final desired volume (e.g., 1 mL).
-
Place the cuvette in the temperature-controlled holder and allow it to equilibrate.
-
To initiate the reaction, add a small, precise volume of the pyTz stock solution to the cuvette to achieve the final desired concentration (e.g., 25-50 µM).
-
Immediately and thoroughly mix the solution by inverting the cuvette or by gentle pipetting, and start recording the absorbance as a function of time. Continue data collection until the absorbance signal stabilizes (typically >3 half-lives).
-
Repeat this measurement for each concentration of the dienophile.
-
-
Data Analysis (Self-Validating System):
-
Step 4a: Determine Observed Rate Constants (k_obs): For each dienophile concentration, plot the natural logarithm of the absorbance (ln(A)) versus time (t). The data should fit a linear equation: ln(A) = -k_obs * t + ln(A₀). The negative of the slope of this line is the pseudo-first-order rate constant, k_obs.[10]
-
Step 4b: Determine Second-Order Rate Constant (k₂): Plot the calculated k_obs values against the corresponding concentrations of the dienophile ([Dienophile]). This plot should also be linear, according to the equation: k_obs = k₂ * [Dienophile].
-
Step 4c: Validation: The second-order rate constant, k₂, is the slope of this second plot.[15] The linearity of this plot serves as a self-validation of the pseudo-first-order assumption. A non-zero y-intercept may indicate a competing background reaction or instability of the tetrazine under the experimental conditions.
-
Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
For reactions that are slower or when UV-Vis is not suitable, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for in-situ reaction monitoring.[16]
Causality Behind Experimental Choices:
-
Quantitative NMR (qNMR): NMR is an inherently quantitative technique, where the integral of a signal is directly proportional to the number of corresponding nuclei.[16] By monitoring the disappearance of a unique reactant proton signal and the appearance of a unique product signal over time, one can directly measure the concentration changes.
-
Relaxation Delay (d1): For accurate quantification, the recycle delay (d1) between scans must be sufficiently long (typically 5 times the longest T1 relaxation time of the protons being integrated) to allow for full relaxation of the nuclei.[16][17] Failure to do so will result in inaccurate integrals and erroneous rate constants.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a sample in a deuterated solvent containing a known concentration of the limiting reactant (e.g., pyTz) and an internal standard with a known concentration and a non-overlapping signal.
-
Separately prepare the dienophile solution.
-
-
Instrument Setup:
-
Kinetic Measurement:
-
Acquire an initial spectrum (t=0) of the limiting reactant and internal standard before adding the dienophile.
-
Initiate the reaction by adding the dienophile to the NMR tube, mix quickly, and immediately place it in the spectrometer.
-
Acquire a series of 1D spectra at set time intervals using an automated command sequence (e.g., multi_zgvd on Bruker instruments).[18][19]
-
-
Data Analysis:
-
Process all spectra uniformly (e.g., Fourier transform, phase correction, baseline correction).
-
For each time point, integrate a well-resolved signal for the reactant, a signal for the product, and the signal for the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.
-
Conclusion
This compound is a cornerstone reagent in bioorthogonal chemistry, offering exceptionally fast reaction rates that are tunable through the judicious selection of the dienophile partner. Its reactivity is rooted in the electron-withdrawing nature of its pyridyl substituents, which dramatically accelerates the inverse-electron-demand Diels-Alder reaction. This guide provides the quantitative data and validated protocols necessary for researchers to effectively harness the power of pyTz chemistry. By understanding the principles governing its reactivity and employing rigorous analytical techniques, scientists can confidently design and execute sophisticated chemical biology experiments, advancing the frontiers of drug development and biomedical research.
References
- Benchchem. (n.d.). Kinetic Analysis of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine with Various Dienophiles: A Comparative Guide.
- Benchchem. (n.d.). Application Notes and Protocols for TCO-PEG4-TCO Click Chemistry.
- Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270.
- Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895–4950.
- Benchchem. (n.d.). A Comparative Guide to the Kinetic Analysis of Tetrazine Derivatives with Trans-Cyclooctene (TCO).
- Knall, A.-C., Hollauf, M., & Slugovc, C. (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters.
- Wu, H., & Devaraj, N. K. (2015). Dienophiles for tetrazine bioorthogonal reaction and corresponding second-order rate constant. ResearchGate.
- Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction.
- Wu, P., et al. (2013). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. NIH Public Access.
- Knall, A. C., Hollauf, M., & Slugovc, C. (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. PubMed.
- Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
- Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519.
- Taylor, M. T., Blackman, M. L., Dmitrenko, O., & Fox, J. M. (2011). Design and synthesis of highly reactive dienophiles for the tetrazine-trans-cyclooctene ligation. Journal of the American Chemical Society, 133(25), 9646–9649.
- Benchchem. (n.d.). An In-depth Technical Guide to Tetrazine Click Chemistry for Researchers, Scientists, and Drug Development Professionals.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Inverse Electron Demand Diels-Alder Reaction: Principles, Protocols, and Applications in Drug.
- BroadPharm. (2022). Tetrazine-TCO Ligation Protocol.
- Knall, A.-C., Hollauf, M., & Slugovc, C. (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. ResearchGate.
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- Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
- University of Wisconsin-Madison. (2022). Monitoring Kinetics by NMR.
- University of Illinois. (n.d.). Kinetic NMR Experiments.
- Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Harvard DASH.
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A Senior Application Scientist's Guide to Benchmarking 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine Against Other Bioorthogonal Probes
For researchers, scientists, and drug development professionals, the burgeoning field of bioorthogonal chemistry offers an unprecedented toolkit for the precise labeling, tracking, and manipulation of biomolecules in their native environments. The selection of the appropriate bioorthogonal probe is a critical decision that dictates the success of applications ranging from in vivo imaging to targeted drug delivery. Among the diverse array of available chemistries, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile has garnered significant attention for its exceptional reaction kinetics and high specificity.
This guide provides an in-depth, objective comparison of a prominent tetrazine derivative, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT), against other commonly employed bioorthogonal probes. We will delve into the key performance metrics, supported by experimental data, to provide a comprehensive framework for selecting the optimal tool for your specific research needs.
The Central Role of the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The power of tetrazine-based bioorthogonal chemistry lies in the iEDDA reaction, a [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile.[1] This reaction is distinct from the classical Diels-Alder reaction and is characterized by its remarkably fast kinetics, often orders of magnitude faster than other bioorthogonal reactions. This rapid reactivity is crucial for applications in living systems where reactant concentrations are inherently low. The pyridyl substituents on DPT, being electron-withdrawing, further accelerate the iEDDA reaction, making it a highly reactive probe.[2]
Key Performance Metrics for Benchmarking Bioorthogonal Probes
The selection of a bioorthogonal probe is a multi-faceted decision that requires a careful balance of several key parameters. This guide will focus on the following critical attributes for comparing DPT to its counterparts:
-
Reaction Kinetics: The speed of the bioorthogonal reaction, quantified by the second-order rate constant (k₂), is paramount for efficient labeling, especially with low abundance targets or in dynamic systems.
-
Stability: The probe's persistence in a biological milieu is crucial for ensuring it reaches its target intact. This is often a trade-off with reactivity.
-
Biocompatibility: The probe and its reaction products should exhibit minimal toxicity and not interfere with normal biological processes.
-
Fluorogenic Properties: For imaging applications, the ability of a probe to "turn on" its fluorescence upon reaction is highly desirable for achieving high signal-to-noise ratios.
Quantitative Performance Comparison of Bioorthogonal Probes
The following table summarizes key quantitative data for DPT and other representative bioorthogonal probes. This data has been compiled from various sources to provide a comparative overview.
| Bioorthogonal Probe/Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability in Aqueous Media | Key Advantages | Key Limitations |
| This compound (DPT) + TCO | ~2,000 - 22,000[3][4] | Moderate | Exceptionally fast kinetics, good for in vivo applications.[5] | Potential for lower stability compared to less reactive tetrazines.[2] |
| Methyltetrazine + TCO | ~330 | High | Good balance of reactivity and stability.[6] | Slower kinetics than DPT. |
| Phenyltetrazine + TCO | ~3.6[2] | High | Stable and commercially available. | Significantly slower kinetics than DPT. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ||||
| Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 1.0 | High | Widely used, good biocompatibility. | Slower kinetics compared to iEDDA reactions. |
| Bicyclononyne (BCN) + Azide | ~0.06 - 0.1 | High | Good stability. | Slower kinetics than DBCO. |
Note: Reaction rates can vary depending on the specific dienophile, solvent, and temperature. The data presented is for comparative purposes. TCO refers to trans-cyclooctene.
In-Depth Analysis of DPT's Performance Characteristics
Reaction Kinetics: A Need for Speed
DPT stands out for its exceptionally fast reaction kinetics, primarily when paired with strained trans-cyclooctenes (TCOs). The electron-withdrawing nature of the two pyridyl rings lowers the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the iEDDA reaction.[2] This rapid reactivity is a significant advantage in time-sensitive applications such as pretargeted PET imaging with short-lived radionuclides.[7]
Stability: The Reactivity-Stability Trade-Off
A common challenge in the design of bioorthogonal probes is the inverse correlation between reactivity and stability. Highly reactive tetrazines, like DPT, can be more susceptible to degradation in aqueous environments compared to their less reactive counterparts. While methyl-substituted tetrazines exhibit greater stability, with over 63% remaining intact after 48 hours in cell culture medium, more reactive pyridyl-tetrazines can show significantly lower persistence.[6] This trade-off necessitates careful consideration of the experimental timeframe when selecting a probe. For applications requiring long incubation times, a more stable, albeit slower, probe might be more suitable.
Biocompatibility: A Crucial Consideration for In Vivo Applications
For any probe destined for use in living systems, low cytotoxicity is non-negotiable. While comprehensive in vivo toxicity data for DPT is still emerging, in vitro studies on various tetrazine derivatives provide valuable insights. It is generally observed that the concentrations of tetrazines used for most bioorthogonal labeling experiments are below the threshold for significant cytotoxicity. However, it is always imperative to empirically determine the cytotoxicity of a chosen probe in the specific biological system under investigation. The biocompatibility of the resulting dihydropyridazine product of the DPT-TCO reaction is also a critical factor, and initial studies suggest these products are generally well-tolerated.
Fluorogenic Properties: Illuminating Biological Processes
A significant advantage of many tetrazine-based probes is their ability to quench the fluorescence of a conjugated fluorophore. Upon reaction with a dienophile, this quenching effect is relieved, leading to a "turn-on" of the fluorescent signal. This fluorogenic response is highly desirable for imaging applications as it minimizes background fluorescence from unreacted probes, thereby enhancing the signal-to-noise ratio.
The quenching efficiency of DPT can be substantial, though it varies depending on the paired fluorophore. The mechanism of quenching is often attributed to an energy transfer to a dark state of the tetrazine.[8] For common fluorophores like fluorescein and cyanine dyes, DPT can act as an effective quencher, leading to a significant increase in fluorescence intensity upon reaction.
Experimental Protocols for Benchmarking
To facilitate the objective comparison of DPT and other bioorthogonal probes in your own laboratory, we provide the following detailed experimental protocols for key benchmarking assays.
Protocol 1: Determination of Second-Order Reaction Kinetics via Stopped-Flow Spectroscopy
This protocol allows for the precise measurement of the rapid reaction rates characteristic of iEDDA reactions.
Materials:
-
Stopped-flow spectrophotometer
-
This compound (DPT) stock solution in a suitable solvent (e.g., DMSO)
-
trans-Cyclooctene (TCO) derivative stock solution in a suitable solvent
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Prepare fresh solutions of DPT and the TCO derivative in the reaction buffer at known concentrations. To ensure pseudo-first-order conditions, the concentration of the TCO derivative should be at least 10-fold higher than the concentration of DPT.
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).
-
Load the DPT solution into one syringe and the TCO solution into the other.
-
Initiate rapid mixing of the two solutions. The instrument will automatically record the decrease in the characteristic absorbance of the tetrazine chromophore (typically around 520 nm for DPT) over time.
-
Fit the absorbance decay curve to a single exponential function to obtain the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess.
Protocol 2: Assessment of Probe Stability in Serum via HPLC
This protocol allows for the quantification of probe degradation over time in a physiologically relevant medium.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
This compound (DPT)
-
Human serum
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Centrifuge
Procedure:
-
Prepare a stock solution of DPT in a minimal amount of organic solvent (e.g., DMSO) and dilute it into pre-warmed human serum to a final concentration of 10 µM.
-
Incubate the DPT-serum mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot a sample of the mixture.
-
To precipitate serum proteins, add an equal volume of cold acetonitrile containing 0.1% TFA.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC, monitoring the absorbance at the characteristic wavelength of DPT.
-
Quantify the peak area corresponding to intact DPT at each time point.
-
Plot the percentage of intact DPT versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the probe in serum.
Protocol 3: Evaluation of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][9]
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Complete cell culture medium
-
This compound (DPT) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of DPT in complete cell culture medium.
-
Replace the medium in the wells with the DPT dilutions and include a vehicle control (medium with the same concentration of DMSO as the highest DPT concentration).
-
Incubate the cells for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Conclusion
This compound (DPT) is a powerful bioorthogonal probe characterized by its exceptionally fast reaction kinetics, making it an excellent choice for applications requiring rapid labeling. However, its high reactivity comes with a trade-off in terms of stability, a crucial factor to consider for long-term experiments. The selection of DPT over other bioorthogonal probes should be guided by a thorough evaluation of the specific requirements of the intended application. For time-critical in vivo imaging or rapid bioconjugation at low concentrations, DPT is a superior candidate. Conversely, for applications demanding prolonged stability, a less reactive but more robust probe like methyltetrazine may be more appropriate. By carefully considering the interplay between reaction kinetics, stability, and biocompatibility, and by employing rigorous benchmarking protocols, researchers can confidently select the optimal bioorthogonal tool to advance their scientific endeavors.
References
-
Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels. (2023). RSC Publishing. [Link]
-
MTT ASSAY: Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl)-2,5-diphenyl tetrazolium bromide) by dehydrogenases in active mitochondria of living cells as an estimate of viable cell number. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Trans-cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging. (2023). ACS Publications. [Link]
-
Superquenching in cyanine pendant poly(L-lysine) dyes: dependence on molecular weight, solvent, and aggregation. (2002). PubMed. [Link]
-
Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. (2015). National Institutes of Health. [Link]
-
Fluorescence Quenching Effects of Tetrazines and Their Diels–Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. (2020). PubMed. [Link]
-
The fluorescence quenching mechanism of tetrazine-functionalized fluorogenic labels with integrated π-conjugations: internal conversion to a dark state. (2021). RSC Publishing. [Link]
-
Fluorescence Quenching. ETH Zurich. [Link]
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Sensing of transcription factor binding via cyanine dye pair fluorescence lifetime changes. (2017). Scientific Reports. [Link]
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Mechanism‐Based Fluorogenic trans‐Cyclooctene–Tetrazine Cycloaddition. (2016). National Institutes of Health. [Link]
-
trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. (2012). National Institutes of Health. [Link]
-
3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96%. Fisher Scientific. [Link]
-
3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. PubChem. [Link]
-
Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). (2007). SCILIT. [Link]
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Tetrazine bioorthogonal chemistry derived in vivo imaging. (2022). National Institutes of Health. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2020). PLOS One. [Link]
-
Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. (2014). Theranostics. [Link]
-
Theoretical Modeling of Absorption and Fluorescent Characteristics of Cyanine Dyes. (2022). MDPI. [Link]
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3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. (2012). National Institutes of Health. [Link]
-
Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (2022). National Institutes of Health. [Link]
-
X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. (2023). PubMed. [Link]
-
On the Mechanisms of Cyanine Fluorophore Photostabilization. (2013). ResearchGate. [Link]
-
3,6-Di(4-pyridyl)-1,2,4,5-tetrazine. PubChem. [Link]
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2021). PubMed Central. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2020). Semantic Scholar. [Link]
-
Core structures for fluorescein, rhodamine and cyanine dyes, dabcyl, and Black Hole Quenchers. ResearchGate. [Link]
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Novel Platinum(II) Tetrazine Complex Capable of Live‐Cell IEDDA Reaction. (2025). ResearchGate. [Link]
-
Inverse electron-demand Diels–Alder reaction. Wikipedia. [Link]
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A Comparative Guide to the Structural Confirmation of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine Reaction Adducts
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of reaction products is paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT) with various dienophiles has emerged as a powerful tool in bioconjugation, materials science, and synthetic chemistry due to its rapid kinetics and high specificity.[1][2] This guide provides an in-depth comparison of the primary analytical techniques used to unequivocally confirm the structure of the resulting pyridazine adducts, offering insights into the causality behind experimental choices and presenting supporting data.
The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction of DPT
The IEDDA reaction is a cycloaddition reaction between an electron-deficient diene, such as DPT, and an electron-rich dienophile (e.g., alkenes, alkynes, enol ethers).[2][3] The reaction proceeds through a bicyclic intermediate which readily eliminates a molecule of nitrogen gas (N₂) to form a dihydropyridazine. This intermediate may then spontaneously or upon workup oxidize to the stable aromatic pyridazine product.[4] The high reactivity of DPT is attributed to the electron-withdrawing nature of the pyridyl substituents, which lowers the energy of the LUMO of the tetrazine ring.[5][6]
// Reactants DPT [label="this compound (DPT)\n(Electron-deficient diene)"]; Dienophile [label="Dienophile\n(e.g., alkene, alkyne)"];
// Intermediate and Product Intermediate [label="Bicyclic Intermediate"]; Dihydropyridazine [label="Dihydropyridazine"]; Product [label="3,6-Di(pyridin-2-yl)pyridazine Adduct"]; N2 [label="- N₂"];
// Reaction flow DPT -> Intermediate [label="+"]; Dienophile -> Intermediate; Intermediate -> Dihydropyridazine [label="Retro-Diels-Alder"]; Dihydropyridazine -> Product [label="Oxidation"]; Intermediate -> N2 [style=invis];
} caption: "General mechanism of the IEDDA reaction of DPT."
Core Analytical Techniques for Structural Elucidation
The definitive confirmation of the 3,6-di(pyridin-2-yl)pyridazine structure relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the routine characterization of organic molecules in solution. For DPT adducts, ¹H and ¹³C NMR are indispensable for confirming the formation of the pyridazine ring and the connectivity of the substituents.
Experimental Insights:
-
Disappearance of Reactant Signals: The most immediate evidence of a successful reaction is the disappearance of the characteristic signals of the dienophile's double or triple bond protons and carbons in the ¹H and ¹³C NMR spectra, respectively.[7]
-
Appearance of Pyridazine Signals: Concurrently, new aromatic signals corresponding to the protons on the newly formed pyridazine ring will appear. The chemical shifts and coupling patterns of these signals provide crucial information about the substitution pattern of the adduct.
-
Correlation Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively establish the connectivity between protons and carbons in the final product, leaving no ambiguity in the structural assignment.
Data Comparison:
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling) | Rapid, non-destructive, provides detailed structural information | Can be complex for molecules with many overlapping signals |
| ¹³C NMR | Carbon skeleton | Provides information on all carbon atoms, including quaternary carbons | Lower sensitivity than ¹H NMR, requires longer acquisition times |
| 2D NMR (COSY, HMBC) | Definitive atom connectivity | Unambiguous structural assignment | Requires more instrument time and expertise in data interpretation |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of the reaction adduct.
Experimental Insights:
-
Molecular Ion Peak: The primary piece of information obtained from MS is the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the expected pyridazine product.[7][8] High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the determination of the elemental formula.[9]
-
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide additional structural information, as the molecule breaks apart in a predictable manner. This can be compared to the expected fragmentation of the proposed structure.
-
Reaction Monitoring: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to monitor the progress of the reaction in real-time by observing the disappearance of the reactant ions and the appearance of the product ion.[7]
Data Comparison:
| Technique | Information Provided | Strengths | Limitations |
| Low-Resolution MS (e.g., ESI-MS) | Molecular weight | High sensitivity, suitable for reaction monitoring | Does not provide elemental composition |
| High-Resolution MS (e.g., HRMS) | Exact mass and elemental formula | Unambiguous determination of the molecular formula | More expensive and less common than low-resolution MS |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Insights:
-
Unambiguous Structure: An X-ray crystal structure provides bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.[10][11] This is particularly valuable for complex adducts or when stereochemistry is a concern.
-
Solid-State Conformation: The crystal structure reveals the preferred conformation of the molecule in the solid state, which can be important for understanding intermolecular interactions and packing forces.
Data Comparison:
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement | The "gold standard" for structural confirmation | Requires a single crystal of suitable size and quality, which can be difficult to obtain |
Comparative Workflow for Adduct Confirmation
A robust workflow for confirming the structure of a DPT reaction adduct involves a logical progression through these analytical techniques.
// Nodes Reaction [label="IEDDA Reaction of DPT"]; Purification [label="Purification (e.g., Column Chromatography)"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; MS [label="Mass Spectrometry\n(LRMS/HRMS)"]; Structure_Confirmation [label="Preliminary Structure Confirmation"]; Xray [label="X-ray Crystallography\n(if necessary/possible)"]; Final_Structure [label="Definitive Structure Elucidation"];
// Edges Reaction -> Purification; Purification -> NMR; Purification -> MS; NMR -> Structure_Confirmation; MS -> Structure_Confirmation; Structure_Confirmation -> Xray [label="For complex structures or\nabsolute configuration"]; Structure_Confirmation -> Final_Structure [style=invis]; Xray -> Final_Structure; } caption: "Recommended workflow for DPT adduct structural confirmation."
Conclusion
The structural confirmation of this compound reaction adducts is a critical step in their application. While NMR spectroscopy and mass spectrometry provide the foundational evidence for the formation and identity of the pyridazine product, X-ray crystallography offers the ultimate, unambiguous proof of structure. By employing these techniques in a complementary fashion, researchers can have the utmost confidence in their synthetic outcomes, paving the way for further advancements in their respective fields.
References
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Wang, W., Li, Y., Wang, C., Li, H. & Wu, Y. Proline-Catalyzed Direct Inverse Electron Demand Diels–Alder Reactions of Ketones with 1,2,4,5-Tetrazines. Organic Letters12 , 1856–1859 (2010). [Link]
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Knall, A.-C., Hollauf, M. & Slugovc, C. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters55 , 4763–4766 (2014). [Link]
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Blackman, M. L. The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications. ProQuest Dissertations and Theses (2009). [Link]
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Rahanyan, N., Linden, A., Baldridge, K. K. & Siegel, J. S. Diels–Alder reactions of 3,6-disubstituted 1,2,4,5-tetrazines. Synthesis and X-ray crystal structures of diazafluoranthene derivatives. Organic & Biomolecular Chemistry7 , 2082–2092 (2009). [Link]
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Wang, Z. et al. 15N4-1,2,4,5-tetrazines as potential molecular tags: Integrating bioorthogonal chemistry with hyperpolarization and unearthing para-N2. Science Advances4 , (2018). [Link]
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Steyer, S. et al. (a) 1 H NMR spectra of the reaction of 1 and tetrazine (b) ESI-MS of... ResearchGate[Link]
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Li, J. et al. Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction. Bioorganic & Medicinal Chemistry28 , 115298 (2020). [Link]
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Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. Nature Communications14 , (2023). [Link]
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Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. ResearchGate[Link]
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Boger, D. L. et al. Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity. Organic Letters10 , 2861–2864 (2008). [Link]
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Kipi, V. et al. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. Organic & Biomolecular Chemistry18 , 9470–9479 (2020). [Link]
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3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. PubChem[Link]
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125I-Tetrazines and Inverse-Electron-Demand Diels-Alder Chemistry: A Convenient Radioiodination Strategy for Biomolecule Labeling, Screening and Biodistribution Studies. ResearchGate[Link]
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Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate[Link]
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A Comparative Guide to the In Vivo Biocompatibility of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPTZ)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of in vivo bioorthogonal chemistry, the selection of a suitable chemical reporter is a critical decision that profoundly impacts experimental success. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile has emerged as a leading strategy for applications ranging from pretargeted imaging to controlled drug release, owing to its exceptional kinetics and high specificity.[1] Among the diverse family of tetrazine derivatives, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPTZ) has garnered significant interest. This guide provides a comprehensive evaluation of the in vivo biocompatibility of DPTZ, offering a comparative analysis against other common tetrazine scaffolds, supported by experimental data and detailed protocols to empower researchers in making informed decisions.
The Critical Balance: Reactivity, Stability, and Biocompatibility
The utility of a tetrazine in vivo is governed by a delicate interplay of three key factors: reaction kinetics, stability, and biocompatibility. While rapid reaction rates are desirable for efficient labeling at low concentrations, this often comes at the cost of reduced stability in the physiological environment.[2] Furthermore, the inherent toxicity of any exogenous molecule must be thoroughly evaluated to ensure that it does not perturb the biological system under investigation.
Pyridyl-substituted tetrazines, such as DPTZ, are generally more reactive than their phenyl-substituted counterparts due to the electron-withdrawing nature of the pyridine ring, which accelerates the IEDDA reaction.[2] However, this increased reactivity can also render them more susceptible to degradation.[3] This reactivity-stability trade-off is a central theme in the design and selection of tetrazine probes for in vivo applications.
The interplay between reactivity, stability, and biocompatibility in tetrazine design.
Comparative Analysis of Tetrazine Scaffolds
The choice of substituents on the tetrazine core dictates its physicochemical properties and, consequently, its in vivo performance. Here, we compare DPTZ to other commonly used tetrazine scaffolds.
| Tetrazine Scaffold | Key Characteristics | Advantages for In Vivo Use | Disadvantages for In Vivo Use |
| This compound (DPTZ) | High reactivity due to electron-withdrawing pyridyl groups. | Rapid reaction kinetics, enabling efficient labeling at low concentrations. | Potentially lower in vivo stability compared to more electron-rich tetrazines.[3] |
| 3-Phenyl-1,2,4,5-tetrazine Derivatives | Moderate reactivity and good stability. | Generally more stable in physiological media than pyridyl-tetrazines.[3] | Slower reaction kinetics may require higher concentrations or longer reaction times. |
| 3-Methyl-1,2,4,5-tetrazine Derivatives | High stability and lower reactivity. | High in vivo stability; a bis-methyl-tetrazine has been safely administered to mice at high doses (140 mg/kg).[3] | Significantly slower reaction kinetics, often unsuitable for time-sensitive applications.[4] |
| Triazolyl-Tetrazines | A newer class with a favorable balance of high reactivity and good metabolic stability. | Overcomes the typical reactivity-stability trade-off.[2] | Less extensive in vivo data is currently available compared to more established scaffolds. |
Evaluating Biocompatibility: Key Experimental Protocols
A thorough assessment of biocompatibility is paramount before embarking on in vivo studies. The following are critical in vitro and in vivo assays to evaluate the potential toxicity of DPTZ and its alternatives.
In Vitro Cytotoxicity Assay
This assay determines the concentration at which a compound induces cell death in a controlled environment. It is crucial to test against both cancerous and non-cancerous cell lines to assess general toxicity.
Protocol: MTT Assay for Cytotoxicity in HEK293 Cells
-
Cell Seeding: Seed HEK293 (human embryonic kidney) cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DPTZ and control tetrazines in cell culture media. Replace the existing media with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
In Vitro Hemolysis Assay
This assay assesses the potential of a compound to damage red blood cells, a critical aspect of biocompatibility for intravenously administered agents.
Protocol: Hemolytic Activity Assay
-
Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., human or the animal species to be used in in vivo studies) in tubes containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBCs several times with phosphate-buffered saline (PBS) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Compound Incubation: In a 96-well plate, mix serial dilutions of DPTZ and control tetrazines with the RBC suspension.
-
Controls: Include a negative control (RBCs in PBS) and a positive control for 100% hemolysis (RBCs in deionized water or a Triton X-100 solution).
-
Incubation: Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control.
In Vivo Acute and Sub-chronic Toxicity Studies
These studies are essential to determine the short-term and longer-term effects of a compound in a living organism, including identifying the maximum tolerated dose (MTD) and any potential target organ toxicity.
Generalized Protocol for Acute Toxicity Study in Mice
-
Animal Acclimation: Acclimate mice for at least one week before the study.
-
Dose Groups: Divide the mice into several groups, including a control group receiving the vehicle and treatment groups receiving escalating single doses of DPTZ.
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous injection).
-
Observation: Observe the animals for clinical signs of toxicity, such as changes in behavior, appearance, and body weight, for up to 14 days.
-
Endpoint Analysis: At the end of the observation period, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
LD₅₀ Determination: If significant mortality is observed, the median lethal dose (LD₅₀) can be calculated.
While a specific LD₅₀ for DPTZ is not publicly available, a study on a related bis-methyl-tetrazine showed it was safely administered to mice at high doses of 140 mg/kg, providing a useful reference point.[3]
Workflow for comprehensive biocompatibility evaluation.
Biodistribution and Clearance
The biodistribution and clearance profile of a tetrazine is crucial for its in vivo performance. Ideally, a tetrazine should exhibit rapid clearance from non-target tissues to minimize background signal in imaging applications and reduce off-target toxicity. Lipophilicity plays a significant role in determining these pharmacokinetic properties.[2] While specific biodistribution and clearance data for DPTZ are not extensively reported, studies on other tetrazines indicate that more hydrophilic derivatives generally show more favorable in vivo distribution.[2]
Conclusion and Future Perspectives
This compound (DPTZ) represents a highly reactive and valuable tool for in vivo bioorthogonal chemistry. Its rapid kinetics make it particularly suitable for applications where fast labeling is essential. However, as with all pyridyl-tetrazines, there is a potential trade-off with in vivo stability that must be carefully considered for each specific application.
While direct, comprehensive in vivo toxicity data for DPTZ is currently limited in the public literature, the available information on related pyridyl- and other tetrazine derivatives, combined with the detailed experimental protocols provided in this guide, offers a robust framework for its evaluation. Researchers are strongly encouraged to perform thorough in vitro and in vivo biocompatibility studies as outlined here before embarking on extensive in vivo experiments.
The continued development of novel tetrazine scaffolds with optimized reactivity, stability, and pharmacokinetic profiles will undoubtedly expand the horizons of in vivo bioorthogonal chemistry, paving the way for new diagnostic and therapeutic strategies.
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Wang, Y., et al. (2024). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. JACS Au. Retrieved from [Link]
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A Comparative Study of Electron-Withdrawing vs. Electron-Donating Groups on Tetrazine Reactivity: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Power and Tunability of Tetrazine Bioorthogonal Chemistry
In the landscape of chemical biology and drug development, the ability to selectively and efficiently label biomolecules in their native environment is paramount. Among the arsenal of bioorthogonal "click" chemistries, the inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles has emerged as a particularly powerful tool.[1][2] This reaction's appeal lies in its exceptionally rapid kinetics, often reaching second-order rate constants of up to 10⁶ M⁻¹s⁻¹, its high specificity, and its ability to proceed in complex biological milieu without the need for cytotoxic catalysts.[1][3] These features have propelled tetrazine ligation to the forefront of applications ranging from live-cell imaging and in vivo studies to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][4]
The reactivity of the tetrazine core, however, is not static. It can be meticulously tuned by the introduction of substituents at the 3 and 6 positions. This guide provides a comprehensive comparative analysis of how electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the reactivity of tetrazines in the IEDDA reaction. We will delve into the fundamental principles governing this reactivity, present detailed experimental protocols for its quantification, and discuss the critical trade-off between reactivity and stability that every researcher must consider.
Core Principles: The Role of Frontier Molecular Orbitals in IEDDA Reactions
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene like trans-cyclooctene, TCO).[2] Unlike the classical Diels-Alder reaction, the energetics of the IEDDA reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2][5] The smaller the energy gap between the dienophile's HOMO and the tetrazine's LUMO, the faster the reaction.[5]
This is where the influence of substituents comes into play:
-
Electron-Withdrawing Groups (EWGs): Substituents like pyridyl, pyrimidyl, or trifluoromethyl groups are electron-withdrawing.[6][7] They pull electron density away from the tetrazine ring, which lowers the energy of its LUMO.[8][9] This reduction in the LUMO energy decreases the HOMO-LUMO energy gap with a dienophile, leading to a significant acceleration of the IEDDA reaction.[5][10]
-
Electron-Donating Groups (EDGs): Conversely, substituents like alkyl or dialkylamino groups are electron-donating.[6][11] They push electron density into the tetrazine ring, which raises the energy of its LUMO.[8][12] This increases the HOMO-LUMO energy gap with a dienophile, resulting in a slower IEDDA reaction rate.[6][11]
The following diagram illustrates this principle:
Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.
Detailed Experimental Protocol: Kinetic Analysis by Stopped-Flow UV-Vis Spectrophotometry
This method is ideal for the rapid reactions typical of EWG-substituted tetrazines, allowing for precise measurement of absorbance changes under pseudo-first-order conditions. [13][14]
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the tetrazine derivative (Di-pyridyl-Tz or Di-amino-Tz) in anhydrous DMSO. [13] * Prepare a 20 mM stock solution of TCO in anhydrous DMSO. [13] * On the day of the experiment, dilute the stock solutions in PBS (pH 7.4) to their final concentrations. The TCO concentration should be at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order conditions (e.g., 50 µM tetrazine and 500 µM TCO). [11][13]
-
-
Kinetic Measurement:
-
Set the stopped-flow spectrophotometer to monitor the absorbance at the maximum wavelength (λmax) of the specific tetrazine, which is typically in the 520-540 nm range. [11][15] * Equilibrate the instrument and reagent solutions to the desired temperature (e.g., 25 °C or 37 °C). [11][14] * Load the tetrazine and TCO solutions into separate syringes of the instrument. [13] * Initiate the run. The instrument will rapidly mix the two solutions, and data acquisition will begin simultaneously.
-
Record the decrease in absorbance over time as the tetrazine is consumed. [13]
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the natural logarithm of the absorbance versus time will yield a linear plot. The negative slope of this line is the observed rate constant (k_obs). [11] * Alternatively, fit the absorbance decay curve to a single exponential function to determine k_obs. [13] * The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the TCO derivative that was used in excess: k₂ = k_obs / [TCO]. [13] * For greater accuracy, repeat the experiment with several different excess concentrations of TCO and plot k_obs versus [TCO]. The slope of the resulting linear plot will give a more accurate value for k₂. [13]
-
Expected Results and Data Summary
The following table summarizes the expected kinetic data for the reaction of our representative tetrazines with TCO. Note that these are illustrative values based on literature reports, and actual results may vary depending on precise experimental conditions.
| Tetrazine Derivative | Substituent Type | Expected k₂ (M⁻¹s⁻¹) at 25°C | Relative Reactivity | Key Characteristics |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Electron-Withdrawing (EWG) | ~2000 - 6000 [16][17] | Very High | Extremely fast kinetics, suitable for applications requiring rapid labeling at low concentrations. May have lower stability in aqueous media over long periods. [18] |
| 3,6-bis(diethylamino)-1,2,4,5-tetrazine | Electron-Donating (EDG) | Significantly slower than EWG-substituted tetrazines | Low | Slower kinetics, requiring higher concentrations or longer reaction times. Generally exhibits greater stability in aqueous environments. [11][18] |
Discussion and Application-Specific Recommendations
The choice between an EWG- and an EDG-substituted tetrazine is fundamentally a decision guided by the specific demands of the experiment.
Choose an EWG-substituted tetrazine when:
-
Rapid kinetics are essential: For applications like in vivo imaging where the probe has a limited time to reach its target and react, the high reactivity of EWG-tetrazines is a significant advantage. [5]* Reactant concentrations are low: The fast reaction rates allow for efficient labeling even at the micromolar concentrations typical of biological systems. [1]* The experiment has a short duration: If the bioconjugation and subsequent analysis are performed over a short timeframe, the potential for degradation of the tetrazine is minimized.
Choose an EDG-substituted tetrazine when:
-
Long-term stability is critical: For experiments that require long incubation times, such as the pre-targeting of antibodies followed by the administration of a radiolabeled tetrazine hours or days later, the enhanced stability of EDG-tetrazines is crucial. [18][19]* Slower, more controlled reactivity is desired: In some material science applications, such as hydrogel formation, a slower reaction rate can be advantageous for controlling the gelation process. [1]
Conclusion
The ability to tune the reactivity of the 1,2,4,5-tetrazine core through the strategic use of electron-withdrawing and electron-donating groups is a cornerstone of its utility in bioorthogonal chemistry. Electron-withdrawing groups dramatically accelerate the inverse-electron-demand Diels-Alder reaction by lowering the tetrazine's LUMO energy, making these derivatives ideal for time-sensitive applications and reactions at low concentrations. Conversely, electron-donating groups enhance the stability of the tetrazine ring in aqueous environments at the cost of reduced reactivity. By understanding the principles of frontier molecular orbital theory and the inherent reactivity-stability trade-off, researchers can make informed decisions to select the optimal tetrazine for their specific needs, thereby harnessing the full potential of this remarkable bioorthogonal reaction.
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- 14. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
As researchers and drug development professionals, our work with novel compounds like 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine is foundational to innovation. This versatile heterocyclic compound, known for its role as a ligand in coordination chemistry and its utility in bioorthogonal chemistry via inverse electron demand Diels-Alder reactions, demands a commensurate level of respect and caution in its handling.[1][2][3] This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, focusing on the rationale behind each safety measure to ensure a self-validating system of laboratory practice.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound (CAS No. 1671-87-0) is a red to brown crystalline solid.[2] While stable under recommended storage conditions, it is classified with specific hazards that dictate our protective strategy.[1] The primary risks are not acute toxicity but rather direct contact and inhalation hazards.
According to its Safety Data Sheets (SDS), the compound is categorized as:
-
Skin Irritant (H315): Causes skin irritation.[4]
-
Serious Eye Irritant (H319): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[4]
The causality is clear: the compound's physical form as a fine powder or crystal increases the risk of airborne particulates during handling (e.g., weighing, transferring). These particulates can be easily inhaled or come into contact with skin and eyes, leading to irritation. Therefore, our entire protective posture is designed to create a barrier against these specific routes of exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of each component is based on mitigating the specific hazards identified above. Simply wearing PPE is insufficient; understanding the specification and function of each piece is critical for ensuring safety.
| PPE Category | Item | Specification Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are the standard recommendation. They provide an effective barrier against solid particulates and incidental splashes. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or Goggles | Required to protect against airborne particles and accidental splashes. Chemical goggles should be used when there is a significant risk of splashing.[5][6] |
| Body Protection | Laboratory coat | A fully buttoned lab coat protects skin and personal clothing from contamination by the solid powder.[5] |
| Respiratory Protection | Engineering Controls / Mask | All handling of the solid compound must be performed in a certified chemical fume hood to control airborne dust. For short-duration tasks outside a hood, a NIOSH-approved N95 dust mask is the minimum requirement.[7] |
Operational Plan: Safe Handling Workflow
A systematic workflow is essential to minimize exposure. The following protocol integrates the PPE requirements into a step-by-step operational plan, ensuring that safety is an intrinsic part of the scientific procedure, not an afterthought.
Step 1: Preparation & Pre-Donning of PPE
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it within the fume hood to minimize movement in and out of the controlled workspace.
-
Don the required PPE in the correct order: lab coat, safety glasses/goggles, and finally, gloves.
Step 2: Aliquotting the Compound
-
Perform all weighing and transfers of the solid this compound exclusively inside the chemical fume hood.
-
Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
If the compound needs to be dissolved, add the solvent to the solid slowly to prevent splashing. The reddish-purple color of the compound will typically change upon reaction.
Step 3: Post-Handling & Decontamination
-
Once the handling is complete, carefully clean any contaminated surfaces within the fume hood using an appropriate solvent and disposable wipes.
-
Remove gloves first, turning them inside out as you do, and dispose of them in the designated chemical waste container.
-
Remove your lab coat and safety glasses.
-
Thoroughly wash your hands with soap and water.
This workflow is visualized in the diagram below, illustrating the logical progression from preparation to safe completion of the task.
Sources
- 1. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.fr [fishersci.fr]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
